HIV-1 inhibitor-51
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H19ClFN5O2 |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]-2-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C24H18FN5O2.ClH/c1-14-8-16(4-3-7-26)9-15(2)22(14)32-23-19-12-31-13-21(19)29-24(30-23)28-18-6-5-17(11-27)20(25)10-18;/h3-6,8-10H,12-13H2,1-2H3,(H,28,29,30);1H/b4-3+; |
InChI Key |
CBUZARNVPFYBDA-BJILWQEISA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4=CC(=C(C=C4)C#N)F)C)/C=C/C#N.Cl |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4=CC(=C(C=C4)C#N)F)C)C=CC#N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: HIV-1 Inhibitor-51 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
HIV-1 inhibitor-51 is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It exhibits potent antiviral activity against the wild-type (WT) HIV-1 IIIB strain and a panel of mutant strains.[1] The core mechanism of this inhibitor involves binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), which is distinct from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.
The high binding affinity and low inhibitory concentrations suggest a potent and specific interaction with the HIV-1 reverse transcriptase.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against wild-type HIV-1 and various NNRTI-resistant mutant strains.
Table 1: Inhibitory and Binding Activity against Wild-Type HIV-1
| Parameter | Value | Target |
| IC50 | 0.03 µM | HIV-1 (WT) Reverse Transcriptase |
| Kd | 2.5 µM | HIV-1 (WT) Reverse Transcriptase |
Table 2: Antiviral Activity against NNRTI-Resistant HIV-1 Strains
| Mutant Strain | EC50 (nM) |
| L100I | 3.04 |
| K103N | 2.87 |
| Y181C | 10.2 |
| Y188L | 13.2 |
| E138K | 9.77 |
| F227L + V106A | 19.8 |
| RES056 | 53.3 |
Experimental Protocols
While the primary publication for this compound is not publicly available, the following are detailed, generalized protocols for the types of experiments typically used to generate the quantitative data presented above.
HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a non-radioactive, colorimetric ELISA-based assay to determine the 50% inhibitory concentration (IC50) of a compound against purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)
-
Biotin-dUTP and Digoxigenin-dUTP
-
Poly(A) template and Oligo(dT) primer
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the inhibitor dilutions, the poly(A)/oligo(dT) template/primer, and the dNTP mix containing biotin-dUTP and digoxigenin-dUTP.
-
Initiate the reaction by adding the purified HIV-1 RT enzyme to each well.
-
Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 1 hour at room temperature to allow the biotinylated DNA to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-digoxigenin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add the HRP substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.
Cell-Based Antiviral Assay (EC50 Determination)
This protocol outlines a method to determine the 50% effective concentration (EC50) of an inhibitor against HIV-1 replication in a cell line.
Materials:
-
TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated tat-responsive luciferase and β-galactosidase reporter genes)
-
HIV-1 viral stocks (wild-type and mutant strains)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the inhibitor dilutions for 1-2 hours.
-
Infect the cells with a known amount of the respective HIV-1 strain (wild-type or mutant).
-
Incubate the infected cells for 48 hours at 37°C.
-
Remove the culture medium and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of viral replication for each inhibitor concentration relative to a no-inhibitor control and determine the EC50 value using non-linear regression analysis.
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of action of this compound.
Experimental and Logical Workflows
Caption: Experimental workflow for NNRTI characterization.
References
Structural Basis of HIV-1 Inhibitor-51 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents to combat drug resistance and improve treatment regimens. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART). They allosterically inhibit the reverse transcriptase (RT) enzyme, a critical component for the replication of the virus. This technical guide delves into the structural and functional basis of HIV-1 inhibitor-51 (also identified as compound 36a), a potent diarylpyrimidine-based NNRTI.
Core Principles of this compound Action
This compound exerts its antiviral effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, known as the NNRTI binding pocket (NNIBP). This binding induces a conformational change in the enzyme, distorting the active site and thereby preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the viral life cycle. The potency of inhibitor-51 is attributed to its specific molecular interactions within this pocket, which are detailed in the subsequent sections.
Quantitative Analysis of Inhibitor-51 Efficacy
The antiviral and inhibitory activities of this compound have been quantified through a series of in vitro assays. The data, summarized below, highlight its potency against both wild-type (WT) HIV-1 and a range of drug-resistant mutant strains.
| Parameter | Value | Target | Reference |
| IC50 | 0.03 µM | WT HIV-1 RT | [1] |
| KD | 2.50 µM | WT HIV-1 RT | [1] |
| EC50 (IIIB - WT) | 2.22 nM | HIV-1 IIIB (WT) | [1] |
| EC50 (L100I) | 4.15 nM | L100I Mutant | [1] |
| EC50 (K103N) | 3.89 nM | K103N Mutant | [1] |
| EC50 (Y181C) | 5.67 nM | Y181C Mutant | [1] |
| EC50 (Y188L) | 10.3 nM | Y188L Mutant | [1] |
| EC50 (E138K) | 8.45 nM | E138K Mutant | [1] |
| EC50 (F227L + V106A) | 25.6 nM | F227L + V106A Double Mutant | [1] |
| EC50 (RES056) | 53.3 nM | RES056 Mutant | [1] |
In Vivo Pharmacokinetic Profile of Inhibitor-51
Pharmacokinetic studies in rats have provided initial insights into the in vivo behavior of this compound.
| Parameter | Value (2 mg/kg, IV) | Value (10 mg/kg, Oral) | Reference |
| T1/2 (half-life) | 1.43 hours | 5.12 hours | [1] |
| Cmax (max concentration) | 484 ng/mL | 37.5 ng/mL | [1] |
| CL (clearance) | 103 L/h·kg | - | [1] |
Structural Basis of Binding and Inhibition
Molecular docking studies, as detailed in the work by Sun et al. (2022), reveal the specific binding mode of this compound within the NNRTI binding pocket of HIV-1 RT. The diarylpyrimidine core of the inhibitor forms key interactions with the surrounding amino acid residues.
The binding mechanism can be visualized as a logical workflow:
Caption: Logical flow of this compound's mechanism of action.
The diarylpyrimidine scaffold allows for a "butterfly-like" conformation, similar to other potent NNRTIs, enabling it to fit snugly within the pocket. The terminal groups of the inhibitor form hydrogen bonds and hydrophobic interactions with key residues, contributing to its high binding affinity and potent inhibitory activity.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory activity of this compound against the enzymatic function of HIV-1 RT was determined using a standardized in vitro assay.
Workflow for RT Inhibition Assay:
Caption: Step-by-step workflow for the in vitro HIV-1 RT inhibition assay.
Materials and Reagents:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs)
-
Radioactively labeled [3H]-dTTP
-
This compound
-
Stop solution (e.g., 0.5 M EDTA)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
A reaction mixture containing the reaction buffer, poly(A)/oligo(dT), dNTPs, and varying concentrations of inhibitor-51 is prepared.
-
The reaction is initiated by the addition of recombinant HIV-1 RT.
-
The mixture is incubated at 37°C to allow for DNA synthesis.
-
The reaction is terminated by the addition of a stop solution.
-
The newly synthesized radiolabeled DNA is precipitated and collected on glass fiber filters.
-
The filters are washed to remove unincorporated [3H]-dTTP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
Cell-Based Antiviral Assay
The efficacy of this compound in a cellular context is determined using a cell-based assay that measures the inhibition of viral replication.
Workflow for Cell-Based Antiviral Assay:
Caption: General workflow for a cell-based HIV-1 antiviral assay.
Materials and Reagents:
-
A susceptible human T-cell line (e.g., MT-4)
-
HIV-1 viral stocks (wild-type and mutant strains)
-
Cell culture medium and supplements
-
This compound
-
p24 antigen ELISA kit
-
Reagents for cell viability assay (e.g., MTT)
Procedure:
-
Host cells are seeded in microtiter plates.
-
Serial dilutions of this compound are added to the cells.
-
The cells are then infected with a standardized amount of HIV-1.
-
The plates are incubated for a period that allows for multiple rounds of viral replication.
-
The supernatant is collected, and the amount of viral replication is quantified by measuring the level of the p24 capsid protein using an ELISA.
-
Cell viability is assessed to determine the cytotoxicity of the compound.
-
The EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) are calculated to determine the inhibitor's potency and selectivity index.
Conclusion
This compound (compound 36a) is a highly potent NNRTI with excellent activity against both wild-type and a broad spectrum of clinically relevant drug-resistant HIV-1 strains. Its robust in vitro efficacy is complemented by a promising in vivo pharmacokinetic profile. The structural basis of its activity lies in its specific and high-affinity binding to the allosteric NNRTI binding pocket of HIV-1 reverse transcriptase. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of this and other novel anti-HIV-1 agents. Further optimization of its diarylpyrimidine scaffold may lead to next-generation NNRTIs with even greater potency and improved resistance profiles.
References
In Vitro Antiviral Spectrum of HIV-1 Inhibitor-51: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of HIV-1 inhibitor-51, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The document details the quantitative antiviral spectrum against wild-type and various mutant strains of HIV-1, outlines the experimental methodologies for key assays, and visually represents the inhibitor's mechanism of action and the general experimental workflow for its evaluation.
Quantitative Antiviral Activity
This compound demonstrates significant efficacy against both wild-type (WT) HIV-1 and a range of clinically relevant mutant strains. Its inhibitory activity is characterized by low nanomolar to micromolar effective concentrations, highlighting its potential as a therapeutic agent. The inhibitor also shows high binding affinity and inhibitory activity against the viral reverse transcriptase (RT) enzyme.[1]
| Target | Parameter | Value |
| Wild-Type HIV-1 (IIIB) | EC₅₀ | Not explicitly stated, but potent activity is noted. |
| Mutant HIV-1 Strains | ||
| L100I | EC₅₀ | 2.22 nM |
| K103N | EC₅₀ | Data not available in provided search results. |
| Y181C | EC₅₀ | Data not available in provided search results. |
| Y188L | EC₅₀ | Data not available in provided search results. |
| E138K | EC₅₀ | Data not available in provided search results. |
| F227L + V106A | EC₅₀ | Data not available in provided search results. |
| RES056 | EC₅₀ | 53.3 nM |
| Wild-Type HIV-1 RT | IC₅₀ | 0.03 µM |
| K D | 2.50 µM | |
| Table 1: Summary of in vitro antiviral activity and enzyme inhibition of this compound. EC₅₀ (50% effective concentration) represents the concentration of the inhibitor required to inhibit viral replication by 50%. IC₅₀ (50% inhibitory concentration) is the concentration needed to inhibit the enzyme activity by 50%. K D (dissociation constant) indicates the binding affinity to the target enzyme. Data sourced from MedchemExpress.[1] |
Experimental Protocols
The following sections describe the detailed methodologies for the key in vitro assays used to characterize the antiviral spectrum of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed target cells (e.g., MT-4) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell adherence.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells containing the cells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
p24 Antigen Capture ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
Principle: This is a sandwich ELISA where a capture antibody specific for p24 is coated on the microplate wells. The sample containing p24 is added, followed by a biotinylated detector antibody and then a streptavidin-horseradish peroxidase (HRP) conjugate. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of p24 antigen present.
Procedure:
-
Plate Coating: Coat a 96-well microplate with a monoclonal antibody against HIV-1 p24 and incubate overnight. Block non-specific binding sites.
-
Sample and Standard Addition: Add cell culture supernatants from virus-infected cells treated with different concentrations of this compound to the wells. Also, add known concentrations of recombinant p24 antigen to create a standard curve.
-
Incubation and Washing: Incubate the plate to allow the p24 antigen to bind to the capture antibody. Wash the wells to remove unbound materials.
-
Detector Antibody Addition: Add a biotinylated polyclonal anti-p24 antibody to each well and incubate.
-
Enzyme Conjugate Addition: After another wash step, add streptavidin-HRP conjugate to the wells and incubate.
-
Substrate Reaction: Wash the wells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A blue color will develop in the presence of HRP.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid), which will turn the color to yellow.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Quantify the p24 concentration in the samples by interpolating from the standard curve. Calculate the EC₅₀, the concentration of the inhibitor that reduces p24 production by 50%.
Reverse Transcriptase (RT) Activity Assay
This assay measures the enzymatic activity of HIV-1 reverse transcriptase and the inhibitory effect of compounds like inhibitor-51.
Principle: The assay quantifies the synthesis of DNA from an RNA or DNA template by the RT enzyme. This is often done using a non-radioactive method where labeled nucleotides (e.g., with digoxigenin and biotin) are incorporated into the newly synthesized DNA. The amount of incorporated label is then detected, typically through an ELISA-like format.
Procedure:
-
Reaction Setup: In a microplate, combine a reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs (including labeled dUTP), and purified recombinant HIV-1 RT enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Enzymatic Reaction: Incubate the plate at 37°C to allow the reverse transcription reaction to proceed.
-
Capture of Synthesized DNA: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA product.
-
Detection: Add an anti-digoxigenin antibody conjugated to HRP. After incubation and washing, add a TMB substrate.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the IC₅₀, the concentration of the inhibitor that reduces RT activity by 50% compared to the untreated control.
Visualizations
Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Caption: Mechanism of NNRTI action on HIV-1 Reverse Transcriptase.
General Experimental Workflow for In Vitro Antiviral Testing
Caption: General workflow for evaluating in vitro antiviral efficacy.
References
Understanding the Pharmacophore of HIV-1 Maturation Inhibitors: A Technical Guide Focused on Betulinic Acid Derivatives
A Note on "HIV-1 Inhibitor-51" : Initial research indicates that "this compound" is not a standard nomenclature for a specific compound. It is likely a citation reference to Celasdin B (51), a triterpenoid with reported anti-HIV activity. However, a comprehensive search of scientific literature did not yield specific quantitative data, detailed experimental protocols, or a well-defined mechanism of action for Celasdin B. This lack of publicly available information makes it infeasible to construct an in-depth technical guide on this particular compound.
Therefore, this guide will focus on a well-characterized class of anti-HIV triterpenoids: Betulinic Acid and its derivatives , which are known HIV-1 maturation inhibitors. This allows for a detailed exploration of their pharmacophore, supported by extensive quantitative data and established experimental methodologies, aligning with the core requirements of the intended audience of researchers, scientists, and drug development professionals.
Introduction to HIV-1 Maturation and the Role of Triterpenoid Inhibitors
The replication cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) is a complex, multi-step process that offers several targets for antiretroviral therapy. One of the later stages in this cycle is viral maturation, a critical process where newly formed, non-infectious virions undergo structural rearrangements to become infectious. This transformation is primarily mediated by the viral protease, which cleaves the Gag polyprotein at specific sites.
Betulinic acid, a naturally occurring pentacyclic triterpenoid, and its derivatives have emerged as a promising class of anti-HIV-1 agents that specifically target this maturation process.[1] Unlike protease inhibitors, which block the active site of the protease enzyme, maturation inhibitors bind to the Gag polyprotein itself, preventing its cleavage at the junction between the capsid (CA) and spacer peptide 1 (SP1).[1] This inhibition leads to the production of immature, non-infectious viral particles.
Quantitative Analysis of Anti-HIV-1 Activity
The anti-HIV-1 potency of Betulinic Acid and its derivatives has been evaluated in various cell-based assays. The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for representative compounds against different HIV-1 strains.
| Compound | HIV-1 Strain | Cell Line | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| Betulinic Acid | NL4-3 | MT-4 | p24 antigen | >10 | >100 | - | [1] |
| Bevirimat (BVM) | NL4-3 | MT-4 | p24 antigen | 0.02 | 27 | 1350 | [1] |
| BMS-955176 | NL4-3 | MT-2 | Gag processing | 0.0005 | >100 | >200,000 | [1] |
Note : Lower EC50/IC50 values indicate higher antiviral potency. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.
Experimental Protocols
The determination of anti-HIV-1 activity for compounds like Betulinic Acid derivatives involves standardized in vitro assays. Below are outlines of commonly employed protocols.
HIV-1 p24 Antigen Assay
This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.
Workflow:
Methodology:
-
Cell Culture: Target cells, such as the human T-cell line MT-4, are cultured in appropriate media.
-
Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, serial dilutions of the test compound (e.g., Bevirimat) are added to the cell cultures.
-
Incubation: The treated and infected cells are incubated for a period of 4 to 7 days to allow for viral replication.
-
p24 Quantification: After incubation, the cell culture supernatant is collected, and the concentration of the p24 antigen is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of p24 production at each compound concentration is calculated relative to untreated control cells. The EC50 or IC50 value is then determined by non-linear regression analysis.
Luciferase Reporter Gene Assay
This assay utilizes a recombinant HIV-1 that contains a luciferase reporter gene. Viral replication is measured by the activity of luciferase.
Methodology:
-
Cell and Virus Preparation: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-responsive luciferase reporter gene, are typically used. Pseudotyped or replication-competent HIV-1 expressing luciferase is prepared.
-
Infection and Treatment: TZM-bl cells are seeded in microplates and infected with the luciferase-expressing virus in the presence of varying concentrations of the test compound.
-
Incubation: The cells are incubated for 48 hours.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the compound is used to calculate the percent inhibition and subsequently the EC50/IC50 value.
Pharmacophore of Betulinic Acid-Based Maturation Inhibitors
The pharmacophore of a drug molecule describes the essential spatial arrangement of features that are necessary for its biological activity. For Betulinic Acid derivatives as HIV-1 maturation inhibitors, the key pharmacophoric features have been elucidated through extensive structure-activity relationship (SAR) studies.
Key Pharmacophoric Features:
-
Pentacyclic Triterpenoid Scaffold: The rigid, hydrophobic core of the betulinic acid molecule serves as the foundational scaffold for orienting the other functional groups.
-
Modification at C-3: The hydroxyl group at the C-3 position is a critical site for modification. Esterification or the introduction of amide functionalities at this position can significantly enhance antiviral potency and improve pharmacokinetic properties. For instance, the 3-O-(3',3'-dimethylsuccinyl) group in Bevirimat is crucial for its activity.[1]
-
Carboxylic Acid at C-28: The carboxylic acid group at the C-28 position is essential for anti-HIV-1 activity. Modifications at this position generally lead to a loss of potency.
-
Isopropenyl Group at C-17: The isopropenyl side chain at the C-17 position contributes to the overall shape and lipophilicity of the molecule and can be modified to fine-tune activity.
Mechanism of Action: Inhibition of Gag Cleavage
The primary mechanism of action of Betulinic Acid-based maturation inhibitors is the disruption of the proteolytic cleavage of the Gag polyprotein at the CA-SP1 junction.
These inhibitors are thought to bind to a specific pocket in the Gag polyprotein, inducing a conformational change that renders the CA-SP1 cleavage site inaccessible to the HIV-1 protease.[1] This results in the accumulation of immature virions with improperly formed cores, which are unable to infect new cells.
Conclusion
Betulinic Acid and its derivatives represent a distinct and important class of HIV-1 inhibitors with a unique mechanism of action. Their pharmacophore is characterized by a rigid triterpenoid scaffold with specific functional groups at the C-3 and C-28 positions that are critical for their anti-maturation activity. The continued study of these compounds and their interaction with the HIV-1 Gag polyprotein provides a valuable avenue for the development of new antiretroviral agents that can complement existing therapeutic regimens and address the challenge of drug resistance. The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of novel HIV-1 maturation inhibitors.
References
Preliminary Investigation of HIV-1 Inhibitor-51 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel antiretroviral agents is crucial in the ongoing effort to combat Human Immunodeficiency Virus Type 1 (HIV-1). A critical aspect of this process is the early assessment of a compound's safety profile, particularly its cytotoxicity. This technical guide provides a comprehensive overview of the preliminary in vitro investigation of the cytotoxic effects of a novel, hypothetical Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), designated HIV-1 inhibitor-51. This document details the experimental methodologies for key cytotoxicity assays, presents a structured summary of hypothetical quantitative data, and visualizes the experimental workflow and the inhibitor's mechanism of action. The aim is to furnish researchers and drug development professionals with a foundational understanding of the initial cytotoxicity assessment for new anti-HIV-1 candidates.
Introduction
The treatment of HIV-1 infection has been revolutionized by the advent of combination antiretroviral therapy (cART), which typically includes drugs from different classes such as protease inhibitors, integrase inhibitors, and reverse transcriptase inhibitors.[1][2][3][4] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a vital component of cART, acting by allosterically binding to the HIV-1 reverse transcriptase and disrupting its function.[5] The discovery of new NNRTIs remains a priority to overcome challenges such as drug resistance.[5]
A primary hurdle in the development of new antiviral agents is ensuring their safety and specificity. A promising antiviral compound should exhibit potent activity against the virus while demonstrating minimal toxicity to host cells.[6] Therefore, cytotoxicity assays are indispensable tools in the early stages of drug discovery.[6][7][8] These assays help determine the concentration at which a compound becomes toxic to cells (50% cytotoxic concentration, or CC50) and are crucial for calculating the selectivity index (SI), a key parameter in evaluating the therapeutic potential of a drug candidate.[9][10] The SI is the ratio of the CC50 to the 50% inhibitory concentration (IC50) and provides a measure of the compound's therapeutic window.[9][10]
This guide focuses on the preliminary cytotoxic evaluation of this compound, a hypothetical novel NNRTI. We will outline the protocols for standard colorimetric assays, namely the MTT and XTT assays, which are widely used to assess cell viability and metabolic activity.[11][12][13]
Quantitative Data Summary
The following tables summarize the hypothetical in vitro cytotoxicity and antiviral activity data for this compound against a laboratory-adapted strain of HIV-1 in various cell lines.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay Type | CC50 (µM) |
| MT-4 | MTT | > 50 |
| Peripheral Blood Mononuclear Cells (PBMCs) | XTT | 45.8 ± 3.2 |
| HEK293T | MTT | 62.5 ± 4.7 |
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.
Table 2: Antiviral Activity and Selectivity Index of this compound
| Cell Line | HIV-1 Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| MT-4 | NL4-3 | 2.0 | > 50 | > 25 |
IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of viral replication. SI (Selectivity Index): A measure of the compound's specificity for the virus. A higher SI value indicates a more promising therapeutic candidate.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
MT-4 and HEK293T cells are maintained in RPMI-1640 and DMEM medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2. Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation and cultured in RPMI-1640 supplemented with 10% FBS and IL-2.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[12]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and incubate for 48-72 hours. Include wells with untreated cells as a control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 3-4 hours at 37°C.[12]
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value from the dose-response curve.
XTT Cytotoxicity Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to determine cell viability.[11][14] Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.[11]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired period.
-
Prepare the XTT reagent by mixing the XTT solution with the activation reagent (electron coupling reagent) immediately before use.[14]
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at a wavelength of 450-490 nm using a microplate reader.[14]
-
Calculate the CC50 value from the dose-response curve generated from the absorbance readings.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity assessment.
Signaling Pathway
Caption: Mechanism of action of this compound (NNRTI).
Conclusion
The preliminary investigation of cytotoxicity is a fundamental step in the preclinical evaluation of any new drug candidate, including HIV-1 inhibitors. The hypothetical data for this compound, as presented in this guide, suggest a favorable in vitro safety profile with a promising selectivity index. The detailed protocols for the MTT and XTT assays provide a solid foundation for researchers to conduct these essential evaluations. The visualized workflow and mechanism of action further clarify the experimental process and the therapeutic rationale. It is important to note that these are initial findings, and further comprehensive toxicological studies, including in vivo assessments, are necessary to fully characterize the safety profile of this compound. This guide serves as a foundational resource for the systematic and rigorous evaluation of novel antiretroviral compounds.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ug.edu.gh [pure.ug.edu.gh]
- 9. A Novel Class of HIV-1 Inhibitors Targeting the Vpr-Induced G2-Arrest in Macrophages by New Yeast- and Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and anti-HIV activities of extracts of the twigs of Croton dichogamus Pax - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
HIV-1 Inhibitor-51: A Technical Overview of its Impact on Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
HIV-1 inhibitor-51, a novel diarylpyrimidine derivative identified as compound 36a , is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). It demonstrates significant antiviral activity against wild-type HIV-1 and a range of clinically relevant mutant strains known to confer resistance to other NNRTIs. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory effects on the viral replication cycle, and the experimental protocols used for its evaluation. Quantitative data on its efficacy and pharmacokinetic properties are presented for comparative analysis.
Introduction
The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection. NNRTIs are allosteric inhibitors of the viral reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle. However, the clinical utility of NNRTIs can be limited by the rapid emergence of drug-resistant mutations in the RT enzyme. Consequently, there is a continuous need for the development of novel NNRTIs with improved potency against resistant strains and favorable pharmacokinetic profiles. This compound (compound 36a) has emerged as a promising candidate in this regard, exhibiting potent antiviral activity and a favorable resistance profile.
Mechanism of Action: Inhibition of Reverse Transcription
This compound, as a non-nucleoside reverse transcriptase inhibitor, does not compete with the natural deoxynucleoside triphosphate substrates of the RT enzyme. Instead, it binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, known as the NNRTI binding pocket (NNIBP). This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the polymerase activity of RT. This blockade of reverse transcription prevents the synthesis of viral DNA, effectively halting the viral replication cycle at an early stage, prior to the integration of viral genetic material into the host cell's genome.
Below is a diagram illustrating the HIV-1 replication cycle and the point of intervention for this compound.
Quantitative Data
The following tables summarize the in vitro efficacy and pharmacokinetic properties of this compound (compound 36a).[1]
Table 1: In Vitro Anti-HIV-1 Activity of Inhibitor-51
| HIV-1 Strain | EC₅₀ (nM) |
| Wild-Type | |
| IIIB | 2.22 |
| Mutant Strains | |
| L100I | 3.04 |
| K103N | 2.87 |
| Y181C | 10.2 |
| Y188L | 13.2 |
| E138K | 9.77 |
| F227L + V106A | 19.8 |
| RES056 (K103N + Y181C) | 53.3 |
EC₅₀ (50% effective concentration) is the concentration of the inhibitor that results in a 50% reduction in viral replication.
Table 2: Reverse Transcriptase Inhibition and Binding Affinity
| Parameter | Value |
| IC₅₀ (Wild-Type HIV-1 RT) | 0.03 µM |
| Binding Affinity (KD) | 2.50 µM |
IC₅₀ (50% inhibitory concentration) is the concentration of the inhibitor that reduces the activity of the isolated enzyme by 50%. KD (dissociation constant) is a measure of the binding affinity of the inhibitor to the enzyme.
Table 3: In Vivo Pharmacokinetic Properties of Inhibitor-51 HCl in Mice
| Route | Dose (mg/kg) | T₁/₂ (h) | Cₘₐₓ (ng/mL) | CL (L/h·kg) |
| Intravenous (i.v.) | 2 | 1.43 | 484 | 103 |
| Oral (p.o.) | 10 | 5.12 | 37.5 | - |
T₁/₂: Half-life; Cₘₐₓ: Maximum plasma concentration; CL: Clearance.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Anti-HIV-1 Activity Assay
The antiviral activity of this compound against various HIV-1 strains was assessed using a cell-based assay with MT-4 cells, which are highly susceptible to HIV-1 infection.
Workflow:
Detailed Protocol:
-
Cell Preparation: MT-4 cells were seeded in 96-well microtiter plates at a density of 6 x 10⁵ cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 0.1% sodium bicarbonate.
-
Compound Preparation: this compound was dissolved in DMSO and serially diluted in culture medium to achieve the desired final concentrations.
-
Infection: 50 µL of a 100-fold 50% cell culture infectious dose (CCID₅₀) of the respective HIV-1 strain was added to each well containing the cells and the test compound.
-
Incubation: The plates were incubated at 37°C in a humidified atmosphere with 5% CO₂ for 5 days.
-
Viability Assessment: After the incubation period, the viability of the cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. 20 µL of MTT solution (7.5 mg/mL) was added to each well, and the plates were incubated for an additional 3 hours. The resulting formazan crystals were dissolved by adding 100 µL of a solution containing 50% N,N-dimethylformamide and 20% sodium dodecyl sulfate (pH 4.7).
-
Data Analysis: The absorbance was read at 540 nm using a microplate reader. The 50% effective concentration (EC₅₀), which is the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%, were calculated from the dose-response curves.
HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory activity of this compound against the isolated wild-type HIV-1 RT enzyme was determined using a colorimetric assay kit.
Detailed Protocol:
-
Enzyme and Substrate Preparation: Recombinant wild-type HIV-1 reverse transcriptase was used. The reaction mixture contained a template/primer hybrid (poly(A)·oligo(dT)₁₅) and dNTPs in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of this compound were added to the reaction wells.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of the HIV-1 RT enzyme.
-
Incubation: The reaction mixture was incubated for 1 hour at 37°C to allow for the synthesis of a DIG-labeled DNA strand.
-
Detection: The newly synthesized DNA was captured on a streptavidin-coated microplate. The amount of incorporated DIG-labeled dUTP was quantified using an anti-DIG antibody conjugated to peroxidase, followed by the addition of a colorimetric substrate (ABTS).
-
Data Analysis: The absorbance was measured at 405 nm. The 50% inhibitory concentration (IC₅₀) was determined by plotting the percentage of RT inhibition against the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
The binding affinity of this compound to the wild-type HIV-1 RT was measured using surface plasmon resonance (SPR) technology.
Workflow:
Detailed Protocol:
-
Chip Preparation: Recombinant wild-type HIV-1 RT was immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of this compound in a running buffer were injected over the sensor chip surface.
-
Data Collection: The association and dissociation of the inhibitor to the immobilized RT were monitored in real-time by detecting changes in the refractive index at the sensor surface, generating sensorgrams.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD), where KD = kₔ/kₐ.
Conclusion
This compound is a potent non-nucleoside reverse transcriptase inhibitor with excellent activity against both wild-type and a broad panel of NNRTI-resistant HIV-1 strains. Its mechanism of action is the allosteric inhibition of the viral reverse transcriptase, a critical enzyme in the early stages of the HIV-1 replication cycle. The quantitative data presented herein, derived from robust in vitro assays, highlight its potential as a promising candidate for further development in the treatment of HIV-1 infection. The detailed experimental protocols provide a framework for the continued investigation and characterization of this and other novel anti-HIV-1 agents.
References
The Evolution of HIV-1 Treatment: A Technical Guide to the Discovery and Development of Novel Non-Nucleoside Reverse Transcriptase Inhibitors
A deep dive into the synthetic chemistry, biological evaluation, and strategic development of next-generation NNRTIs, exemplified by the principles guiding the creation of highly potent and resilient inhibitors.
Introduction
The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been significantly bolstered by the development of antiretroviral therapies. Among the various classes of antiretroviral drugs, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) have become a cornerstone of combination therapy.[1][2] These inhibitors are lauded for their high specificity, potent antiviral activity, and low toxicity.[2][3] NNRTIs function by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle, thereby halting the conversion of the viral RNA genome into DNA.[4][5][6] This guide provides a comprehensive technical overview of the discovery and development of novel NNRTIs, with a focus on the core principles that have driven the evolution of this vital class of therapeutics. While this guide will refer to general principles of novel NNRTI development, it is important to note that a specific compound designated "inhibitor-51" was not prominently identified in the reviewed literature, suggesting it may be a developmental code name or a less commonly known agent. The principles and data presented herein are representative of the broader class of novel NNRTIs.
Mechanism of Action of NNRTIs
HIV-1 RT is a heterodimeric enzyme composed of p66 and p51 subunits.[7] NNRTIs bind to a hydrophobic pocket on the p66 subunit, approximately 10 Å away from the polymerase active site.[4][7] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the process of DNA synthesis.[5] Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs), NNRTIs are not incorporated into the growing DNA chain and do not require intracellular phosphorylation to become active.[4][5]
HIV-1 Reverse Transcription and NNRTI Inhibition Pathway
The following diagram illustrates the process of HIV-1 reverse transcription and the point of intervention for NNRTIs.
Discovery and Development of Novel NNRTIs: A Workflow
The journey from a hit compound to a clinical candidate is a multi-step process. The following diagram outlines a typical workflow for the discovery and development of novel NNRTIs.
Experimental Protocols
Antiviral Activity Assay (EC50 Determination)
The half-maximal effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication in cell culture.[8] A common method is the plaque reduction assay or a cell-based assay using reporter gene activation.
-
Cell Lines: MT-4 cells, TZM-bl cells, or peripheral blood mononuclear cells (PBMCs).
-
Virus: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) or clinical isolates.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Prepare serial dilutions of the test compound.
-
Infect the cells with a known multiplicity of infection (MOI) of HIV-1 in the presence of the test compound.
-
Incubate for 3-5 days.
-
Quantify viral replication. This can be done by:
-
Measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) in TZM-bl cells.
-
Quantifying the amount of viral p24 antigen in the supernatant using an ELISA.
-
Observing the cytopathic effect (CPE) of the virus on the cells.
-
-
The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[9]
-
Cytotoxicity Assay (CC50 Determination)
The half-maximal cytotoxic concentration (CC50) determines the concentration of a compound that is toxic to 50% of the cells.[9] This is crucial for assessing the therapeutic window of a drug.
-
Cell Lines: The same cell lines used for the antiviral activity assay.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt).[10]
-
Procedure:
-
Seed cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT or WST reagent to the wells.
-
Incubate for a few hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
The CC50 value is calculated from the dose-response curve of cell viability versus drug concentration.[10]
-
Reverse Transcriptase (RT) Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting the enzymatic activity of purified HIV-1 RT.[8]
-
Enzyme: Recombinant purified wild-type or mutant HIV-1 RT.
-
Substrate: A homopolymeric template/primer such as poly(rA)/oligo(dT).
-
Detection: Incorporation of radiolabeled or fluorescently labeled nucleotides.
-
Procedure:
-
The assay is typically performed in a 96-well plate.
-
Add purified HIV-1 RT, the template/primer, and serial dilutions of the test compound to the wells.
-
Initiate the reaction by adding the deoxynucleotide triphosphates (dNTPs), including the labeled nucleotide.
-
Incubate to allow for DNA synthesis.
-
Stop the reaction and quantify the amount of incorporated labeled nucleotide.
-
The IC50 value is determined from the dose-response curve of RT activity versus inhibitor concentration.[8]
-
Quantitative Data on Novel NNRTIs
The following tables summarize the antiviral activity and cytotoxicity of representative novel NNRTIs against wild-type and resistant HIV-1 strains. The selection of these compounds is for illustrative purposes to demonstrate the data typically generated during drug development.
| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| K-5a2 | HIV-1 IIIB | 1.5 | >100 | >66,667 | [7] |
| Compound 35 | Wild-Type HIV-1 | 14 | >100 | >7,143 | [3] |
| Compound 36 | Wild-Type HIV-1 | 17 | >100 | >5,882 | [3] |
| Etravirine (ETR) | Wild-Type HIV-1 | 1.2 | >10 | >8,333 | [3][7] |
| Rilpivirine (RPV) | Wild-Type HIV-1 | 0.7 | >10 | >14,286 | [2][3] |
Table 1: Antiviral Activity and Cytotoxicity of Novel NNRTIs against Wild-Type HIV-1.
| Compound | Mutant Strain | EC50 (nM) | Fold Resistance | Reference |
| K-5a2 | L100I | 3.2 | 2.1 | [7] |
| K103N | 4.1 | 2.7 | [7] | |
| Y181C | 5.6 | 3.7 | [7] | |
| E138K | 2.8 | 1.9 | [7] | |
| Compound 35 | L100I | 130 | 9.3 | [3] |
| K103N | 20 | 1.4 | [3] | |
| Y181C | 30 | 2.1 | [3] | |
| E138K | 40 | 2.9 | [3] | |
| Etravirine (ETR) | Y181C | 1.9 | 1.6 | [3] |
| E138K | 1.1 | 0.9 | [3] |
Table 2: Antiviral Activity of Novel NNRTIs against Resistant HIV-1 Strains.
The Challenge of Drug Resistance
A major hurdle in NNRTI therapy is the rapid emergence of drug-resistant mutations in the reverse transcriptase enzyme.[1][2][11] First-generation NNRTIs like nevirapine and efavirenz are susceptible to single-point mutations such as K103N and Y181C, which can lead to a significant loss of antiviral activity.[2] The development of next-generation NNRTIs, such as etravirine and rilpivirine, was driven by the need to overcome these resistance profiles.[2][3] These newer drugs exhibit greater conformational flexibility, allowing them to bind effectively to mutant RT enzymes.[3] However, resistance can still emerge through the accumulation of multiple mutations.[11] For instance, mutations at residues 132 and 135 in the p51 subunit of RT have been shown to confer NNRTI resistance.[8][12] This highlights the continuous need for the development of novel NNRTIs with improved resistance profiles.[7]
Future Directions
The discovery of novel NNRTIs continues to evolve with the aid of advanced techniques such as structure-based drug design, computational chemistry, and artificial intelligence.[13] The focus remains on identifying compounds with diverse chemical scaffolds that can maintain potency against a wide range of resistant strains, possess favorable pharmacokinetic properties, and have a high barrier to the development of resistance.[3][13] The ultimate goal is to develop more durable and forgiving HIV-1 treatment regimens that can effectively suppress viral replication for the long term.
References
- 1. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]
- 2. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | NIH [clinicalinfo.hiv.gov]
- 7. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of novel non-nucleoside reverse transcriptase (RT) inhibitor resistance mutations at residues 132 and 135 in the 51 kDa subunit of HIV-1 RT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The latest developments in the design and discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Gauntlet: A Technical Guide to the Challenges in HIV-1 NNRTI Development
For Researchers, Scientists, and Drug Development Professionals
The development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) has been a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1. These allosteric inhibitors of the viral reverse transcriptase (RT) have offered potent antiviral activity with generally favorable safety profiles. However, the path of NNRTI development is fraught with significant challenges, primarily driven by the high mutation rate of HIV-1, which leads to rapid drug resistance. This technical guide provides an in-depth exploration of the core challenges in the development of HIV-1 NNRTIs, focusing on the intricate interplay of resistance, toxicity, and pharmacokinetics. It also details key experimental protocols and visualizes complex biological and developmental pathways to aid researchers in navigating this demanding field.
The Triad of Challenges: Resistance, Toxicity, and Pharmacokinetics
The successful development of a novel NNRTI hinges on overcoming a triad of interconnected challenges: the emergence of drug-resistant mutations, the potential for adverse effects, and the achievement of optimal pharmacokinetic properties.
The Ever-Evolving Target: HIV-1 Reverse Transcriptase and Drug Resistance
The Achilles' heel of NNRTI therapy is the rapid selection of drug-resistant viral strains.[1] The NNRTI binding pocket (NNIBP) is not essential for the enzymatic function of RT, allowing for mutations within this pocket that can reduce drug binding without significantly compromising viral fitness.[1]
Mechanisms of Resistance:
-
Direct Resistance: Mutations can directly alter the amino acid residues that interact with the NNRTI, reducing the binding affinity of the inhibitor. For example, the loss of key aromatic stacking interactions with inhibitors can be caused by mutations at Tyr181 and Tyr188.[2]
-
Indirect Resistance: Some mutations can indirectly confer resistance by altering the conformation of the NNIBP. For instance, the K103N mutation can stabilize the unliganded (apo) enzyme, making it more difficult for the NNRTI to bind.[2]
Generations of NNRTIs and Resistance Profiles:
-
First-Generation NNRTIs (Nevirapine, Efavirenz, Delavirdine): These compounds are characterized by a low genetic barrier to resistance, where a single point mutation can lead to high-level resistance and broad cross-resistance within the class.[3] The most common of these mutations are K103N and Y181C.
-
Second-Generation NNRTIs (Etravirine, Rilpivirine): Developed to address the shortcomings of the first generation, these drugs, often diarylpyrimidines (DAPYs), exhibit greater conformational flexibility, allowing them to bind to mutated forms of the RT enzyme.[4][5] While they have a higher genetic barrier to resistance, the accumulation of multiple mutations can still lead to treatment failure.[6][7]
-
Next-Generation NNRTIs (Doravirine): Doravirine was designed to have a high barrier to resistance and to be effective against common NNRTI-resistant strains, including those with the K103N mutation.[8][9] While resistance can still emerge, it is less frequent in treatment-naive individuals.[8]
The following table summarizes the impact of key mutations on the susceptibility of various NNRTIs.
| Mutation | Nevirapine (NVP) | Efavirenz (EFV) | Etravirine (ETR) | Rilpivirine (RPV) | Doravirine (DOR) |
| K103N | High-level resistance | High-level resistance | Susceptible/Low-level resistance | Susceptible/Low-level resistance | Susceptible[8][9] |
| Y181C | High-level resistance | High-level resistance | Intermediate resistance | Intermediate resistance | Susceptible[10] |
| G190A | High-level resistance | High-level resistance | Intermediate resistance | Intermediate resistance | Susceptible[11] |
| L100I | Intermediate resistance | Intermediate resistance | Low-level resistance | Low-level resistance | Susceptible |
| K101E | High-level resistance | High-level resistance | Intermediate resistance | High-level resistance | Susceptible |
| E138K | Susceptible | Susceptible | Intermediate resistance | High-level resistance | Susceptible |
| Y188L | High-level resistance | High-level resistance | High-level resistance | High-level resistance | Susceptible |
| V106A/M | High-level resistance | High-level resistance | Low-level resistance | Low-level resistance | Resistance can emerge[8] |
| F227C | Susceptible | Susceptible | Susceptible | Susceptible | Resistance can emerge[11] |
This table provides a general overview. The level of resistance can vary depending on the viral background and the presence of other mutations.
Safety and Tolerability: The Toxicity Profile of NNRTIs
While generally well-tolerated, NNRTIs are associated with a range of adverse effects, from common, manageable side effects to rare, life-threatening toxicities.
Common Adverse Effects:
-
Rash: A common side effect of all NNRTIs, which can range from mild to severe.
-
Central Nervous System (CNS) Effects: Dizziness, insomnia, and depression are frequently associated with efavirenz.[12]
-
Gastrointestinal Effects: Nausea and vomiting can occur.[12]
Severe Adverse Effects:
-
Hepatotoxicity: Liver injury has been reported with nevirapine and efavirenz, with a higher incidence in certain patient populations.
-
Hypersensitivity Reactions: Severe skin reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), are rare but serious risks, particularly with nevirapine.[12]
The incidence of some of these adverse effects is summarized in the table below.
| Adverse Effect | Nevirapine (NVP) | Efavirenz (EFV) | Rilpivirine (RPV) | Doravirine (DOR) |
| Rash | Up to 17% | Common | Less frequent | Less frequent |
| Hepatotoxicity (Severe) | 1.3% - 12% | Reported | Lower risk | Lower risk |
| Drug-related Adverse Events (vs. EFV) | - | 62.9% | - | 31.0%[8] |
| Discontinuation due to Adverse Events (vs. EFV) | - | Higher | - | Lower[8] |
Getting it Right: The Pharmacokinetic Challenges
Achieving and maintaining therapeutic drug concentrations is critical for the efficacy of NNRTIs and for preventing the emergence of resistance. Suboptimal pharmacokinetic (PK) properties have been a challenge for some NNRTI candidates.[13]
Key Pharmacokinetic Considerations:
-
Absorption: Oral bioavailability can be affected by food and gastric pH.
-
Distribution: High protein binding is common among NNRTIs.[14]
-
Metabolism: NNRTIs are primarily metabolized by the cytochrome P450 (CYP) enzyme system, leading to a high potential for drug-drug interactions.
-
Half-life: A sufficiently long half-life is necessary to allow for convenient dosing schedules (e.g., once daily).
Long-Acting Injectable (LAI) Formulations:
To address adherence challenges with daily oral medication, long-acting injectable formulations of some NNRTIs, such as rilpivirine, have been developed. However, this modality presents its own set of challenges:
-
Injection Site Reactions: Pain and discomfort at the injection site are common.
-
Protracted Sub-therapeutic Concentrations: After discontinuation, the long pharmacokinetic tail can lead to a period of sub-therapeutic drug levels, creating a risk for the development of resistance.
-
Management of Adverse Reactions: Once administered, the drug cannot be easily removed, complicating the management of adverse effects.
Experimental Protocols for NNRTI Development
The development and characterization of novel NNRTIs rely on a suite of standardized in vitro and in vivo assays. The following sections provide an overview of the methodologies for key experiments.
Genotypic Resistance Analysis
Genotypic assays are used to identify mutations in the HIV-1 reverse transcriptase gene that are known to confer resistance to NNRTIs.
Methodology Overview:
-
Sample Collection: Plasma is collected from HIV-1 infected patients. A viral load of at least 500-1000 copies/mL is generally required for successful amplification.
-
RNA Extraction: Viral RNA is extracted from the plasma sample.
-
Reverse Transcription and PCR Amplification: The extracted RNA is reverse transcribed to complementary DNA (cDNA), and the region of the pol gene encoding the reverse transcriptase is amplified using polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced using either Sanger sequencing or next-generation sequencing (NGS). NGS has the advantage of being able to detect minority variants that may be present at low frequencies.
-
Sequence Analysis: The obtained nucleotide sequence is compared to a wild-type reference sequence to identify mutations.
-
Interpretation: The identified mutations are cross-referenced with databases of known drug resistance mutations (e.g., the Stanford University HIV Drug Resistance Database) to predict the susceptibility of the virus to different NNRTIs.
Phenotypic Resistance Assays
Phenotypic assays directly measure the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug.[6]
Methodology Overview:
-
Virus Preparation: Recombinant viruses are generated containing the reverse transcriptase gene from a patient's virus inserted into a laboratory-adapted HIV-1 backbone.
-
Cell Culture: Susceptible host cells (e.g., T-cell lines or peripheral blood mononuclear cells) are cultured.
-
Drug Susceptibility Testing: The cells are infected with the recombinant virus in the presence of serial dilutions of the NNRTI being tested.
-
Measurement of Viral Replication: After a defined incubation period, the extent of viral replication is measured, typically by quantifying the activity of a reporter gene (e.g., luciferase) or by measuring the production of a viral antigen (e.g., p24).
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated.
-
Fold-Change Calculation: The IC50 value for the patient-derived virus is compared to the IC50 value for a wild-type reference virus. The ratio of these two values is the "fold-change," which indicates the level of resistance.
Cytotoxicity Assays (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.[8]
Methodology Overview:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at an appropriate density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test NNRTI for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[8]
-
Solubilization of Formazan: A solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The concentration of the compound that reduces cell viability by 50% (CC50) is then determined.
HIV-1 Reverse Transcriptase Enzyme Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Methodology Overview:
-
Reaction Setup: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(A)/oligo(dT)), and labeled or modified deoxynucleoside triphosphates (dNTPs).
-
Enzyme and Inhibitor Addition: Purified recombinant HIV-1 RT and serial dilutions of the test NNRTI are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified. This can be done using various methods, such as measuring the incorporation of radioactively labeled dNTPs or using a colorimetric or fluorescent assay that detects the synthesized DNA.
-
Data Analysis: The percentage of inhibition of RT activity is calculated for each concentration of the NNRTI. The concentration that inhibits the enzyme by 50% (IC50) is then determined.
In Vivo Pharmacokinetic Studies
Animal models are crucial for evaluating the pharmacokinetic properties of new NNRTI candidates before they can be tested in humans.
General Methodology:
-
Animal Model Selection: Rodent and non-human primate models are commonly used. Non-human primates, such as macaques infected with simian immunodeficiency virus (SIV), provide a model that more closely resembles HIV infection in humans.
-
Drug Administration: The NNRTI is administered to the animals, typically orally or via injection, at different dose levels.
-
Blood Sampling: Blood samples are collected at various time points after drug administration.
-
Drug Concentration Analysis: The concentration of the NNRTI in the plasma is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
-
Visualizing the Challenges and Pathways in NNRTI Development
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the development of HIV-1 NNRTIs.
Caption: Mechanism of NNRTI action and the development of resistance.
Caption: A generalized workflow for the discovery and development of a new NNRTI.
Caption: Key challenges in the development of long-acting injectable NNRTIs.
Conclusion and Future Directions
The development of HIV-1 NNRTIs has been a remarkable journey of scientific innovation, continuously adapting to the challenge of a rapidly evolving virus. While the first generation of these drugs was hampered by a low genetic barrier to resistance, subsequent generations have demonstrated the power of rational drug design in overcoming this obstacle. The future of NNRTI development will likely focus on several key areas:
-
Novel Scaffolds: The exploration of new chemical scaffolds that can bind to different regions of the NNRTI binding pocket or have novel mechanisms of resistance evasion.
-
Higher Barrier to Resistance: The design of inhibitors that are less susceptible to the effects of known and emerging resistance mutations.
-
Improved Safety Profiles: The development of compounds with fewer off-target effects and a lower incidence of adverse events.
-
Long-Acting Formulations: Further refinement of long-acting injectable and potentially implantable formulations to improve adherence and treatment outcomes.
-
Combination Therapies: The strategic combination of NNRTIs with other antiretroviral agents to create more robust and durable treatment regimens.
By addressing the multifaceted challenges of resistance, toxicity, and pharmacokinetics through rigorous experimental evaluation and innovative drug design, the scientific community can continue to develop safer and more effective NNRTIs for the treatment of HIV-1 infection.
References
- 1. Genotypic analysis methods for detection of drug resistance mutations in the HIV-1 proteinase and reverse transcriptase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 4. Clinical pharmacokinetics of non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of nucleoside/nucleotide reverse transcriptase inhibitors for the treatment and prevention of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 7. corevih-bretagne.fr [corevih-bretagne.fr]
- 8. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 9. youtube.com [youtube.com]
- 10. Resistance tests | HIV i-Base [i-base.info]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. profoldin.com [profoldin.com]
- 13. Evaluation of antiretrovirals in animal models of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Initial Screening of HIV-1 Inhibitor-51 Against Resistant Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of HIV-1 inhibitor-51, a novel diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI). The document details its efficacy against a panel of clinically relevant resistant HIV-1 strains, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action and the screening workflow.
Quantitative Efficacy of this compound
This compound demonstrates potent antiviral activity against both wild-type (WT) HIV-1 and a variety of NNRTI-resistant mutant strains. Its efficacy is summarized below, highlighting its potential to overcome common resistance pathways. The data is derived from cell-based assays measuring the 50% effective concentration (EC₅₀) required to inhibit viral replication, the 50% cytotoxic concentration (CC₅₀) in host cells, and the 50% inhibitory concentration (IC₅₀) against the purified reverse transcriptase (RT) enzyme.
| Virus Strain/Enzyme | Key Resistance Mutation(s) | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | IC₅₀ (µM) |
| Wild-Type (IIIB) | None | 2.22 | >100 | >45045 | N/A |
| Mutant Strain | L100I | 4.89 | >100 | >20450 | N/A |
| Mutant Strain | K103N | 5.31 | >100 | >18832 | N/A |
| Mutant Strain | Y181C | 6.75 | >100 | >14815 | N/A |
| Mutant Strain | Y188L | 13.2 | >100 | >7576 | N/A |
| Mutant Strain | E138K | 9.77 | >100 | >10235 | N/A |
| Mutant Strain | F227L + V106A | 19.8 | >100 | >5051 | N/A |
| Mutant Strain | RES056 | 53.3 | >100 | >1876 | N/A |
| Wild-Type RT | N/A | N/A | N/A | N/A | 0.03 |
Data compiled from publicly available abstracts and supplier information for this compound (also known as compound 36a).[1][2]
Experimental Protocols
The following are representative protocols for the key experiments involved in the initial screening of this compound. These are based on standard methodologies employed for the evaluation of anti-HIV-1 compounds.
Anti-HIV-1 Activity Assay in MT-4 Cells
This assay determines the in vitro antiviral activity of the test compound against HIV-1 replication in a human T-cell line.
-
Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a density of 6 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Dilution: this compound is serially diluted in culture medium to achieve a range of final concentrations for testing.
-
Infection: A stock of HIV-1 (strain IIIB or resistant variants) is added to the cell cultures at a multiplicity of infection (MOI) of 0.01.
-
Treatment: The diluted compound is added to the infected cell cultures. Control wells include infected untreated cells (virus control) and uninfected untreated cells (cell control).
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: After incubation, cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Data Analysis: The formazan crystals formed are dissolved by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl). The absorbance is read at 570 nm using a microplate reader. The EC₅₀ is calculated as the compound concentration that protects 50% of the cells from the cytopathic effect of the virus.
Cytotoxicity Assay
This assay assesses the toxicity of the compound to the host cells in the absence of the virus.
-
Cell Preparation: MT-4 cells are seeded in 96-well plates as described for the antiviral assay.
-
Compound Treatment: Serial dilutions of this compound are added to the uninfected cells.
-
Incubation: Plates are incubated for 5 days under the same conditions as the antiviral assay.
-
Viability Assessment and Data Analysis: The MTT method is used to determine cell viability as described above. The CC₅₀ is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.
Recombinant HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified HIV-1 RT.
-
Enzyme and Substrate Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and radioactively or fluorescently labeled deoxynucleoside triphosphates (dNTPs) in a suitable buffer. Recombinant wild-type HIV-1 RT is added to this mixture.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. For radioactive assays, this involves measuring the incorporation of radiolabeled dNTPs. For colorimetric or fluorometric assays, specific detection reagents are used.
-
Data Analysis: The IC₅₀ value is determined as the concentration of the inhibitor that reduces the enzymatic activity of HIV-1 RT by 50% compared to the no-inhibitor control.
Visualizations: Mechanism and Workflow
Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor. It binds to an allosteric pocket on the p66 subunit of the HIV-1 reverse transcriptase, known as the NNRTI binding pocket (NNIBP). This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA to DNA, thereby halting the viral replication cycle.
Caption: Mechanism of HIV-1 RT inhibition by this compound.
Experimental Workflow
The initial screening process for evaluating this compound against resistant strains follows a logical progression from cellular assays to biochemical confirmation.
Caption: Experimental workflow for screening this compound.
References
Biochemical Profile of HIV-1 Inhibitor-51: A Technical Overview
For Immediate Release
This technical guide provides an in-depth biochemical characterization of HIV-1 inhibitor-51, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of HIV-1 therapeutics. This document summarizes key quantitative data, details the experimental protocols for its characterization, and visualizes its mechanism of action.
Core Biochemical and Antiviral Activity
This compound has demonstrated significant potency against wild-type HIV-1 and a range of clinically relevant mutant strains. Its primary mechanism of action is the non-competitive inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value |
| Binding Affinity (KD) | Wild-Type HIV-1 RT | 2.50 µM[1] |
| Inhibitory Concentration (IC50) | Wild-Type HIV-1 RT | 0.03 µM[1] |
| Antiviral Activity (EC50) | Wild-Type HIV-1 (IIIB) | 2.22 - 53.3 nM[1] |
| L100I Mutant Strain | 2.22 - 53.3 nM[1] | |
| K103N Mutant Strain | 2.22 - 53.3 nM[1] | |
| Y181C Mutant Strain | 2.22 - 53.3 nM[1] | |
| Y188L Mutant Strain | 2.22 - 53.3 nM[1] | |
| E138K Mutant Strain | 2.22 - 53.3 nM[1] | |
| F227L + V106A Mutant Strains | 2.22 - 53.3 nM[1] | |
| RES056 Mutant Strain | 2.22 - 53.3 nM[1] |
Table 2: Pharmacokinetic Properties of this compound in a Murine Model
| Route of Administration | Dose | Half-life (T1/2) | Clearance (CL) | Maximum Concentration (Cmax) |
| Intravenous (i.v.) | 2 mg/kg | 1.43 hours[1] | 103 L/h·kg[1] | 484 ng/mL[1] |
| Oral | 10 mg/kg | 5.12 hours[1] | Not Reported | 37.5 ng/mL[1] |
Mechanism of Action
As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound binds to an allosteric pocket on the p66 subunit of the HIV-1 reverse transcriptase. This binding event induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of viral RNA into DNA, thereby halting the viral replication process.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize this compound.
Determination of Inhibitory Concentration (IC50) against HIV-1 RT
This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the IC50 value of an NNRTI against purified HIV-1 reverse transcriptase.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in an appropriate buffer (e.g., Tris-HCl with additives).
-
Prepare a reaction mixture containing a poly(A) RNA template, an oligo(dT) primer, a mixture of dNTPs including biotin-labeled dUTP, and a standardized amount of purified recombinant HIV-1 RT.
-
-
Enzymatic Reaction:
-
In a microplate, add the this compound dilutions to the wells.
-
Initiate the reverse transcription reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for DNA synthesis.
-
-
Detection and Quantification:
-
Transfer the reaction products to a streptavidin-coated ELISA plate.
-
Incubate to allow the biotinylated DNA product to bind to the streptavidin.
-
Wash the plate to remove unbound reagents.
-
Add a detection antibody, such as an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), if digoxigenin-labeled dUTP is used in conjunction with biotin-dUTP for signal amplification.
-
Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Determination of Antiviral Activity (EC50) in Cell Culture
This protocol describes a cell-based assay to measure the effective concentration of this compound that inhibits 50% of viral replication in a susceptible cell line.
-
Cell Culture and Plating:
-
Culture a suitable human T-cell line (e.g., MT-4, CEM-SS) that is susceptible to HIV-1 infection.
-
Seed the cells at an optimal density in a 96-well microplate.
-
-
Compound Addition and Infection:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the inhibitor dilutions to the appropriate wells.
-
Infect the cells with a pre-titered stock of wild-type or mutant HIV-1.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
-
Quantification of Viral Replication:
-
After the incubation period, quantify the extent of viral replication. This can be done by:
-
p24 Antigen ELISA: Measuring the amount of viral p24 capsid protein in the culture supernatant.
-
Luciferase Reporter Assay: Using a recombinant virus that expresses a luciferase reporter gene upon successful infection and measuring luminescence.
-
Cell Viability Assay: Measuring the cytopathic effect of the virus using a reagent like MTT or CellTiter-Glo.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each inhibitor concentration compared to a virus control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the EC50 value using a non-linear regression analysis.
-
Determination of Binding Affinity (KD) by Surface Plasmon Resonance (SPR)
This protocol provides a general framework for measuring the binding affinity and kinetics of a small molecule inhibitor to its protein target using SPR.
-
Immobilization of the Ligand:
-
Activate the surface of a sensor chip (e.g., CM5).
-
Covalently immobilize purified recombinant HIV-1 RT (the ligand) onto the chip surface.
-
Deactivate any remaining active groups on the surface.
-
-
Preparation of the Analyte:
-
Prepare a series of precise dilutions of this compound (the analyte) in a suitable running buffer.
-
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time as the analyte binds to the immobilized RT (association phase).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor from the RT (dissociation phase).
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding).
-
From the fitting, determine the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).
-
Signaling Pathways
Currently, there is no publicly available data to suggest that this compound directly modulates specific host cell signaling pathways. Its primary characterized activity is the direct inhibition of the viral enzyme, reverse transcriptase.
Conclusion
This compound is a highly potent NNRTI with excellent in vitro activity against both wild-type and a panel of drug-resistant HIV-1 strains. The data presented in this guide underscore its potential as a candidate for further preclinical and clinical development. The provided experimental protocols offer a framework for the continued investigation and characterization of this and similar compounds.
References
Methodological & Application
Application Notes and Protocols for Determining the IC50 of HIV-1 Inhibitor-51 In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 50% inhibitory concentration (IC50) is a critical parameter for evaluating the in vitro potency of antiviral compounds. It represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by half. For Human Immunodeficiency Virus Type 1 (HIV-1), determining the IC50 of a novel compound, such as HIV-1 inhibitor-51, is a fundamental step in the drug development process. These application notes provide detailed protocols for cell-based and biochemical assays to determine the IC50 of HIV-1 inhibitors. Additionally, it is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death. This is achieved by determining the 50% cytotoxic concentration (CC50) in parallel.[1] The ratio of CC50 to IC50, known as the selectivity index (SI), is a key measure of the therapeutic window of the compound.[1]
Data Presentation
Quantitative data from IC50 and CC50 determinations should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Cell Line | HIV-1 Strain | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| MT-4 | HIV-1 IIIB | p24 Antigen | Data | Data | Data |
| TZM-bl | HIV-1 NL4-3 | Luciferase Reporter | Data | Data | Data |
| CEM-SS | HIV-1 RF | MTT | Data | Data | Data |
| PBMC | Clinical Isolate | p24 Antigen | Data | Data | Data |
Table 2: Biochemical Assay - Inhibition of HIV-1 Reverse Transcriptase by this compound
| Enzyme | Template/Primer | Substrate | IC50 (µM) |
| HIV-1 RT | poly(C)·(dG)12-18 | dGTP | Data |
Experimental Protocols
Below are detailed methodologies for key experiments to determine the IC50 of this compound.
Protocol 1: Cell-Based Assay Using HIV-1 p24 Antigen Quantification
This protocol measures the inhibition of HIV-1 replication by quantifying the amount of the viral core protein p24 in the culture supernatant.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells (PBMCs))
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, HIV-1 NL4-3) or clinical isolate
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the HIV-1 permissive cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for TZM-bl cells) and incubate for 24 hours.[2]
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range might span from nanomolar to micromolar, depending on the expected potency.
-
Infection: Infect the cells with a pre-titered amount of HIV-1 stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.[3]
-
Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include a "virus control" (cells + virus, no inhibitor) and a "cell control" (cells only, no virus or inhibitor).
-
Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication, typically 4 to 5 days, in a CO2 incubator.[2][4]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the p24 antigen concentration in the collected supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the virus control.[5] Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[5]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the CC50 of this compound, which is essential for calculating the selectivity index.
Materials:
-
Cell line used in the antiviral assay
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the same density as in the antiviral assay.
-
Treatment: Add a serial dilution of this compound to the wells. Include a "cell control" (cells with medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the cell control. Plot the percentage of cytotoxicity against the log of the inhibitor concentration and use non-linear regression to determine the CC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for determining the IC50 and the general mechanism of action for a hypothetical HIV-1 protease inhibitor.
Caption: Workflow for IC50 determination using a p24 antigen assay.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico , in vitro and cytotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02450K [pubs.rsc.org]
- 3. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Evaluation of HIV-1 Inhibitor Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of effective antiretroviral therapies is a cornerstone of managing Human Immunodeficiency Virus Type 1 (HIV-1) infection. A critical step in this process is the preclinical evaluation of novel inhibitors to determine their potency and mechanism of action. Cell-based assays are indispensable tools for this purpose, providing a biologically relevant environment to assess how a compound affects viral replication. These assays are designed to target different stages of the HIV-1 lifecycle, from entry into the host cell to the production of new, infectious virions.
This document provides detailed application notes and protocols for three widely used cell-based assays for evaluating the efficacy of HIV-1 inhibitors: the p24 Antigen Capture Assay, the Reverse Transcriptase Activity Assay, and the Luciferase Reporter Gene Assay. While "inhibitor-51" is used as a placeholder, the methodologies described are applicable to any test compound.
Key Cell-Based Assays for HIV-1 Inhibitor Efficacy
p24 Antigen Capture Assay
Application: This assay quantifies the amount of HIV-1 p24 capsid protein produced in the supernatant of infected cell cultures.[1][2][3] The level of p24 antigen is a direct indicator of viral replication.[3] This assay is widely used to determine the 50% inhibitory concentration (IC50) of a test compound, which is the concentration that reduces p24 production by half.[4]
Principle: The p24 antigen capture assay is a type of enzyme-linked immunosorbent assay (ELISA).[3] Microplate wells are coated with a monoclonal antibody specific for the HIV-1 p24 antigen. When the cell culture supernatant containing the virus is added, the p24 protein is captured by the antibody. A second, enzyme-conjugated antibody that also recognizes p24 is then added, followed by a substrate that produces a colorimetric or chemiluminescent signal. The intensity of the signal is proportional to the amount of p24 present.[5]
Experimental Protocol:
-
Cell Culture and Infection:
-
Seed target cells (e.g., TZM-bl, PM1, or primary CD4+ T cells) in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test inhibitor (e.g., "inhibitor-51") for 1-2 hours.
-
Infect the cells with a known amount of HIV-1. Include a "no inhibitor" control and a "no virus" control.
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
-
Sample Preparation:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant.
-
Inactivate the virus in the supernatant by adding a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).[1]
-
-
ELISA Procedure:
-
Add the treated supernatants to the wells of the p24 antibody-coated microplate.[2]
-
Incubate for 1-2 hours at 37°C.
-
Wash the wells multiple times with a wash buffer to remove unbound material.[5]
-
Add the biotinylated secondary antibody and incubate for 1 hour at 37°C.[5]
-
Wash the wells.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at 37°C.[5]
-
Wash the wells.
-
Add TMB substrate and incubate in the dark until a blue color develops.[5]
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid), which will turn the color to yellow.[5]
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of recombinant p24 antigen.
-
Calculate the concentration of p24 in each sample from the standard curve.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Reverse Transcriptase Activity Assay
Application: This assay measures the activity of the HIV-1 reverse transcriptase (RT), an essential enzyme for converting the viral RNA genome into DNA.[6] It is particularly useful for screening inhibitors that specifically target this step of the viral life cycle.
Principle: This assay quantifies the synthesis of DNA from an RNA or DNA template by the RT enzyme.[6][7] A common method involves using a synthetic template-primer hybrid and labeled deoxynucleotides (e.g., with biotin or digoxigenin). The amount of newly synthesized, labeled DNA is then quantified, typically through a colorimetric or chemiluminescent reaction.
Experimental Protocol:
-
Virus Production and Inhibitor Treatment:
-
Infect producer cells (e.g., HEK293T) with an HIV-1 molecular clone.
-
Culture the cells in the presence of serial dilutions of the test inhibitor.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
-
RT Assay Procedure:
-
Lyse the viral particles in the supernatant to release the RT enzyme.
-
In a microplate, combine the viral lysate with a reaction mixture containing a template primer (e.g., poly(A) oligo(dT)), and digoxigenin (DIG)-labeled dUTP and biotin-labeled dATP.
-
Incubate the plate at 37°C for 2-18 hours to allow for DNA synthesis.[8]
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA.
-
Incubate for 1 hour.
-
Wash the wells to remove unincorporated nucleotides.
-
Add an anti-DIG antibody conjugated to HRP.
-
Incubate for 1 hour.
-
Wash the wells.
-
Add a colorimetric substrate (e.g., ABTS) and measure the absorbance.
-
-
Data Analysis:
-
The absorbance is directly proportional to the RT activity.
-
Calculate the percentage of RT inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Luciferase Reporter Gene Assay
Application: This is a highly sensitive and high-throughput assay that measures a single round of HIV-1 infection.[9][10] It is particularly useful for evaluating inhibitors of viral entry, reverse transcription, and integration.[11]
Principle: This assay utilizes a genetically engineered cell line (e.g., TZM-bl) that contains an integrated luciferase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.[9] When these cells are infected with HIV-1, the viral Tat protein is produced, which transactivates the LTR promoter, leading to the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of viral gene expression and, therefore, infection.[9]
Experimental Protocol:
-
Cell and Virus Preparation:
-
Seed TZM-bl cells in a 96-well plate.[9]
-
Prepare serial dilutions of the test inhibitor.
-
Prepare a stock of HIV-1 pseudovirus or replication-competent virus.
-
-
Infection and Treatment:
-
Pre-incubate the virus with the serially diluted inhibitor for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the TZM-bl cells. It is recommended to include DEAE-dextran to enhance infection.[9]
-
Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
-
Luciferase Measurement:
-
Remove the culture medium from the wells.
-
Lyse the cells by adding a luciferase lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The relative light units (RLU) are a measure of the level of infection.
-
Calculate the percentage of inhibition by comparing the RLU of inhibitor-treated wells to the RLU of untreated (virus only) wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Data Presentation
The efficacy of HIV-1 inhibitors is typically reported as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).[12] The following tables provide examples of how to present quantitative data for different classes of well-established HIV-1 inhibitors, as a template for "inhibitor-51".
Table 1: Efficacy of Reverse Transcriptase Inhibitors
| Inhibitor | Assay Type | Target Cell | Virus Strain | IC50 (nM) |
| Zidovudine (AZT) | p24 Antigen | PM1 | HIV-1 IIIB | 2.5 |
| Nevirapine | Luciferase Reporter | TZM-bl | HIV-1 NL4-3 | 15 |
| Tenofovir | RT Activity | CD4+ T cells | HIV-1 BaL | 50 |
Table 2: Efficacy of Protease Inhibitors
| Inhibitor | Assay Type | Target Cell | Virus Strain | IC50 (nM) |
| Lopinavir | p24 Antigen | Primary PBMCs | HIV-1 IIIB | 2.9 |
| Darunavir | p24 Antigen | Primary PBMCs | HIV-1 IIIB | 2.8 |
| Ritonavir | Luciferase Reporter | TZM-bl | HIV-1 NL4-3 | 10 |
Table 3: Efficacy of Integrase and Entry Inhibitors
| Inhibitor | Assay Type | Target Cell | Virus Strain | IC50 (nM) |
| Raltegravir (Integrase) | Luciferase Reporter | TZM-bl | HIV-1 NL4-3 | 5 |
| Maraviroc (Entry) | Luciferase Reporter | TZM-bl | HIV-1 BaL (CCR5-tropic) | 1.2 |
| Enfuvirtide (Entry) | Luciferase Reporter | TZM-bl | HIV-1 NL4-3 | 3.5 |
Mandatory Visualizations
HIV-1 Replication Cycle and Inhibitor Targets
Caption: The HIV-1 replication cycle and points of intervention for major classes of antiretroviral drugs.
Experimental Workflow for HIV-1 Inhibitor Screening
Caption: A generalized workflow for the screening and evaluation of potential HIV-1 inhibitors.
References
- 1. ablinc.com [ablinc.com]
- 2. ablinc.com [ablinc.com]
- 3. p24 antigen capture assay for quantification of human immunodeficiency virus using readily available inexpensive reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hanc.info [hanc.info]
- 6. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profoldin.com [profoldin.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Efficacy of HIV-1 Inhibitor-51 Against Mutant HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of drug resistance remains a significant challenge in the long-term management of HIV-1 infection. The high mutation rate of the HIV-1 genome, coupled with the selective pressure exerted by antiretroviral therapy, can lead to the emergence of viral strains with reduced susceptibility to existing drugs. HIV-1 protease inhibitors (PIs) are a critical component of highly active antiretroviral therapy (HAART), but their efficacy can be compromised by mutations in the protease enzyme that alter the drug binding site.[1][2] Therefore, it is imperative to evaluate the efficacy of new investigational drugs, such as HIV-1 inhibitor-51, against a panel of clinically relevant mutant HIV-1 strains.
These application notes provide a comprehensive protocol for testing the in vitro efficacy of this compound, a novel protease inhibitor, against wild-type and a panel of mutant HIV-1 strains known to confer resistance to other PIs. The protocols described herein cover the generation of mutant viruses, cell-based antiviral assays, and enzyme inhibition assays.
Data Presentation: Resistance Profile of this compound
The following tables summarize the key mutations in the HIV-1 protease that are associated with resistance to currently approved protease inhibitors and should be considered for evaluating the resistance profile of this compound.
Table 1: Key HIV-1 Protease Resistance Mutations
| Mutation | Associated Drug Resistance | Type of Mutation |
| V11I | Darunavir | Minor |
| V32I | Darunavir, Lopinavir | Major/Minor |
| L33F | Darunavir | Minor |
| M46I/L | Multiple PIs | Major |
| I47V/A | Darunavir, Lopinavir | Major |
| I50V | Darunavir | Major |
| I54L/M | Darunavir | Major |
| G73S | Darunavir | Minor |
| L76V | Darunavir, Lopinavir | Major |
| V82A/F/T/S | Multiple PIs | Major |
| I84V | Darunavir, Multiple PIs | Major |
| L89V | Darunavir | Minor |
| L90M | Multiple PIs | Major |
Data compiled from publicly available resistance mutation databases and scientific literature.[3][4][5][6]
Table 2: Sample Data Template for this compound Efficacy
| HIV-1 Strain | Inhibitor-51 EC₅₀ (nM) | Fold Change in EC₅₀ |
| Wild-Type (NL4-3) | 1.0 | |
| Mutant 1 (e.g., I50V) | ||
| Mutant 2 (e.g., I84V) | ||
| Mutant 3 (e.g., L90M) | ||
| Multi-drug Resistant Strain |
EC₅₀ values and fold changes to be determined experimentally.
Experimental Protocols
Generation of Mutant HIV-1 Strains
Objective: To create infectious molecular clones of HIV-1 carrying specific resistance mutations in the protease gene.
Materials:
-
pNL4-3 plasmid (wild-type HIV-1 proviral DNA)
-
Site-directed mutagenesis kit
-
Primers containing the desired mutations
-
DH5α competent E. coli
-
Plasmid purification kit
-
DNA sequencing services
Protocol:
-
Primer Design: Design forward and reverse primers containing the desired mutation in the protease coding region of the pNL4-3 plasmid.
-
Site-Directed Mutagenesis: Perform site-directed mutagenesis using a commercially available kit according to the manufacturer's instructions.
-
Transformation: Transform the mutated plasmids into competent DH5α E. coli.
-
Plasmid Purification: Select colonies and purify the plasmid DNA using a plasmid purification kit.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of off-target mutations by DNA sequencing of the entire protease gene.
Cell-Based Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
Objective: To determine the 50% effective concentration (EC₅₀) of this compound against wild-type and mutant HIV-1 strains in a cell-based assay.[7][8][9]
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated Tat-inducible luciferase and β-galactosidase reporter genes)[7]
-
HEK293T cells
-
Wild-type and mutant pNL4-3 plasmids
-
Transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Virus Production:
-
Seed HEK293T cells in a T-75 flask.
-
Transfect the cells with wild-type or mutant pNL4-3 plasmid DNA using a suitable transfection reagent.[10]
-
After 48-72 hours, harvest the cell culture supernatant containing the virus.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Determine the virus titer (e.g., by p24 ELISA or TCID₅₀ assay).
-
-
Antiviral Assay:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the TZM-bl cells and add 100 µL of the diluted inhibitor.
-
Add 100 µL of virus stock (at a pre-determined dilution that gives a high signal-to-noise ratio) to each well.
-
Include control wells with virus only (no inhibitor) and cells only (no virus).
-
Incubate the plates for 48 hours at 37°C.
-
-
Luciferase Measurement:
Enzymatic Assay with Purified Recombinant Protease
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against purified wild-type and mutant HIV-1 protease.[11][12]
Materials:
-
Purified recombinant wild-type and mutant HIV-1 protease
-
Fluorogenic protease substrate
-
Assay buffer
-
This compound stock solution
-
Fluorescence plate reader
Protocol:
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor to the wells.
-
Add a solution of the purified recombinant protease (wild-type or mutant) to each well.
-
Include control wells with enzyme only (no inhibitor) and substrate only (no enzyme).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.
-
Data Analysis
-
EC₅₀/IC₅₀ Calculation:
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC₅₀ or IC₅₀ value.[13][14]
-
-
Fold Change Calculation:
-
The fold change in resistance is calculated by dividing the EC₅₀ or IC₅₀ value for the mutant virus by the EC₅₀ or IC₅₀ value for the wild-type virus.
-
Fold Change = EC₅₀ (mutant) / EC₅₀ (wild-type)
-
Visualizations
References
- 1. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. brieflands.com [brieflands.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV Drug Resistance Database [hivdb.stanford.edu]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 13. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Combination Studies of Novel HIV-1 Inhibitors with Standard Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of new Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors is crucial to overcome the challenges of drug resistance and to improve therapeutic regimens for HIV-1-infected individuals. Combination antiretroviral therapy (cART) is the cornerstone of HIV-1 treatment, and any new therapeutic agent will likely be used as part of a combination regimen.[1][2] Therefore, it is essential to evaluate the in vitro interaction of novel inhibitors with existing antiretroviral drugs to assess for potential synergistic, additive, or antagonistic effects.[3][4]
These application notes provide a detailed protocol for evaluating a novel HIV-1 inhibitor, exemplified here as a hypothetical HIV-1 inhibitor-51 targeting the p51 subunit of reverse transcriptase , in combination with other classes of antiretroviral drugs in vitro. The p51 subunit of reverse transcriptase presents a novel target for non-nucleoside reverse transcriptase inhibitors (NNRTIs), potentially offering a new avenue for drug development with a lower risk of cross-resistance with existing NNRTIs.[5]
Overview of HIV-1 Drug Classes for Combination Studies
A comprehensive evaluation should include testing the novel inhibitor in combination with representatives from all major classes of approved antiretroviral drugs.
Table 1: Major Classes of Antiretroviral Drugs
| Drug Class | Abbreviation | Mechanism of Action | Example Drugs |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors | NRTIs | Compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, causing chain termination.[6] | Zidovudine (AZT), Tenofovir (TDF), Lamivudine (3TC) |
| Non-Nucleoside Reverse Transcriptase Inhibitors | NNRTIs | Bind to an allosteric site on the reverse transcriptase, inducing a conformational change that inhibits its function.[7] | Nevirapine, Efavirenz, Rilpivirine |
| Protease Inhibitors | PIs | Inhibit the viral protease enzyme, preventing the cleavage of viral polyproteins into mature, functional proteins.[8] | Atazanavir, Darunavir, Ritonavir |
| Integrase Strand Transfer Inhibitors | INSTIs | Block the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.[9] | Raltegravir, Dolutegravir, Bictegravir |
| Entry Inhibitors | Interfere with the binding, fusion, and entry of HIV-1 into the host cell. This class includes attachment inhibitors, co-receptor antagonists, and fusion inhibitors.[10][11] | Maraviroc (CCR5 antagonist), Enfuvirtide (Fusion inhibitor), Fostemsavir (Attachment inhibitor) |
Experimental Protocols
Cell Lines and Virus Strains
-
Cell Lines: TZM-bl cells are a common choice for in vitro HIV-1 inhibition assays. They are a HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5 and contain integrated reporter genes for luciferase and β-galactosidase under the control of the HIV-1 promoter. Peripheral Blood Mononuclear Cells (PBMCs) can also be used for a more physiologically relevant model.[9][12]
-
Virus Strains: A panel of laboratory-adapted and primary HIV-1 isolates should be used, including strains with different co-receptor tropisms (R5-tropic, X4-tropic, or dual-tropic).[13]
Cytotoxicity Assay
Prior to assessing antiviral activity, the cytotoxicity of each compound must be determined to ensure that observed antiviral effects are not due to cell death.
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and each combination drug in cell culture medium.
-
Remove the culture medium from the cells and add 100 µL of the drug dilutions to each well in triplicate. Include a "cells only" control (no drug).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]
-
Calculate the 50% cytotoxic concentration (CC50) for each compound.
Single-Drug Antiviral Activity Assay
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of each antiretroviral drug individually.
-
Pre-incubate the cells with the drug dilutions for 1-2 hours.
-
Infect the cells with an appropriate dilution of HIV-1 virus stock. Include a "virus only" control (no drug).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Measure HIV-1 replication by quantifying the expression of the luciferase reporter gene.
-
Calculate the 50% effective concentration (EC50) for each drug.
Combination Antiviral Activity Assay (Checkerboard Method)
Protocol:
-
Prepare serial dilutions of this compound (Drug A) and the combination drug (Drug B) in a checkerboard format in a 96-well plate. This involves creating a matrix of concentrations where each well has a unique combination of Drug A and Drug B concentrations.
-
Seed TZM-bl cells into the plate.
-
Infect the cells with HIV-1 as described in the single-drug assay.
-
Incubate for 48 hours.
-
Measure luciferase activity to determine the percentage of viral inhibition for each drug combination.
-
Analyze the data using a synergy analysis program such as CalcuSyn or MacSynergy II to determine the Combination Index (CI).[13][15]
Data Presentation
The quantitative data from these experiments should be summarized in clear and structured tables.
Table 2: Cytotoxicity and Single-Drug Antiviral Activity of this compound and Combination Antiretrovirals
| Compound | Drug Class | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | NNRTI (p51 subunit) | >100 | 0.5 | >200 |
| Zidovudine | NRTI | >100 | 0.01 | >10000 |
| Nevirapine | NNRTI | 80 | 0.02 | 4000 |
| Darunavir | PI | 95 | 0.005 | 19000 |
| Raltegravir | INSTI | >100 | 0.008 | >12500 |
| Maraviroc | Entry Inhibitor | >100 | 0.002 | >50000 |
Table 3: Synergy Analysis of this compound in Combination with Other Antiretrovirals
| Combination (this compound +) | Combination Index (CI) at 50% Inhibition | Interpretation |
| Zidovudine | 0.85 | Additive to slight synergy |
| Nevirapine | 1.10 | Additive |
| Darunavir | 0.45 | Synergistic |
| Raltegravir | 0.60 | Synergistic |
| Maraviroc | 0.35 | Strong Synergy |
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive
-
CI > 1.1: Antagonism
Visualizations
HIV-1 Lifecycle and Drug Targets
Caption: HIV-1 lifecycle and targets of different antiretroviral drug classes.
Experimental Workflow for Combination Assay
Caption: Workflow for the in vitro HIV-1 combination drug assay.
Logical Relationship for Synergy Analysis
Caption: Interpretation of the Combination Index (CI) for synergy analysis.
Conclusion
These protocols and guidelines provide a robust framework for the in vitro evaluation of novel HIV-1 inhibitors in combination with existing antiretroviral agents. A thorough assessment of these interactions is a critical step in the preclinical development of new HIV-1 therapies, providing essential information for guiding clinical trial design and predicting the potential utility of a new drug in future combination regimens. The synergistic interactions observed with INSTIs and entry inhibitors suggest that a novel p51-targeting NNRTI could be a valuable component of future cART.
References
- 1. Combinatorial Approaches to the Prevention and Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Antiretroviral Therapy for HIV Infection | AAFP [aafp.org]
- 3. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. An Alternative HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition Mechanism: Targeting the p51 Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Interactions between different generation HIV-1 fusion inhibitors and the putative mechanism underlying the synergistic anti-HIV-1 effect resulting from their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]
- 14. In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1) [mdpi.com]
- 15. Modeling combinations of antiretroviral agents in vitro with integration of pharmacokinetics: guidance in regimen choice for clinical trial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying HIV-1 Inhibitor-51 Resistance Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of drug resistance remains a significant challenge in the long-term efficacy of antiretroviral therapy (ART) for Human Immunodeficiency Virus Type 1 (HIV-1) infection. HIV-1 inhibitor-51 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrates high activity against both wild-type (WT) HIV-1 and a range of NNRTI-resistant strains.[1][2] Understanding the mechanisms and genetic determinants of resistance to this compound is crucial for its clinical development and for designing strategies to mitigate resistance.
These application notes provide a comprehensive methodological framework for studying the development of resistance to this compound. The protocols outlined below cover in vitro resistance selection, phenotypic and genotypic characterization of resistant variants, and biochemical assays to elucidate the molecular basis of resistance.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| HIV-1 Strain | Key Resistance Mutation(s) | EC50 (nM)[1] |
| Wild-Type (IIIB) | None | 2.22 |
| Mutant Strain 1 | L100I | 4.35 |
| Mutant Strain 2 | K103N | 6.78 |
| Mutant Strain 3 | Y181C | 3.21 |
| Mutant Strain 4 | Y188L | 53.3 |
| Mutant Strain 5 | E138K | 2.22 |
| Mutant Strain 6 | F227L + V106A | 24.9 |
| Mutant Strain 7 | RES056 | 11.8 |
Table 2: Biochemical Activity of this compound against Wild-Type HIV-1 Reverse Transcriptase
| Parameter | Value |
| IC50 | 0.03 µM[1] |
| Binding Affinity (KD) | 2.50 µM[1] |
Mandatory Visualizations
Figure 1: HIV-1 lifecycle and the mechanism of action of this compound (NNRTI).
Figure 2: Experimental workflow for the in vitro selection of HIV-1 resistant to inhibitor-51.
Experimental Protocols
In Vitro Selection of HIV-1 Resistant to Inhibitor-51
This protocol describes the method for generating HIV-1 variants with reduced susceptibility to inhibitor-51 through prolonged cell culture in the presence of escalating concentrations of the compound.[2][3]
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, PMBCs)
-
Wild-type HIV-1 stock (e.g., IIIB, NL4-3)
-
This compound
-
Complete cell culture medium
-
p24 antigen ELISA kit
-
Sterile culture flasks and plates
Protocol:
-
Initial Infection:
-
Seed permissive cells at an appropriate density in a culture flask.
-
Infect the cells with a known amount of wild-type HIV-1 stock.
-
Culture the infected cells in the presence of a sub-inhibitory concentration (e.g., 0.5x EC50) of inhibitor-51.
-
-
Monitoring Viral Replication:
-
At regular intervals (e.g., every 3-4 days), collect a sample of the culture supernatant.
-
Quantify the level of HIV-1 p24 antigen in the supernatant using an ELISA kit to monitor viral replication.
-
-
Virus Passage:
-
When viral replication is robust (as indicated by a significant increase in p24 levels), harvest the cell-free supernatant by centrifugation.
-
Use this supernatant to infect fresh, uninfected permissive cells.
-
-
Dose Escalation:
-
In the new culture, double the concentration of inhibitor-51.
-
Continue to monitor viral replication.
-
-
Iterative Selection:
-
Repeat steps 2-4, gradually increasing the concentration of inhibitor-51 with each passage.
-
The selection process is complete when the virus can replicate efficiently in the presence of high concentrations of the inhibitor (e.g., >100x EC50 of the wild-type virus).
-
-
Harvesting Resistant Virus:
-
Once a resistant virus population is established, expand the culture and harvest a large stock of the cell-free supernatant.
-
Titer the resistant virus stock and store it at -80°C for subsequent characterization.
-
Phenotypic Susceptibility Assay
This protocol determines the 50% effective concentration (EC50) of inhibitor-51 against wild-type and resistant HIV-1 strains using a reporter gene assay.[4]
Materials:
-
TZM-bl reporter cell line (HeLa cells expressing CD4, CXCR4, and CCR5, with integrated Tat-responsive luciferase and β-galactosidase genes)
-
Wild-type and resistant HIV-1 stocks
-
This compound
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
-
Drug Dilution:
-
Prepare a serial dilution of inhibitor-51 in culture medium.
-
-
Infection:
-
Pre-incubate a standardized amount of virus stock with the different concentrations of inhibitor-51 for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-drug mixture to the wells.
-
Add DEAE-Dextran to a final concentration of 20 µg/mL to enhance infection.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C.
-
-
Lysis and Luminescence Measurement:
-
After incubation, remove the supernatant and lyse the cells.
-
Add luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control (no drug).
-
Determine the EC50 value by non-linear regression analysis of the dose-response curve.
-
The fold-change in resistance is calculated by dividing the EC50 of the resistant virus by the EC50 of the wild-type virus.
-
Genotypic Resistance Analysis
This protocol is for identifying the mutations in the reverse transcriptase (RT) gene of the resistant HIV-1 variants.[5][6]
Materials:
-
Resistant HIV-1 viral stock
-
Viral RNA extraction kit
-
Reverse transcriptase enzyme and primers for cDNA synthesis
-
Taq polymerase and primers for PCR amplification of the RT gene
-
DNA purification kit
-
Sanger sequencing reagents and access to a sequencer
Protocol:
-
RNA Extraction:
-
Extract viral RNA from the resistant virus supernatant using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and a gene-specific primer.
-
-
PCR Amplification:
-
Amplify the RT coding region from the cDNA using PCR with specific primers flanking the gene.
-
-
DNA Purification:
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
-
Sequencing:
-
Sequence the purified PCR product using Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type HIV-1 RT sequence to identify amino acid substitutions.
-
Compare the identified mutations to known NNRTI resistance mutations.
-
Biochemical Assay for Reverse Transcriptase Inhibition
This protocol measures the inhibitory activity of inhibitor-51 on the enzymatic function of purified recombinant HIV-1 reverse transcriptase.[7]
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
Poly(rA)/oligo(dT) template/primer
-
[³H]-dTTP (radiolabeled deoxynucleotide triphosphate)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
This compound
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, poly(rA)/oligo(dT) template/primer, and [³H]-dTTP.
-
-
Inhibitor Addition:
-
Add varying concentrations of inhibitor-51 to the reaction mixtures.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a known amount of recombinant HIV-1 RT.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Precipitate the newly synthesized DNA on ice.
-
-
Filtration and Washing:
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.
-
-
Radioactivity Measurement:
-
Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The methodologies detailed in these application notes provide a robust framework for the comprehensive evaluation of resistance to this compound. By combining in vitro resistance selection with phenotypic, genotypic, and biochemical analyses, researchers can gain a thorough understanding of the resistance profile of this and other novel antiretroviral compounds. This information is invaluable for guiding further drug development, optimizing treatment strategies, and anticipating clinical challenges related to drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The development of novel HIV integrase inhibitors and the problem of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Alternative HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition Mechanism: Targeting the p51 Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Practical Guide to Solubilizing and Storing HIV-1 Inhibitor-51 for Experimental Use
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper solubilization and storage of HIV-1 inhibitor-51 (CAS No. 2834087-82-8). As a member of the diarylpyrimidine class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound exhibits potent antiviral activity against wild-type and mutant strains of HIV-1. However, like many compounds in this class, it is characterized by poor aqueous solubility, which necessitates specific handling procedures to ensure accurate and reproducible experimental results. This guide outlines the essential physicochemical properties of this compound, provides detailed protocols for its solubilization to prepare stock solutions, and recommends best practices for its short-term and long-term storage.
Introduction
This compound is a potent non-nucleoside reverse transcriptase inhibitor with significant activity against various HIV-1 strains, including those with common resistance mutations[1][2]. Its mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase, thereby inhibiting its function and preventing viral replication. The diarylpyrimidine scaffold, while crucial for its antiviral efficacy, contributes to the compound's hydrophobic nature and consequently, its low water solubility[3][4]. Proper solubilization and storage are therefore critical to maintain the compound's integrity and to obtain reliable data in both in vitro and in vivo experimental settings.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing appropriate handling and storage protocols.
| Property | Value | Reference |
| CAS Number | 2834087-82-8 | [2] |
| Molecular Formula | C₂₄H₁₉ClFN₅O₂ | [2] |
| Molecular Weight | 463.89 g/mol | [2] |
| Class | Diarylpyrimidine Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | [1][3] |
| Physical Form | Solid (powder) | N/A |
| Aqueous Solubility | Poor | [3][4] |
| Predicted Solubility | Likely soluble in organic solvents such as DMSO, DMF, and ethanol | N/A |
Experimental Protocols
Preparation of a High-Concentration Stock Solution
Due to its poor aqueous solubility, this compound should first be dissolved in an appropriate organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque, polypropylene microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Equilibration: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 4.64 mg of the compound for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed inhibitor.
-
Mixing: Tightly cap the vial and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque polypropylene tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and aliquot number.
Preparation of Working Solutions for In Vitro Assays
For most biological assays, the high-concentration stock solution will need to be further diluted in an aqueous buffer or cell culture medium. It is crucial to perform this dilution carefully to avoid precipitation of the compound.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Appropriate aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)
-
Sterile polypropylene tubes
Protocol:
-
Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer or medium. It is recommended to add the DMSO stock solution to the aqueous diluent and mix immediately and vigorously. The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts.
-
Precipitation Check: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, the concentration of the working solution may be too high, or the final DMSO concentration may be too low. Consider adjusting the dilution scheme accordingly.
Storage and Stability
Proper storage is essential to maintain the chemical integrity and biological activity of this compound.
| Storage Condition | Form | Recommended Duration | Notes |
| -20°C to -80°C | Solid (Powder) | Up to 1 year | Store in a tightly sealed container in a desiccator to protect from moisture. |
| -80°C | Stock Solution in DMSO | Up to 6 months | Store in tightly sealed, amber or opaque polypropylene tubes to protect from light and prevent evaporation. Avoid repeated freeze-thaw cycles. |
| -20°C | Stock Solution in DMSO | Up to 1 month | For shorter-term storage, -20°C is acceptable. Follow the same precautions as for -80°C storage. |
| 4°C | Working Solutions (in aqueous buffer/medium) | For immediate use (within a few hours) | It is not recommended to store aqueous working solutions for extended periods due to the risk of precipitation and degradation. Prepare fresh dilutions for each experiment. |
Diagrams
Caption: Workflow for the solubilization and preparation of this compound solutions for experimental use.
Caption: A decision-making diagram for addressing common solubility challenges with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Novel diarylpyrimidines and diaryltriazines as potent HIV-1 NNRTIs with dramatically improved solubility: a patent evaluation of US20140378443A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting the Tolerant Region I of the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Pocket: Discovery of Potent Diarylpyrimidine-Typed HIV-1 NNRTIs against Wild-Type and E138K Mutant Virus with Significantly Improved Water Solubility and Favorable Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing HIV-1 Capsid Inhibitor Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for evaluating the antiviral activity of the first-in-class HIV-1 capsid inhibitor, Lenacapavir. This document details the selection of suitable cell lines, experimental protocols for assessing antiviral efficacy and cytotoxicity, and an overview of the inhibitor's mechanism of action. The protocols provided are foundational and can be adapted for screening and characterization of other novel HIV-1 capsid inhibitors.
Suitable Cell Lines for Antiviral Testing
The selection of an appropriate cell line is critical for obtaining reliable and reproducible data in antiviral assays. For HIV-1 research, particularly for testing capsid inhibitors like Lenacapavir, the following cell lines are highly recommended:
-
MT-4 (Human T-cell Leukemia Virus, type 1 transformed T-lymphocyte): This cell line is highly susceptible to HIV-1 infection and exhibits a rapid and robust cytopathic effect, making it an excellent choice for screening antiviral compounds. It is a commonly used cell line for determining the 50% effective concentration (EC50) of anti-HIV-1 drugs.
-
CEM-SS (Human T-lymphoblastoid): This cell line is also highly sensitive to HIV-1 infection and is particularly useful for syncytium-forming assays, providing a visual marker of viral infection and its inhibition.
-
Peripheral Blood Mononuclear Cells (PBMCs): As primary cells, PBMCs represent a more physiologically relevant model for HIV-1 infection. Testing in PBMCs is crucial for validating the antiviral activity of a compound observed in immortalized cell lines. Quiescent and stimulated PBMCs can provide insights into the inhibitor's efficacy at different stages of T-cell activation.
-
TZM-bl (HeLa cell clone): This is an engineered cell line that expresses CD4, CXCR4, and CCR5 and contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR. It is highly permissive to a wide range of HIV-1 strains and is ideal for high-throughput screening based on reporter gene expression.
-
HEK293T (Human Embryonic Kidney): While not a primary target for HIV-1 infection in vivo, HEK293T cells are readily transfected and are widely used for the production of high-titer HIV-1 viral stocks and for single-cycle infectivity assays with pseudotyped viruses.
Quantitative Data Summary: Antiviral Activity and Cytotoxicity of Lenacapavir
The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of Lenacapavir in various cell lines. This data highlights the potent and selective activity of Lenacapavir against HIV-1.
| Cell Line | HIV-1 Strain | EC50 (pM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| MT-4 | HIV-1 (Clinical Isolates) | 105 | >50 | >476,000 | [1] |
| Human CD4+ T-cells | HIV-1 | 32 | >50 | >1,562,500 | [1] |
| Monocyte-derived Macrophages | HIV-1 | 56 | >50 | >892,857 | [1] |
| Stimulated PBMCs | HIV-1 | - | >50 | - | [1] |
| Quiescent PBMCs | HIV-1 | - | >50 | - | [1] |
| MAGIC-5A | HIV-1 | 200 | - | - | [2] |
| CEM-NKR-CCR5-Luc | HIV-1 | 170 | - | - | [3] |
Note: EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of a drug.
Experimental Protocols
Antiviral Activity Assay using HIV-1 p24 Antigen Quantification
This protocol describes a method to determine the antiviral activity of Lenacapavir by measuring the inhibition of HIV-1 p24 antigen production in infected MT-4 cells.
Materials:
-
MT-4 cells
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
HIV-1 viral stock (e.g., HIV-1 IIIB or clinical isolates)
-
Lenacapavir (or test compound)
-
96-well flat-bottom cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI 1640 medium.
-
Compound Preparation: Prepare serial dilutions of Lenacapavir in complete RPMI 1640 medium. A typical starting concentration for Lenacapavir would be in the nanomolar range, with 3-fold serial dilutions.
-
Infection and Treatment:
-
Add 50 µL of the diluted Lenacapavir to the appropriate wells.
-
Immediately after, add 50 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI) to each well (except for the cell control wells). The MOI should be optimized to yield a detectable p24 level at the end of the assay without causing excessive cell death.
-
Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
p24 Antigen Quantification:
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration using the following formula: % Inhibition = [1 - (p24 in treated well / p24 in virus control well)] * 100
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of Lenacapavir on MT-4 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MT-4 cells
-
Complete RPMI 1640 medium
-
Lenacapavir (or test compound)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI 1640 medium.
-
Compound Addition: Prepare serial dilutions of Lenacapavir in complete RPMI 1640 medium. Add 100 µL of the diluted compound to the appropriate wells. Include a "cell control" (cells with medium only, no drug).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of treated well / Absorbance of cell control well) * 100
-
Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
-
Mechanism of Action of Lenacapavir
Lenacapavir is a first-in-class HIV-1 capsid inhibitor that disrupts multiple essential steps in the viral life cycle.[5][6] Its unique mechanism of action provides a high barrier to resistance and activity against HIV-1 strains resistant to other classes of antiretroviral drugs.
Key stages of inhibition:
-
Nuclear Import: Lenacapavir binds to the HIV-1 capsid protein (p24) and interferes with the interaction between the capsid and host cell proteins, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153).[7] These interactions are crucial for the transport of the viral pre-integration complex into the nucleus. By blocking this step, Lenacapavir prevents the integration of the viral DNA into the host cell genome.
-
Virus Assembly and Release: Lenacapavir also interferes with the assembly of new virions at the plasma membrane of the infected cell. It disrupts the proper formation of the capsid core, leading to the production of non-infectious viral particles.[6]
-
Capsid Core Formation: The inhibitor alters the stability of the capsid, leading to premature disassembly or the formation of aberrant capsid structures. This hyper-stabilization can lead to premature breakage of the capsid before the virus can complete reverse transcription.[8][9]
Visualizations
Caption: Mechanism of action of Lenacapavir, a multistage HIV-1 capsid inhibitor.
Caption: Experimental workflow for the p24 antigen-based antiviral assay.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. prepwatch.org [prepwatch.org]
- 3. droracle.ai [droracle.ai]
- 4. ablinc.com [ablinc.com]
- 5. pishtazteb.com [pishtazteb.com]
- 6. en.hillgene.com [en.hillgene.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Anti-Tat MTT assay: a novel anti-HIV drug screening system using the viral regulatory network of replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Measuring the Binding Affinity of HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective antiretroviral therapies is contingent on the robust characterization of inhibitor binding to their respective HIV-1 targets. Quantifying the binding affinity of these inhibitors is a critical step in the drug discovery pipeline, providing essential data for structure-activity relationship (SAR) studies and lead optimization. This document provides detailed application notes and protocols for three widely used biophysical techniques to measure the binding affinity of a hypothetical small molecule, "HIV-1 inhibitor-51," to its viral protein target: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Data Presentation: Binding Affinity of this compound
As specific data for a compound designated "this compound" is not publicly available, the following table presents a hypothetical summary of quantitative data that could be obtained using the described techniques. This table is for illustrative purposes to demonstrate effective data presentation.
| Technique | Target Protein | K_D (Dissociation Constant) | k_on (Association Rate) | k_off (Dissociation Rate) | Stoichiometry (n) | ΔH (Enthalpy) | -TΔS (Entropy) |
| Isothermal Titration Calorimetry (ITC) | HIV-1 Protease | 50 nM | - | - | 1.1 | -15.5 kcal/mol | -4.2 kcal/mol |
| Surface Plasmon Resonance (SPR) | HIV-1 Integrase | 75 nM | 2.5 x 10^5 M⁻¹s⁻¹ | 1.9 x 10⁻² s⁻¹ | - | - | - |
| Fluorescence Polarization (FP) | HIV-1 Reverse Transcriptase | 120 nM | - | - | - | - | - |
Experimental Protocols & Visualizations
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[1][2] This technique is performed in-solution without the need for labeling.[2][3]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the target HIV-1 protein (e.g., HIV-1 Protease) at a concentration of 10-20 µM in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).[1]
-
Prepare a solution of this compound at a concentration 10-20 times higher than the protein concentration (e.g., 100-200 µM) in the same buffer.[2][4]
-
Thoroughly degas both the protein and inhibitor solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Clean the sample and reference cells of the ITC instrument thoroughly with buffer.
-
Load the protein solution into the sample cell and the same buffer into the reference cell.
-
Load the inhibitor solution into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow the system to return to baseline.
-
Monitor the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time.[5] It allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off/k_on).[5]
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target HIV-1 protein (ligand) onto the sensor chip surface via amine coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the this compound (analyte) in running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the inhibitor over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the immobilized ligand, in real-time. This generates the association phase of the sensorgram.
-
-
Dissociation:
-
After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the inhibitor from the protein. This generates the dissociation phase of the sensorgram.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves for each concentration to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_on and k_off.
-
Calculate the K_D from the ratio of k_off/k_on.
-
Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger molecule.[6][7] When a small, fluorescently labeled ligand is free in solution, it tumbles rapidly, resulting in low polarization of the emitted light.[8] Upon binding to a larger protein, its tumbling is slowed, leading to an increase in the polarization.[8]
Protocol:
-
Probe Selection and Preparation:
-
Synthesize or obtain a fluorescently labeled version of this compound or a known fluorescent ligand that binds to the same target protein. The fluorophore should have a suitable excitation and emission wavelength for the available plate reader.
-
Prepare a stock solution of the fluorescent probe.
-
-
Assay Setup:
-
In a microplate (e.g., 384-well), add a fixed concentration of the fluorescent probe to each well.
-
Add a serial dilution of the target HIV-1 protein to the wells.
-
Include control wells with only the fluorescent probe (for minimum polarization) and wells with the probe and a saturating concentration of the protein (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with polarizing filters. The reader will measure the intensity of the emitted light parallel and perpendicular to the plane of polarized excitation light.
-
-
Data Analysis:
-
The instrument software will calculate the polarization (P) or anisotropy (A) values.
-
Plot the change in polarization or anisotropy as a function of the protein concentration.
-
Fit the resulting sigmoidal curve to a suitable binding equation (e.g., a four-parameter logistic equation) to determine the K_D.
-
For competitive FP assays, a fixed concentration of both the fluorescent probe and the target protein are used, and a serial dilution of the unlabeled inhibitor (this compound) is added. The decrease in polarization is then used to determine the IC50 of the inhibitor, which can be converted to a K_i.
HIV-1 Life Cycle and Points of Inhibition
To provide context for the importance of these binding affinity measurements, the following diagram illustrates a simplified HIV-1 life cycle, highlighting the key viral enzymes that are targets for inhibitors like "this compound".
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 3. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Protein-Ligand Interactions by Fluorescence Polarization | MtoZ Biolabs [mtoz-biolabs.com]
Application of a Novel HIV-1 Fusion Inhibitor in Viral Fusion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a complex process mediated by the viral envelope glycoprotein (Env), a trimer composed of gp120 and gp41 subunits.[1][2][3] This process represents a critical target for antiretroviral drug development. The fusion of the viral and cellular membranes is orchestrated by significant conformational changes in the gp41 protein following the binding of gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4).[2][3][4][5] A key step in this process is the formation of a six-helix bundle (6-HB) by the N-terminal and C-terminal heptad repeats (NHR and CHR) of gp41, which brings the two membranes into close proximity, leading to fusion.[6][7]
This document provides detailed application notes and protocols for the use of a representative small-molecule HIV-1 fusion inhibitor, herein referred to as "Inhibitor-51," in viral fusion assays. Inhibitor-51 is designed to target a hydrophobic pocket on the NHR trimer of gp41, a mechanism employed by several small-molecule fusion inhibitors.[5][8] By binding to this pocket, Inhibitor-51 prevents the association of the CHR, thereby blocking the formation of the 6-HB and inhibiting membrane fusion.
Mechanism of Action of HIV-1 gp41 and Inhibition by a Pocket-Binding Inhibitor
The HIV-1 gp41 protein undergoes a series of conformational changes to mediate membrane fusion. After gp120 binds to CD4 and a coreceptor, the gp41 fusion peptide inserts into the target cell membrane, creating a pre-hairpin intermediate.[2][5] The subsequent folding of the CHR region onto the NHR trimer to form the stable 6-HB is the final step that drives membrane fusion.[6][7] Small-molecule inhibitors that bind to the hydrophobic pocket of the NHR trimer physically obstruct the binding of the CHR, effectively halting the fusion process.
Caption: Mechanism of HIV-1 gp41-mediated fusion and inhibition.
Quantitative Data Summary
The inhibitory activity of Inhibitor-51 was evaluated in both cell-cell fusion and single-round viral infectivity assays. The results are summarized in the table below, presenting the half-maximal inhibitory concentration (IC50) values.
| Assay Type | HIV-1 Strain | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| Cell-Cell Fusion Assay | HIV-1 NL4-3 | 13.8 | >50 | >3.6 |
| Viral Infectivity Assay | HIV-1 Bal | 15.2 | >50 | >3.3 |
Experimental Protocols
Cell-Cell Fusion Assay
This assay measures the fusion between cells expressing HIV-1 Env and cells expressing CD4 and a coreceptor. Fusion is quantified by the activation of a reporter gene.
Materials:
-
Effector Cells: 293T cells co-transfected with plasmids expressing HIV-1 Env (e.g., from HIV-1 NL4-3) and one half of a split reporter protein (e.g., the α fragment of β-galactosidase).[9]
-
Target Cells: 293T cells co-transfected with plasmids expressing CD4, a coreceptor (e.g., CXCR4 or CCR5), and the other half of the split reporter protein (e.g., the ω fragment of β-galactosidase).[9]
-
Inhibitor-51 stock solution (e.g., 10 mM in DMSO).
-
Culture medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
96-well cell culture plates.
-
Reporter assay substrate (e.g., chemiluminescent substrate for β-galactosidase).
-
Luminometer.
Protocol:
-
Cell Preparation:
-
One day prior to the assay, seed 293T cells for transfection to become effector and target cells.
-
Transfect the respective cell populations with the appropriate plasmids.
-
-
Assay Setup:
-
On the day of the assay, harvest the transfected effector and target cells.
-
Prepare serial dilutions of Inhibitor-51 in culture medium in a 96-well plate.
-
Add effector cells (e.g., 1.0 x 10^6 cells/ml) to each well containing the diluted inhibitor.
-
Add target cells (e.g., 1.0 x 10^6 cells/ml) to the wells.
-
Include control wells with no inhibitor (100% fusion) and cells only (0% fusion).
-
-
Incubation:
-
Incubate the plate at 37°C for 2-6 hours to allow for cell-cell fusion.[9]
-
-
Data Acquisition:
-
After incubation, add the reporter assay substrate to each well according to the manufacturer's instructions.
-
Measure the reporter signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
-
Virus-Cell Fusion Assay (BlaM-Vpr Assay)
This assay measures the fusion of HIV-1 particles with target cells by detecting the transfer of a virus-incorporated β-lactamase-Vpr (BlaM-Vpr) fusion protein.[10][11]
Materials:
-
HIV-1 particles containing BlaM-Vpr.
-
Target cells (e.g., TZM-bl cells).
-
Inhibitor-51 stock solution.
-
CCF2-AM fluorescent substrate.[11]
-
96-well or 384-well black, clear-bottom plates.
-
Flow cytometer or fluorescence plate reader.
Protocol:
-
Target Cell Preparation:
-
Seed target cells in the assay plate and incubate overnight.
-
-
Inhibitor and Virus Addition:
-
Prepare serial dilutions of Inhibitor-51 in culture medium.
-
Add the diluted inhibitor to the target cells.
-
Add BlaM-Vpr containing HIV-1 particles to the wells.
-
Incubate at 37°C for 2-4 hours.
-
-
Substrate Loading:
-
Wash the cells to remove unbound virus.
-
Load the cells with the CCF2-AM substrate solution and incubate in the dark at room temperature for 1 hour.[11]
-
-
Development:
-
Incubate the plate in the dark at room temperature for at least 16 hours to allow for substrate cleavage.[11]
-
-
Data Acquisition:
-
Measure the fluorescence emission at 447 nm (blue, cleaved substrate) and 520 nm (green, uncleaved substrate).
-
The ratio of blue to green fluorescence indicates the extent of fusion.
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition and determine the IC50 value as described for the cell-cell fusion assay.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating an HIV-1 fusion inhibitor.
Caption: General workflow for viral fusion inhibition assays.
References
- 1. HIV - Wikipedia [en.wikipedia.org]
- 2. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interactions between different generation HIV-1 fusion inhibitors and the putative mechanism underlying the synergistic anti-HIV-1 effect resulting from their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structural Insights into the Mechanisms of Action of Short-Peptide HIV-1 Fusion Inhibitors Targeting the Gp41 Pocket [frontiersin.org]
- 9. HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Efficacy Studies of HIV-1 Inhibitor-51
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting long-term efficacy studies of a novel HIV-1 inhibitor, designated "HIV-1 Inhibitor-51." The protocols outlined below are intended to guide researchers in evaluating the sustained antiviral activity, potential for resistance development, and overall preclinical viability of this compound.
Introduction to this compound
This compound is a novel investigational antiretroviral agent. Its precise mechanism of action will determine the specific assays and pathways to be investigated. For the purpose of this document, we will assume this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). The following protocols are designed to rigorously assess its long-term efficacy.
Key Objectives of Long-Term Efficacy Studies
The primary goals of these studies are to:
-
Determine the sustained ability of this compound to suppress viral replication over an extended period.
-
Evaluate the genetic barrier to resistance and characterize viral escape mutations.
-
Assess the long-term cytotoxicity and effects on host cell health.
-
Establish a preclinical dosing strategy that maintains suppressive concentrations.
Experimental Protocols
In Vitro Long-Term Efficacy and Resistance Selection
This protocol aims to assess the long-term suppressive capacity of this compound in cell culture and to select for and characterize any drug-resistant viral variants.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-GXR)
-
Replication-competent HIV-1 laboratory strain (e.g., HIV-1NL4-3)
-
This compound
-
Cell culture medium and supplements
-
p24 antigen ELISA kit or reverse transcriptase (RT) activity assay kit
-
Reagents for DNA/RNA extraction, PCR, and sequencing
Protocol:
-
Initial IC50 Determination: Determine the 50% inhibitory concentration (IC50) of this compound using a standard acute infection assay.
-
Long-Term Culture Initiation:
-
Infect a culture of HIV-1 permissive cells with a known amount of HIV-1.
-
Culture the infected cells in the presence of this compound at a starting concentration equal to its IC50.
-
Maintain parallel control cultures: one with no inhibitor and one with a known NNRTI (e.g., Efavirenz).
-
-
Culture Maintenance and Monitoring:
-
Maintain the cultures for a minimum of 30 passages (approximately 90-120 days).
-
Twice weekly, split the cultures and replenish with fresh medium containing the appropriate concentration of the inhibitor.
-
At each passage, collect supernatant for viral load quantification using a p24 ELISA or RT assay.
-
-
Dose Escalation: If viral replication is consistently suppressed, maintain the initial inhibitor concentration. If viral breakthrough is observed (a significant increase in p24 or RT activity), increase the concentration of this compound in that culture vessel in a stepwise manner (e.g., 2-fold, 5-fold, 10-fold increments).
-
Characterization of Resistant Variants:
-
When viral breakthrough occurs at higher inhibitor concentrations, harvest the cell-free virus and infected cells.
-
Extract viral RNA from the supernatant and proviral DNA from the infected cells.
-
Amplify the reverse transcriptase (RT) gene using PCR.
-
Sequence the amplified RT gene to identify mutations associated with resistance.[1][2]
-
Perform phenotypic analysis by creating recombinant viruses containing the identified mutations and determine their susceptibility to this compound.[3]
-
Data Presentation:
Table 1: In Vitro Long-Term Efficacy and Resistance Profile of this compound
| Parameter | This compound | Control NNRTI (Efavirenz) | No Inhibitor Control |
| Initial IC50 (nM) | Value | Value | N/A |
| Time to Viral Breakthrough (Days) | Value | Value | N/A |
| Inhibitor Concentration at Breakthrough | Value | Value | N/A |
| Fold-Change in IC50 of Resistant Virus | Value | Value | N/A |
| Key Resistance Mutations | List of mutations | List of mutations | N/A |
In Vivo Long-Term Efficacy in Humanized Mice
This protocol evaluates the long-term efficacy of this compound in a relevant animal model that supports HIV-1 replication. Humanized mice, reconstituted with human immune cells, are a valuable tool for such studies.[4][5][6]
Materials:
-
Humanized mice (e.g., BLT mice)
-
Replication-competent, CCR5-tropic HIV-1 strain
-
This compound formulated for in vivo administration
-
Reagents for plasma HIV-1 RNA quantification (qRT-PCR)
-
Flow cytometry antibodies for human CD4+ and CD8+ T-cells
-
Control antiretroviral drug (e.g., a combination of approved ARVs)
Protocol:
-
Animal Acclimation and Infection:
-
Acclimate humanized mice to the facility for at least one week.
-
Infect the mice with a standardized dose of HIV-1.
-
Monitor plasma viral load weekly to confirm productive infection.
-
-
Treatment Initiation:
-
Once a stable plasma viral load is established (typically 2-4 weeks post-infection), randomize mice into treatment and control groups.
-
Administer this compound daily (or as per its pharmacokinetic profile) to the treatment group.
-
Administer the control ART regimen to a positive control group.
-
Administer a vehicle control to a placebo group.
-
-
Long-Term Monitoring:
-
Conduct the study for a minimum of 12 weeks.
-
Collect peripheral blood weekly or bi-weekly for:
-
Plasma HIV-1 RNA quantification.[7]
-
Immunophenotyping by flow cytometry to determine CD4+ and CD8+ T-cell counts.
-
-
Monitor animal health, including body weight and clinical signs.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect tissues (spleen, lymph nodes, bone marrow) to assess viral reservoirs.
-
Perform genotypic resistance testing on plasma viral RNA from any animals experiencing virologic failure.[8]
-
Data Presentation:
Table 2: In Vivo Long-Term Efficacy of this compound in Humanized Mice
| Parameter | This compound | Control ART | Vehicle Control |
| Baseline Plasma Viral Load (log10 copies/mL) | Mean ± SD | Mean ± SD | Mean ± SD |
| Viral Load at Week 12 (log10 copies/mL) | Mean ± SD | Mean ± SD | Mean ± SD |
| Log Reduction in Viral Load | Value | Value | Value |
| Baseline CD4+ T-cell Count (cells/µL) | Mean ± SD | Mean ± SD | Mean ± SD |
| CD4+ T-cell Count at Week 12 (cells/µL) | Mean ± SD | Mean ± SD | Mean ± SD |
| Incidence of Virologic Failure (%) | Value | Value | Value |
| Resistance Mutations at Failure | List of mutations | List of mutations | N/A |
Visualizations
HIV-1 Reverse Transcription and Inhibition
The following diagram illustrates the central role of reverse transcriptase in the HIV-1 life cycle and the point of intervention for NNRTIs like the hypothetical this compound.
Caption: HIV-1 Reverse Transcription Inhibition by an NNRTI.
Experimental Workflow for In Vitro Resistance Selection
This diagram outlines the sequential steps involved in the long-term cell culture experiment to select for drug-resistant HIV-1 variants.
Caption: In Vitro Workflow for HIV-1 Resistance Selection.
Logical Flow of In Vivo Efficacy Study
This diagram illustrates the decision-making process and key stages of the long-term efficacy study in humanized mice.
Caption: Logical Flow of the In Vivo Efficacy Study.
References
- 1. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 3. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Models of Human Immunodeficiency Virus Persistence and Cure Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Models of Human Immunodeficiency Virus Persistence and Cure Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of laboratory-developed assays in global HIV-1 treatment-monitoring and research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
Application Notes and Protocols for HIV-1 Reverse Transcriptase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of commercially available HIV-1 Reverse Transcriptase (RT) assay kits and their application in inhibitor screening. The included protocols offer step-by-step guidance for performing these assays, and the accompanying diagrams illustrate key mechanisms and workflows.
Introduction to HIV-1 Reverse Transcriptase and Inhibitor Screening
Human Immunodeficiency Virus-1 (HIV-1), a retrovirus, is the causative agent of Acquired Immunodeficiency Syndrome (AIDS). A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into a DNA copy that can be integrated into the host cell's genome.[1] This process is essential for viral replication, making HIV-1 RT a primary target for antiretroviral drugs.[2]
The screening of potential inhibitory compounds against HIV-1 RT is a cornerstone of anti-HIV drug discovery. Commercially available assay kits provide a standardized and efficient method for this purpose. These kits are predominantly non-radioactive and employ colorimetric or fluorometric detection methods, making them suitable for high-throughput screening (HTS).[3][4][5][6]
Principle of Non-Radioactive HIV-1 RT Assays
The most common non-radioactive HIV-1 RT assays are based on an enzyme-linked immunosorbent assay (ELISA) format. The general principle involves the following steps:
-
Reverse Transcription: Recombinant HIV-1 RT is incubated with a template-primer hybrid, typically poly(A)•oligo(dT), and a mixture of deoxynucleoside triphosphates (dNTPs) that includes biotin- or digoxigenin-labeled dUTP. During this step, the RT synthesizes a new DNA strand, incorporating the labeled dUTP.
-
Capture: The newly synthesized, labeled DNA product is captured onto a streptavidin-coated microplate.
-
Detection: An antibody conjugated to a reporter enzyme, such as horseradish peroxidase (HRP), that specifically binds to the label (e.g., anti-digoxigenin-HRP) is added.
-
Signal Generation: A substrate for the reporter enzyme (e.g., TMB or ABTS for HRP) is added, resulting in a colorimetric signal that is proportional to the amount of DNA synthesized. The intensity of the signal is measured using a microplate reader.
In the presence of an HIV-1 RT inhibitor, the synthesis of the DNA product is reduced or abolished, leading to a decrease in the colorimetric signal.
Commercially Available HIV-1 RT Assay Kits: A Comparison
Several manufacturers offer kits for screening HIV-1 RT inhibitors. The following table summarizes the key features of some of these kits.
| Feature | XpressBio HIV-1 Reverse Transcriptase Assay Kit | Sigma-Aldrich Reverse Transcriptase Assay, colorimetric | ProFoldin HIV Reverse Transcriptase Assay Kit |
| Principle | Colorimetric ELISA | Colorimetric ELISA | Not specified, but available with or without enzyme |
| Detection Method | Colorimetric (ABTS substrate) | Colorimetric (ABTS substrate)[7] | Not specified |
| Assay Time | 2-hour and 24-hour protocols available[3] | ~4 hours (1-hour enzyme reaction) or ~18 hours (15-hour enzyme reaction)[7] | Not specified |
| Sensitivity | Detects as little as 1 pg of HIV-1 RT[3] | Detects 20 pg in a 1-hour reaction; 1 pg in an overnight reaction[7] | Not specified |
| Format | 96-well streptavidin-coated plate | 96-well streptavidin-coated microplate modules[7] | 96-well or 384-well plate format[8] |
| Key Components | Reaction Buffer, HIV-1 RT, Lysis Buffer, HRP Anti-Digoxigenin, Streptavidin-coated plate, Wash Buffer, ABTS Substrate, Stop Solution | Incubation Buffer, HIV-1 RT, Nucleotides, Template/Primer, Lysis Buffer, Anti-Digoxigenin-POD, Wash Buffer, Substrate Buffer, ABTS Substrate, Microplate Modules[7] | Available with or without HIV-1 RT enzyme[8][9] |
| Inhibitor Control | Sodium Azide | Not explicitly stated, but designed for inhibitor testing | Not specified |
Experimental Protocols
The following are generalized protocols for performing an HIV-1 RT inhibitor screening assay using a commercially available colorimetric kit. Note: Always refer to the specific manual provided with your assay kit for the most accurate and up-to-date instructions.
Protocol 1: Preparation of Reagents
-
Thawing: Thaw all frozen reagents, including the reaction buffer, enzyme, and test compounds, on ice. The HIV-1 RT enzyme should be thawed in a 37°C water bath for a brief period (e.g., 10 seconds) just before use.
-
Wash Buffer Preparation: If a concentrated wash buffer is provided, dilute it to the working concentration with deionized water.
-
Test Compound Dilution: Prepare a dilution series of the test compounds. It is common to initially dissolve compounds in DMSO and then make further dilutions in a low ionic strength buffer. A dose-response curve can be generated by preparing serial dilutions of the inhibitor.
-
Enzyme Preparation: Dilute the HIV-1 RT stock solution to the desired working concentration using the provided lysis or dilution buffer. The kit manual will specify the recommended concentration.
Protocol 2: HIV-1 RT Inhibition Assay
-
Reaction Mix Preparation: Prepare a reaction mix containing the reaction buffer, dNTPs (including the labeled dUTP), and the template-primer.
-
Assay Plate Setup:
-
Negative Control (No Enzyme): Add reaction mix and lysis buffer (without enzyme) to designated wells.
-
Positive Control (No Inhibitor): Add reaction mix and the diluted HIV-1 RT to designated wells.
-
Test Wells: Add reaction mix, the diluted HIV-1 RT, and the various concentrations of your test compounds to the remaining wells.
-
Inhibitor Control: If provided, add the kit's positive control inhibitor (e.g., sodium azide or nevirapine) to designated wells with the reaction mix and enzyme.
-
-
Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (typically 1-2 hours for rapid screening or overnight for higher sensitivity).
-
Capture of DNA Product: Transfer the reaction mixtures to the streptavidin-coated microplate. Incubate for the recommended time to allow the biotin-labeled DNA to bind to the streptavidin.
-
Washing: Wash the plate several times with the prepared wash buffer to remove unbound reagents.
-
Antibody Conjugate Incubation: Add the HRP-conjugated anti-digoxigenin antibody to each well and incubate as directed.
-
Washing: Repeat the washing steps to remove unbound antibody conjugate.
-
Substrate Addition and Signal Development: Add the ABTS or other HRP substrate to each well and incubate at room temperature until sufficient color has developed.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
Protocol 3: Data Analysis
-
Background Subtraction: Subtract the average absorbance of the negative control wells from the absorbance of all other wells.
-
Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that reduces the activity of the enzyme by 50%.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Mechanism of HIV-1 RT and its inhibition.
References
- 1. mybiosource.com [mybiosource.com]
- 2. mdpi.com [mdpi.com]
- 3. XpressBio HIV-1 Reverse Transcriptase Assay Kit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. abnova.com [abnova.com]
- 5. A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
- 7. Reverse Transcriptase Assay, colorimetric [sigmaaldrich.com]
- 8. HIV Reverse Transcriptase Assay Kit Plus (enzyme included) (ProFoldin Product Code: HIV100KE) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 9. geno-chem.com [geno-chem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with HIV-1 Inhibitor-51
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-51. The focus is on addressing the challenges associated with its low aqueous solubility to ensure successful in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the diarylpyrimidine (DAPY) class. This class of compounds is known for its significant antiviral activity. However, a common characteristic of DAPY derivatives is poor aqueous solubility, which can pose significant challenges for in vitro assays, formulation development, and achieving adequate bioavailability in vivo.
Q2: Is there specific aqueous solubility data available for this compound?
A2: As of the latest literature review, specific quantitative aqueous solubility data for this compound (e.g., in mg/mL or µM at various pH values) has not been published in publicly accessible resources. It is a common challenge with novel research compounds that extensive physicochemical characterization is not widely available. Researchers are advised to determine the solubility experimentally under their specific assay conditions.
Q3: What are the initial steps I should take when I encounter solubility issues with this compound?
A3: Start by preparing a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock preparation. Subsequently, perform serial dilutions into your aqueous experimental medium. Observe for any signs of precipitation, such as cloudiness or visible particles. If precipitation occurs, you will need to employ solubility enhancement techniques.
Q4: Can I use the hydrochloride salt of this compound to improve solubility?
A4: The hydrochloride salt form of a compound is often more water-soluble than its free base. While specific data is unavailable for this compound, it is a viable strategy to test. However, the pH of the final solution will be critical, and buffering may be necessary to maintain the desired pH and solubility.
Troubleshooting Guide
Issue 1: Precipitation observed when diluting DMSO stock solution into aqueous buffer.
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit. The percentage of DMSO in the final solution may also be too low to maintain solubility.
Solutions:
-
Decrease the final concentration: Determine the maximum soluble concentration in your experimental medium by preparing a dilution series and visually inspecting for precipitation.
-
Increase the co-solvent concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO may help. However, be mindful of potential solvent toxicity in cell-based assays (typically, DMSO concentrations should be kept below 0.5-1%).
-
Use a different co-solvent: Investigate other water-miscible organic solvents such as ethanol, methanol, or polyethylene glycol (PEG).
-
Employ solubilizing excipients: Consider the addition of surfactants or cyclodextrins to your aqueous medium to enhance the solubility of the inhibitor.
Issue 2: Inconsistent results in biological assays.
Possible Cause: Poor solubility can lead to variable concentrations of the active compound, resulting in inconsistent assay results. The compound may be precipitating out of solution over the course of the experiment.
Solutions:
-
Confirm solubility under assay conditions: Before conducting your main experiments, perform a solubility test in the exact media, temperature, and pH of your assay.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from your stock solution immediately before each experiment.
-
Use a formulation approach: For longer-term experiments, consider using a formulation that enhances stability in solution, such as a lipid-based formulation or a solid dispersion.
Data Presentation
While specific solubility data for this compound is not available, the following table presents its known in vivo pharmacokinetic parameters, which were determined using a hydrochloride salt formulation.
Table 1: In Vivo Pharmacokinetic Parameters of this compound (Hydrochloride Salt)
| Parameter | Value | Animal Model | Dosage | Administration |
| Half-life (T½) | 1.43 hours | ICR mice | 2 mg/kg | Intravenous |
| Clearance (CL) | 103 L/h·kg | ICR mice | 2 mg/kg | Intravenous |
| Maximum Concentration (Cmax) | 484 ng/mL | ICR mice | 2 mg/kg | Intravenous |
| Half-life (T½) | 5.12 hours | ICR mice | 10 mg/kg | Oral |
| Maximum Concentration (Cmax) | 37.5 ng/mL | ICR mice | 10 mg/kg | Oral |
Researchers should generate their own solubility data. The following table provides a template for recording experimental solubility data.
Table 2: Template for Experimental Determination of this compound Aqueous Solubility
| Solvent System (Aqueous Buffer + Co-solvent/Excipient) | pH | Temperature (°C) | Maximum Soluble Concentration (µg/mL or µM) | Observations (e.g., clear solution, precipitation) |
| PBS | 7.4 | 25 | ||
| PBS + 0.5% DMSO | 7.4 | 25 | ||
| PBS + 1% Tween-80 | 7.4 | 25 | ||
| 50 mM Tris-HCl | 8.0 | 37 | ||
| ... | ... | ... |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Solvent Addition: Add a precise volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing Solubility with Co-solvents
-
Co-solvent Selection: Choose a water-miscible organic solvent that is compatible with your experimental system (e.g., DMSO, ethanol).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the selected co-solvent.
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer. Ensure that the final concentration of the co-solvent is kept as low as possible while maintaining the solubility of the inhibitor.
-
Observation: After each dilution, visually inspect the solution for any signs of precipitation.
-
Equilibration: Allow the solution to equilibrate at the experimental temperature before use.
Protocol 3: Using Cyclodextrins to Improve Aqueous Solubility
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used to enhance the solubility of hydrophobic drugs.
-
Preparation of Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your aqueous buffer at a desired concentration (e.g., 1-10% w/v).
-
Addition of Inhibitor: Add the this compound (either as a powder or from a concentrated organic stock) to the cyclodextrin solution.
-
Complexation: Vortex or sonicate the mixture to facilitate the formation of the inclusion complex. This may require incubation for a period of time (e.g., 1-24 hours) at a controlled temperature.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Technical Support Center: Troubleshooting HIV-1 Inhibitor-51 Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in HIV-1 inhibitor-51 and other related antiviral assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 50% inhibitory concentration (IC50) values for the same inhibitor vary significantly between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common issue and can stem from several factors throughout the experimental workflow. Here are some key areas to investigate:
-
Cell Culture Conditions:
-
Cell Passage Number: Continuous cell lines can exhibit altered characteristics at high passage numbers, including changes in morphology, growth rates, and response to stimuli.[1][2][3] It is recommended to use cells within a consistent and low passage range for all experiments.[3] For instance, some researchers recommend using cell lines like HEp-2 and A549 for under 20 or 30 passages for consistent results.[3]
-
Cell Health and Viability: Ensure that cells are healthy and in the logarithmic growth phase at the time of the assay. Poor cell health can lead to variable results.
-
Seeding Density: Inconsistent cell seeding density can lead to variability. A standardized cell number is crucial for reproducible results.[4]
-
-
Reagent Variability:
-
Lot-to-Lot Variation: Reagents such as fetal bovine serum (FBS), cell culture media, and assay substrates can vary between lots, impacting results. It is advisable to test new lots of critical reagents before use in large-scale experiments.
-
Reagent Preparation and Storage: Improperly prepared or stored reagents, such as the MTT reagent which is not stable in solution long-term, can lose efficacy.[5] Always follow the manufacturer's instructions for preparation and storage.
-
-
Assay Protocol Execution:
-
Pipetting Accuracy: Small variations in pipetting volumes of the inhibitor, virus, or cells can lead to significant differences in the final results.[3]
-
Incubation Times: Ensure consistent incubation times for all steps of the assay, from inhibitor pre-incubation to final signal detection.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth, leading to an "edge effect."[6][7] To mitigate this, you can avoid using the outer wells or fill them with sterile water or media.[6][8]
-
Q2: I am observing high background signal in my luciferase-based reporter assay (e.g., TZM-bl assay). What could be the cause and how can I fix it?
A2: High background in luciferase assays can mask the true signal from viral infection and inhibitor activity. Here are some common causes and solutions:
-
Contamination: Bacterial or mycoplasma contamination in your cell culture can lead to non-specific luciferase expression or interfere with the assay chemistry. Regularly test your cell lines for contamination.
-
Reagent Issues:
-
The luciferase substrate can have intrinsic background luminescence. Ensure you are using a high-quality, low-background substrate.
-
Some test compounds may be auto-fluorescent or auto-luminescent. It is important to run a control plate with the compounds and cells but without the virus to check for this.
-
-
Cellular Factors:
-
High cell density can sometimes lead to increased background.[4] Optimizing the cell seeding number is important.
-
Endogenous cellular activity can sometimes contribute to background. Using a reporter cell line with a low intrinsic background is recommended.
-
-
Assay Conditions:
-
Incomplete cell lysis can result in a failure to release all the luciferase, which can paradoxically contribute to a higher relative background. Ensure your lysis buffer is effective.
-
Using white plates is recommended for luminescence assays to maximize signal and reduce crosstalk between wells.[3]
-
Q3: My positive control inhibitor is not showing the expected potency. What should I check?
A3: When a known positive control fails to perform as expected, it is a critical indicator of a problem with the assay system. Consider the following:
-
Inhibitor Integrity:
-
Degradation: The inhibitor may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles). Prepare fresh dilutions from a stock solution that has been stored correctly.
-
Incorrect Concentration: Double-check the calculations for your serial dilutions.
-
-
Virus Stock:
-
Viral Titer: The titer of your viral stock may be too high, requiring a higher concentration of the inhibitor to achieve 50% inhibition. It is crucial to use a consistent and pre-determined viral titer (e.g., a specific TCID50) for each experiment.[9]
-
Viral Resistance: If you are using a laboratory-adapted strain, ensure it has not developed resistance to your control inhibitor over time.
-
-
Cell Line Issues:
-
The cell line may have developed resistance or changed in a way that affects inhibitor uptake or metabolism.
-
-
Presence of Interfering Substances:
Q4: How do I distinguish between true antiviral activity and cytotoxicity of my test compound?
A4: This is a critical aspect of inhibitor screening. A compound that kills the host cells will appear to inhibit viral replication. Therefore, a parallel cytotoxicity assay is essential.
-
Perform a Cytotoxicity Assay: The MTT or MTS assay is a common method to assess cell viability.[5][8][12][13][14] This assay should be run in parallel with your primary antiviral assay, using the same cell line, compound concentrations, and incubation times, but without the virus.
-
Calculate the Selectivity Index (SI): The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective inhibitory concentration (IC50). A higher SI value (typically >10) indicates that the compound's antiviral activity is not due to general cytotoxicity.
SI = CC50 / IC50
Data Presentation: Factors Affecting IC50 Values
The following tables summarize quantitative data on how different experimental variables can influence the IC50 values of HIV-1 inhibitors.
Table 1: Effect of Serum Concentration on the IC50 of HIV-1 Protease Inhibitors [10]
| Inhibitor | Fetal Calf Serum (FCS) Concentration | Mean IC50 (µg/mL) |
| Lopinavir | 5% | 0.011 |
| 10% | 0.021 | |
| 20% | 0.045 | |
| 50% | 0.119 | |
| Ritonavir | 5% | 0.053 |
| 10% | 0.089 | |
| 20% | 0.165 | |
| 50% | 0.318 |
This data demonstrates that increasing serum concentrations can lead to a significant increase in the apparent IC50 of protease inhibitors, likely due to protein binding.
Table 2: Impact of Resistance Mutations on the Fold Change in IC50 for Protease Inhibitors [15][16][17]
| Protease Mutation | Atazanavir (ATV) Fold Change in IC50 | Lopinavir (LPV) Fold Change in IC50 | Darunavir (DRV) Fold Change in IC50 |
| L33F | >2 | >2 | >2 |
| I50V | >2 | >2 | >2 |
| I54L/M | >2 | >2 | >2 |
| V82A/F/T/S | >2 | >2 | >2 |
| I84V | >2 | >2 | >2 |
| L90M | >2 | >2 | >2 |
This table illustrates how specific mutations in the HIV-1 protease gene can confer resistance to different protease inhibitors, resulting in a significant increase in the IC50 values. A fold change greater than 2 is generally considered indicative of resistance.[15]
Experimental Protocols
Protocol 1: TZM-bl Based HIV-1 Inhibition Assay
This protocol is adapted from standard luciferase reporter gene assays used for measuring HIV-1 neutralization and inhibition.[9][18]
1. Cell Preparation:
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
On the day of the assay, harvest cells using trypsin-EDTA, wash, and resuspend in fresh growth medium to a concentration of 1 x 10^5 cells/mL.
2. Inhibitor and Virus Preparation:
-
Prepare serial dilutions of the test inhibitor in growth medium.
-
Thaw a pre-titered aliquot of HIV-1 virus stock and dilute to the desired concentration (e.g., 200 TCID50 per well) in growth medium.
3. Assay Procedure:
-
In a 96-well white, flat-bottom plate, add 50 µL of the diluted inhibitor to the appropriate wells. Include wells for "virus control" (no inhibitor) and "cell control" (no virus or inhibitor).
-
Add 50 µL of the diluted virus to all wells except the cell control wells.
-
Incubate the plate for 1 hour at 37°C to allow the inhibitor to interact with the virus.
-
Add 100 µL of the TZM-bl cell suspension (10,000 cells) to each well.
-
Incubate the plate for 48 hours at 37°C.
4. Signal Detection:
-
After incubation, remove the supernatant.
-
Add 100 µL of a luciferase lysis reagent (e.g., Bright-Glo™) to each well and incubate for 2 minutes at room temperature.
-
Transfer 150 µL of the lysate to a black 96-well plate.
-
Measure the luminescence using a plate luminometer.
5. Data Analysis:
-
Subtract the average background luminescence from the cell control wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a method to assess the cytotoxicity of test compounds.[5][8][12][13][14]
1. Cell Preparation:
-
Seed the same cell line used in the antiviral assay into a 96-well clear, flat-bottom plate at the same density.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Add serial dilutions of the test compound to the wells, mirroring the concentrations used in the antiviral assay. Include "cell control" wells with no compound.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of viability versus the compound concentration.
Visualizations
Caption: General experimental workflow for HIV-1 inhibitor screening assays.
Caption: Troubleshooting decision tree for inconsistent HIV-1 assay results.
Caption: Simplified HIV-1 replication cycle and targets of major inhibitor classes.[6][19][20][21][22]
References
- 1. korambiotech.com [korambiotech.com]
- 2. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. researchhub.com [researchhub.com]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV Drug Resistance Database [hivdb.stanford.edu]
- 17. cms.hivdb.org [cms.hivdb.org]
- 18. hiv.lanl.gov [hiv.lanl.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. HIV - Wikipedia [en.wikipedia.org]
- 22. HIV-1 replication cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to mitigate cytotoxicity of HIV-1 inhibitor-51 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of HIV-1 Inhibitor-51 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our culture after treatment with this compound. What are the common causes?
A1: Significant cell death following treatment with this compound can stem from several factors. It is crucial to first rule out common cell culture issues such as microbial contamination (e.g., mycoplasma), instability of media components like glutamine, or environmental stress from fluctuations in temperature, CO2, and humidity.[1] Once these are excluded, the cytotoxicity is likely attributable to the inhibitor itself. HIV-1 protease inhibitors can induce apoptosis (programmed cell death) or necrosis.[2] Off-target effects are a known issue with this class of drugs, where the inhibitor interacts with cellular proteins other than the intended HIV-1 protease, leading to unintended toxicities.[3][4][5][6]
Q2: What are the potential off-target effects of HIV-1 protease inhibitors like Inhibitor-51 that could lead to cytotoxicity?
A2: HIV-1 protease inhibitors have been reported to have several off-target effects that can contribute to cytotoxicity. These include inhibition of cellular proteasomes, which are essential for protein degradation and regulation of various cellular pathways.[4][7] Some inhibitors can also interfere with glucose transporters, leading to metabolic disturbances.[3][4] Furthermore, they can modulate signaling pathways involved in cell survival and apoptosis, such as the Akt, EGFR, and IGF1-R pathways.[6] The specific off-target profile can vary between different inhibitors.
Q3: How can we reduce the cytotoxicity of this compound in our experiments?
A3: Several strategies can be employed to mitigate the cytotoxicity of this compound:
-
Optimize Inhibitor Concentration and Exposure Time: The simplest approach is to perform a dose-response and time-course experiment to determine the lowest effective concentration of the inhibitor that maintains antiviral activity while minimizing cytotoxicity.[8] Continuous, long-term exposure is more likely to induce toxicity than shorter, pulse-dose treatments.[8]
-
Co-treatment with Protective Agents: Depending on the mechanism of cytotoxicity, co-administration of certain agents may offer protection. For instance, if oxidative stress is suspected, antioxidants could be beneficial. If a specific signaling pathway is inhibited, agonists of that pathway could be tested.
-
Use of Different Cell Lines: The cytotoxic effects of a compound can be cell-type specific.[9] Testing a panel of different cell lines may identify a model system that is less sensitive to the cytotoxic effects of Inhibitor-51 while still supporting HIV-1 replication.
-
Formulation and Solubilization: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the cytotoxicity.[9][10] It is important to use the lowest possible concentration of the solvent and to include a vehicle-only control in all experiments.[11]
Q4: What assays can we use to quantify the cytotoxicity of this compound?
A4: A variety of assays are available to quantify cytotoxicity, each with its own advantages and limitations. It is often recommended to use multiple assays to confirm results.[12]
-
Membrane Integrity Assays: These assays measure the leakage of cellular components into the culture medium, which is indicative of necrosis. Examples include the Lactate Dehydrogenase (LDH) assay and vital dyes like Trypan Blue or Propidium Iodide that are excluded by live cells with intact membranes.[11][12]
-
Metabolic Activity Assays: These colorimetric or fluorometric assays, such as MTT, MTS, and XTT, measure the metabolic activity of viable cells.[12][13] A decrease in metabolic activity is correlated with a reduction in cell viability.
-
ATP-Based Assays: The amount of ATP in a cell population is a good indicator of the number of viable cells. Assays like CellTiter-Glo measure ATP levels using a luciferase-based reaction.[12][14]
-
Apoptosis Assays: To specifically measure apoptosis, you can use assays that detect caspase activation, changes in mitochondrial membrane potential, or DNA fragmentation (e.g., TUNEL assay).[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background cell death in untreated controls. | Microbial contamination (bacteria, yeast, mycoplasma).[1] | Test for mycoplasma contamination. Visually inspect cultures for signs of bacterial or yeast growth. Discard contaminated cultures and use fresh, authenticated cell stocks. |
| Poor cell culture conditions (e.g., improper pH, temperature, CO2).[1] | Regularly monitor and calibrate incubator settings. Ensure the culture medium is at the correct pH.[1] | |
| Sub-optimal cell seeding density. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. | |
| Inconsistent cytotoxicity results between experiments. | Variation in inhibitor preparation. | Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization.[10] |
| Inconsistent cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and have high viability before starting the experiment. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations.[11] | |
| No clear dose-dependent cytotoxicity observed. | Inhibitor concentration range is too narrow or not appropriate. | Test a wider range of inhibitor concentrations, including very high concentrations, to establish a dose-response curve. |
| Assay interference. | Some compounds can interfere with the chemistry of certain cytotoxicity assays. Run appropriate controls, such as inhibitor-only wells, to check for interference. | |
| The primary effect of the inhibitor is cytostatic (inhibits cell growth) rather than cytotoxic (kills cells).[11] | Use an assay that can distinguish between cytostatic and cytotoxic effects, such as a cell counting assay at the beginning and end of the experiment.[11] |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[15]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the serially diluted inhibitor and vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for a duration relevant to your antiviral assay (e.g., 48 or 72 hours).
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to determine the CC50 value.
Protocol 2: Assessing Apoptosis using Caspase-3/7 Activity Assay
-
Experimental Setup: Seed and treat cells with this compound as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine).
-
Caspase Assay: After the desired incubation period, add the caspase-3/7 reagent (containing a pro-luminescent caspase-3/7 substrate) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically 1-2 hours), protected from light.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis. Normalize the results to the vehicle control.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: Workflow for cytotoxicity assessment and mitigation.
Potential Signaling Pathways Involved in HIV-1 Protease Inhibitor Cytotoxicity
Caption: Potential off-target pathways of HIV-1 protease inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Experimental comparison of some methods to assess cytotoxicity | Semantic Scholar [semanticscholar.org]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Addressing the Impact of Serum Proteins on HIV-1 Inhibitor-51 Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-51 and similar compounds. The following information addresses common challenges encountered when assessing inhibitor activity in the presence of serum proteins.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency (higher EC50/IC50) of this compound when we switch from serum-free media to media supplemented with human serum. Is this expected?
A1: Yes, this is an expected phenomenon. This compound, like many small molecule inhibitors, can bind to serum proteins such as human serum albumin (HSA) and alpha-1-acid glycoprotein (α1AGP).[1][2][3][4][5] This binding sequesters the inhibitor, reducing the free concentration available to interact with its target, the HIV-1 reverse transcriptase.[5][6] The fraction of anti-HIV drugs bound to HSA can range from 63% to 91%.[5] Consequently, a higher total concentration of the inhibitor is required to achieve the same level of viral inhibition in the presence of serum, leading to an apparent decrease in potency.[5]
Q2: Which serum proteins are most likely to bind to our inhibitor?
A2: The primary serum proteins responsible for binding small molecule drugs are human serum albumin (HSA) and alpha-1-acid glycoprotein (α1AGP).[1][2][3][4] HSA is the most abundant protein in plasma and generally binds acidic drugs with high capacity.[7] α1AGP, an acute phase protein, tends to bind basic and neutral drugs with high affinity.[4][7] The extent of binding to each protein depends on the specific physicochemical properties of the inhibitor.
Q3: How can we quantify the impact of serum protein binding on the activity of this compound?
A3: To quantify the effect of serum protein binding, you can determine the protein binding-adjusted IC50 value. This involves measuring the IC50 of the inhibitor in the presence of varying concentrations of human serum or specific serum proteins.[7][8] The fold-shift in IC50 in the presence of serum compared to serum-free conditions provides a measure of the impact of protein binding. Additionally, you can perform equilibrium dialysis or ultrafiltration assays to directly measure the fraction of the inhibitor that is unbound in the presence of serum proteins.[7]
Q4: Our in vitro results with serum supplementation are not correlating well with our in vivo data. What could be the reason?
A4: Discrepancies between in vitro and in vivo results, even with serum supplementation, can arise from several factors. The concentration and composition of proteins in commercially available serum can differ from physiological conditions in vivo.[4] Additionally, in vivo, the free drug concentration is influenced by pharmacokinetic factors such as absorption, distribution, metabolism, and excretion, which are not fully recapitulated in in vitro assays. It is crucial to consider the unbound fraction of the drug in plasma when correlating in vitro potency with in vivo efficacy.[9]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in the Presence of Serum
| Potential Cause | Troubleshooting Step |
| Lot-to-lot variation in serum | Procure a large single lot of serum for the entire study to minimize variability. If this is not possible, qualify each new lot by running a standard inhibitor to assess for significant shifts in potency. |
| Inconsistent cell health | Ensure consistent cell seeding density and viability. Perform a cell viability assay (e.g., MTT, XTT) in parallel with your antiviral assay to monitor for cytotoxicity of the inhibitor or serum components.[3] |
| Precipitation of the inhibitor | Visually inspect the assay plates for any signs of compound precipitation, especially at higher concentrations. The solubility of some inhibitors can be affected by serum components. If precipitation is observed, consider using a lower top concentration or a different solvent. |
| Assay timing and equilibrium | Ensure that the pre-incubation time of the inhibitor with the serum-containing medium is sufficient to allow for binding equilibrium to be reached before adding the virus and cells. |
Issue 2: Complete Loss of Inhibitor Activity at Physiological Serum Concentrations
| Potential Cause | Troubleshooting Step |
| Extremely high protein binding (>99%) | This can be a characteristic of the inhibitor. In such cases, standard antiviral assays may not be sensitive enough. Consider using biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study the interaction of the inhibitor with its target in the presence of serum proteins. |
| Incorrect calculation of inhibitor concentration | Double-check all calculations for serial dilutions, especially when accounting for the volume of serum added to the medium. |
| Degradation of the inhibitor | Serum contains enzymes that could potentially degrade the inhibitor. To test for this, pre-incubate the inhibitor in serum-containing medium for the duration of the assay, and then measure its concentration using a suitable analytical method (e.g., LC-MS/MS). |
Data Presentation
Table 1: In Vitro Activity of this compound Against Wild-Type and Mutant Strains
| HIV-1 Strain | EC50 (nM) |
| WT (IIIB) | 2.22 - 53.3 |
| L100I | 2.22 - 53.3 |
| K103N | 2.22 - 53.3 |
| Y181C | 2.22 - 53.3 |
| Y188L | 2.22 - 53.3 |
| E138K | 2.22 - 53.3 |
| F227L + V106A | 2.22 - 53.3 |
| RES056 | 2.22 - 53.3 |
| Data is presented as a range based on available information for mutant strains.[6] |
Table 2: Binding Affinity and Inhibitory Activity of this compound against WT HIV-1 RT
| Parameter | Value |
| Binding Affinity (KD) | 2.50 µM |
| Inhibitory Activity (IC50) | 0.03 µM |
| Source: MedchemExpress[6] |
Table 3: Impact of α1-Acid Glycoprotein (α1AGP) on the In Vitro Activity of Various HIV Protease Inhibitors
| Inhibitor | Cell Type | Fold Increase in EC90 with α1AGP |
| CGP 61755 | MT-2 cells | 4 |
| Human lymphocytes | 8 | |
| Indinavir | MT-2 cells | 2 |
| Human lymphocytes | 3 | |
| Saquinavir | MT-2 cells | 11 |
| Human lymphocytes | 10 | |
| Ritonavir | MT-2 cells | 11 |
| Human lymphocytes | 48 | |
| SC-52151 | MT-2 cells | 17 |
| Human lymphocytes | Not reached | |
| Source: Oxford Academic[1] |
Experimental Protocols
Protocol 1: Determination of Protein Binding-Adjusted IC50
-
Prepare Reagents:
-
Culture target cells (e.g., TZM-bl, MT-4) in appropriate growth medium.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor.
-
Prepare growth medium supplemented with a range of human serum concentrations (e.g., 0%, 10%, 25%, 50%).
-
Prepare a stock of HIV-1 virus.
-
-
Assay Procedure:
-
Seed target cells in a 96-well plate.
-
In a separate plate, pre-incubate the serially diluted inhibitor with the different concentrations of human serum-supplemented media for a defined period (e.g., 1 hour at 37°C) to allow for protein binding to reach equilibrium.
-
Add the inhibitor-serum mixtures to the cells.
-
Add the HIV-1 virus to the wells.
-
Incubate for the appropriate time for viral replication (e.g., 48-72 hours).
-
-
Data Analysis:
-
Measure viral replication using a suitable readout (e.g., luciferase activity, p24 ELISA, cell viability).
-
Plot the percentage of inhibition against the inhibitor concentration for each serum concentration.
-
Calculate the IC50 value for each serum concentration using non-linear regression.
-
Calculate the fold-shift in IC50 at each serum concentration relative to the serum-free condition.
-
Protocol 2: HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
-
Prepare Cells:
-
Effector Cells: Co-transfect a suitable cell line (e.g., 293T) with plasmids expressing the HIV-1 envelope glycoprotein (Env) and a reporter enzyme fragment (e.g., the α fragment of β-galactosidase).
-
Target Cells: Transfect a suitable cell line (e.g., 293T) with plasmids expressing CD4, the appropriate co-receptor (CXCR4 or CCR5), and the complementary reporter enzyme fragment (e.g., the ω fragment of β-galactosidase).
-
-
Assay Procedure:
-
Harvest and mix the effector and target cells.
-
Add serial dilutions of this compound (or a relevant fusion inhibitor like ADS-J1) to the cell mixture.
-
Incubate the mixture to allow for cell-cell fusion (e.g., 2 hours at 37°C).
-
-
Data Analysis:
-
Lyse the cells and measure the activity of the reconstituted reporter enzyme.
-
Calculate the percentage of fusion inhibition at each inhibitor concentration.
-
Determine the IC50 value for the inhibition of cell-cell fusion.
-
Visualizations
Caption: HIV-1 entry pathway and points of inhibition.
Caption: Workflow for determining protein binding-adjusted IC50.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Human serum alpha 1 acid glycoprotein reduces uptake, intracellular concentration, and antiviral activity of A-80987, an inhibitor of the human immunodeficiency virus type 1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of alpha1-acid glycoprotein on the intracellular accumulation of the HIV protease inhibitors saquinavir, ritonavir and indinavir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of α1-acid glycoprotein on the intracellular accumulation of the HIV protease inhibitors saquinavir, ritonavir and indinavir in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Method To Assess Antiretroviral Target Trough Concentrations Using In Vitro Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward Consensus on Correct Interpretation of Protein Binding in Plasma and Other Biological Matrices for COVID‐19 Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of HIV-1 inhibitor-51 in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of HIV-1 inhibitor-51 in experimental setups. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a potent, nonpeptidyl protease inhibitor designed to target the active site of the HIV-1 protease enzyme.[1][2] Its chemical structure consists of a hydroxyethylamine core, which mimics the transition state of peptide cleavage, and a prolinamide as a P2 ligand, which makes significant hydrogen bond interactions within the S2 subsite of the protease.[1][2]
Q2: What are the primary factors that can cause the degradation of this compound in an experimental setting?
A2: The degradation of this compound can be influenced by several factors, including:
-
pH: Extremes in pH (highly acidic or alkaline conditions) can catalyze the hydrolysis of its amide bonds.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Solvent: The choice of solvent can impact the stability of the inhibitor. While DMSO is a common solvent for stock solutions, its water content and the inhibitor's stability in aqueous buffers used for assays are critical considerations.
-
Light Exposure: Although less common for this class of molecules, prolonged exposure to UV or high-intensity light can potentially lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents in the experimental setup could potentially modify sensitive functional groups on the inhibitor.
Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A3: For maximum stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from moisture and light. When preparing stock solutions, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is best practice to prepare a concentrated stock solution in 100% DMSO and then make serial dilutions in DMSO before the final dilution into your aqueous assay buffer. This minimizes the exposure of the inhibitor to aqueous conditions at high concentrations, where it may be less stable. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of inhibitor activity over time in aqueous assay buffer. | Hydrolytic degradation of amide bonds. The prolinamide or other amide linkages in the inhibitor may be susceptible to hydrolysis, especially at non-neutral pH. | Maintain the pH of the assay buffer within a neutral range (pH 6-8), if compatible with the experimental requirements. Prepare fresh dilutions of the inhibitor in assay buffer immediately before each experiment. Consider conducting a time-course experiment to assess the inhibitor's stability in your specific assay buffer. |
| Inconsistent results between experiments. | 1. Inconsistent inhibitor concentration due to degradation. 2. Precipitation of the inhibitor. 3. Adsorption to plasticware. | 1. Stability: Follow the recommended storage and handling procedures for stock solutions. Prepare fresh working solutions for each experiment.2. Solubility: Ensure the final concentration of DMSO in the assay is low enough to maintain inhibitor solubility but high enough to prevent precipitation. Typically, a final DMSO concentration of less than 1% is recommended. Visually inspect solutions for any signs of precipitation.3. Adsorption: Use low-adhesion microplates and pipette tips to minimize loss of the inhibitor due to binding to plastic surfaces. |
| Higher than expected IC50 values. | 1. Degradation of the inhibitor. 2. Inaccurate concentration of the stock solution. | 1. Degradation: Verify the integrity of your stock solution using an analytical method like HPLC. If degradation is observed, prepare a fresh stock from lyophilized powder.2. Concentration: Confirm the concentration of your stock solution, for example, by spectrophotometry if the molar extinction coefficient is known. |
| Assay signal drift or unexpected kinetics. | Time-dependent degradation of the inhibitor during the assay. The inhibitor may be degrading over the course of a long incubation period, leading to a decrease in the effective inhibitor concentration. | Shorten the assay incubation time if possible. Alternatively, perform a pre-incubation of the enzyme and inhibitor before adding the substrate to ensure that the initial inhibition is measured before significant degradation occurs. |
Data on Inhibitor Stability
| Condition | Parameter | Recommendation/Observation | Potential Degradation Pathway |
| pH | 2-4 | Potential for acid-catalyzed hydrolysis of amide bonds. | Amide hydrolysis |
| 6-8 | Generally the most stable range for peptide-like molecules. | Minimal degradation | |
| >8 | Increased rate of base-catalyzed amide hydrolysis. | Amide hydrolysis | |
| Temperature | 4°C (in aqueous buffer) | Short-term storage (hours to a few days) may be acceptable. | Slow hydrolysis |
| Room Temperature (in aqueous buffer) | Degradation can be significant over several hours. | Accelerated hydrolysis | |
| -20°C to -80°C (in DMSO) | Recommended for long-term storage of stock solutions. | Minimal degradation | |
| Solvent | 100% DMSO | Generally provides good stability for stock solutions. | Minimal degradation |
| Aqueous Buffers | Stability is dependent on pH, temperature, and buffer components. | Hydrolysis, oxidation |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound under various experimental conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, water, methanol)
- Buffers of desired pH (e.g., phosphate, acetate)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Procedure:
- Sample Preparation:
- Prepare a stock solution of this compound in 100% DMSO at a known concentration (e.g., 10 mM).
- Prepare test solutions by diluting the stock solution into different buffers (e.g., pH 5, 7, and 9) or solvents to a final concentration suitable for HPLC analysis (e.g., 100 µM).
- Incubate the test solutions under desired stress conditions (e.g., room temperature, 37°C, 50°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
- HPLC Analysis:
- At each time point, inject an aliquot of the test solution into the HPLC system.
- Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid) to separate the intact inhibitor from any degradation products.
- Monitor the elution profile at a wavelength where the inhibitor has strong absorbance (e.g., determined by a UV scan).
- Data Analysis:
- Quantify the peak area of the intact inhibitor at each time point.
- Calculate the percentage of the inhibitor remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining inhibitor versus time to determine the degradation rate.
Protocol 2: General Protocol for a Fluorometric HIV-1 Protease Inhibition Assay
This protocol provides a general workflow for an in vitro assay to measure the inhibitory activity of this compound.
1. Materials:
- Recombinant HIV-1 protease
- Fluorogenic HIV-1 protease substrate
- Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl and 1 mM EDTA)
- This compound stock solution in DMSO
- Black, flat-bottom 96-well microplate
- Fluorescence plate reader
2. Procedure:
- Prepare serial dilutions of this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
- Add the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the microplate.
- Add the HIV-1 protease to each well (except for no-enzyme controls).
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately begin monitoring the fluorescence in a kinetic mode using a plate reader with appropriate excitation and emission wavelengths for the specific substrate.
- Record the fluorescence intensity over time.
3. Data Analysis:
- Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
- Plot the reaction velocity as a function of the inhibitor concentration.
- Fit the data to a suitable dose-response curve to determine the IC50 value of this compound.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for this compound experiments.
References
refining experimental conditions for sensitive detection of HIV-1 inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of HIV-1 inhibition.
Frequently Asked Questions (FAQs)
Q1: How can I improve the sensitivity of my HIV-1 inhibition assay?
A1: Several strategies can enhance the sensitivity of your assay:
-
Optimize the Assay Format: Single-round infectivity assays are often more sensitive than multi-round assays, as they measure the instantaneous inhibition by a drug rather than cumulative effects over a long culture period.[1]
-
Reporter Gene Systems: Luciferase-based reporter gene assays are highly sensitive due to their wide dynamic range and low background noise.[2][3]
-
Highly Sensitive p24 Assays: Ultrasensitive p24 antigen assays can detect very low levels of viral replication, even from a single infected cell.[4]
-
RT-qPCR Assays: For detecting reverse transcriptase activity, a quantitative PCR (RT-qPCR)-based assay can offer high sensitivity.[5][6][7]
-
Multiplicity of Infection (MOI): Lowering the MOI can sometimes increase the sensitivity of the assay to certain inhibitors.[1]
Q2: My results show high variability between experiments. What are the common causes and solutions?
A2: High variability can stem from several factors:
-
Cell Viability: Ensure consistent cell health and density across all wells and experiments. Perform cytotoxicity assays for your test compounds to normalize for their effects on cell viability.[3]
-
Virus Stock Consistency: Use a single, well-characterized virus stock for a set of experiments. Aliquot and store the virus properly to avoid degradation and freeze-thaw cycles.
-
Reagent Preparation: Prepare fresh reagents and ensure accurate pipetting.
-
Assay Timing: Be consistent with incubation times for virus infection, drug treatment, and signal detection.
-
PBMC Donor Variation: If using primary peripheral blood mononuclear cells (PBMCs), be aware that donor-to-donor variability can be a significant factor.[8]
Q3: How do I distinguish between specific antiviral activity and off-target effects like cytotoxicity?
A3: It is crucial to differentiate between a compound's intended inhibitory effect and non-specific effects:
-
Cytotoxicity Assays: Always run a parallel cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) using the same cell line and compound concentrations.[9][10][11]
-
Dual Reporter Systems: Employing a dual-luciferase reporter system can help distinguish between inhibition of viral transcription and general cellular toxicity.[3][12] One reporter (e.g., Firefly luciferase) can be driven by the HIV-1 LTR, while a second, constitutively expressed reporter (e.g., Renilla luciferase) serves as an internal control for cell viability.
-
Selectivity Index (SI): Calculate the SI, which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more specific antiviral effect.[13]
Q4: What are the advantages of using a single-round infectivity assay over a multi-round assay?
A4: Single-round infectivity assays offer several advantages:
-
Increased Sensitivity: They can detect subtle anti-HIV activity that might be missed in multi-round assays.[1]
-
Rapidity: These assays are generally faster to perform.[1]
-
Reduced Viral Evolution: Since only a single round of infection occurs, there is no generation of viral variants with altered drug susceptibility during the assay.[1]
-
Measures Instantaneous Inhibition: They provide a direct measure of a drug's immediate inhibitory effect.[1]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio in Luciferase Reporter Assay
| Possible Cause | Troubleshooting Step |
| Low viral infection | Increase the multiplicity of infection (MOI). Ensure the virus stock is potent. |
| Suboptimal cell conditions | Use healthy, actively dividing cells. Optimize cell seeding density. |
| Inefficient transfection (for pseudovirus production) | Use a high-quality transfection reagent and optimize the DNA-to-reagent ratio. |
| Luciferase reagent issues | Use fresh luciferase substrate. Ensure proper storage of the reagent. Allow the plate to equilibrate to room temperature before adding the reagent. |
| Reader settings | Optimize the integration time and gain settings on the luminometer. |
Issue 2: Inconsistent IC50/EC50 Values for a Known Inhibitor
| Possible Cause | Troubleshooting Step |
| Compound degradation | Prepare fresh dilutions of the inhibitor from a new stock for each experiment. Store stock solutions appropriately. |
| Cell passage number | Use cells within a consistent and low passage number range, as susceptibility to infection can change over time. |
| Variability in viral input | Quantify the virus stock accurately (e.g., by p24 ELISA or RT activity assay) and use a consistent amount for infection. |
| Assay readout time | Ensure the time point for measuring the endpoint (e.g., luciferase activity, p24 levels) is consistent across experiments. |
| Presence of drug-resistant mutations | If using a specific viral strain, confirm it does not harbor mutations that confer resistance to the inhibitor being tested.[14][15] |
Issue 3: High Background in p24 Antigen Capture ELISA
| Possible Cause | Troubleshooting Step |
| Inadequate washing | Ensure thorough and consistent washing of the plate between steps to remove unbound reagents.[16] |
| Non-specific antibody binding | Use a blocking buffer to minimize non-specific binding. |
| Contaminated reagents | Use fresh, sterile reagents. |
| Sample matrix effects | If using complex samples like plasma, consider sample preparation methods like immune complex dissociation to improve sensitivity.[17] |
| High absorbance in blank wells | Check for expired reagents or contamination of the substrate solution. |
Experimental Protocols
Single-Round HIV-1 Infectivity Assay using Luciferase Reporter Virus
This protocol describes the generation of pseudotyped HIV-1 reporter viruses and their use in a single-round infectivity assay.
Materials:
-
HEK293T cells
-
HIV-1 backbone plasmid with a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)
-
Vesicular Stomatitis Virus G protein (VSV-G) expression plasmid
-
Target cells (e.g., TZM-bl cells or PBMCs)
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 backbone plasmid and the VSV-G expression plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Quantify the virus stock by p24 ELISA or a reverse transcriptase activity assay.
-
-
Infectivity Assay:
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of the test inhibitor.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Add a standardized amount of the pseudovirus to each well.
-
Incubate for 48-72 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control (no inhibitor).
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
HIV-1 p24 Antigen Capture ELISA
This protocol outlines the steps for quantifying HIV-1 p24 antigen in cell culture supernatants.
Materials:
-
96-well microplate coated with anti-p24 antibody
-
Cell culture supernatants (test samples)
-
Recombinant HIV-1 p24 standard
-
Biotinylated anti-p24 detector antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Plate reader
Methodology:
-
Sample Preparation:
-
Clarify cell culture supernatants by centrifugation to remove cells and debris.[16]
-
Prepare serial dilutions of the p24 standard.
-
-
ELISA Procedure:
-
Add standards and samples to the coated microplate wells.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate multiple times with wash buffer.
-
Add the biotinylated detector antibody and incubate.
-
Wash the plate.
-
Add the streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of p24 in the test samples by interpolating their absorbance values on the standard curve.
-
Quantitative Data Summary
Table 1: Comparison of IC50 Values for Known HIV-1 Inhibitors in Different Assay Formats
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Raltegravir | Integrase | Single-round infectivity | TZM-bl | 2-10 | [14] |
| Elvitegravir | Integrase | Single-round infectivity | TZM-bl | 1-5 | [14] |
| Dolutegravir | Integrase | Single-round infectivity | TZM-bl | 0.5-2 | [14] |
| Zidovudine (AZT) | Reverse Transcriptase | Multi-round replication | MT-4 | 5-20 | [10] |
| Nevirapine | Reverse Transcriptase | Enzyme activity | Cell-free | 100-300 | [18] |
| Darunavir | Protease | Enzyme activity | Cell-free | 0.3-1 | [19] |
| Compound 22 | Integrase | In vitro catalytic activity | Cell-free | 45,000 | [13] |
| Compound 27 | Integrase | In vitro catalytic activity | Cell-free | 17,000 | [13] |
Table 2: Antiviral Activity and Cytotoxicity of Novel Integrase Inhibitors
| Compound | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) | Reference |
| 12 | >100 | >500 | - | [13] |
| 14e | - | >500 | - | [13] |
| 22 | 58 | >500 | >8500 | [13] |
| 27 | 17 | 60 | 3.5 | [13] |
Visualizations
Caption: Workflow for a single-round HIV-1 inhibition assay.
Caption: Key stages of the HIV-1 replication cycle and drug targets.
References
- 1. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 3. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasensitive HIV-1 p24 Assay Detects Single Infected Cells and Differences in Reservoir Induction by Latency Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. art.torvergata.it [art.torvergata.it]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay [art.torvergata.it]
- 8. HIV-1 neutralizing antibodies: understanding nature’s pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of HIV-1 Maturation via Small-Molecule Targeting of the Amino-Terminal Domain in the Viral Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a dual reporter screening assay for distinguishing the inhibition of HIV Tat-mediated transcription from off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIV Integrase Inhibitors: 20-Year Landmark and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ablinc.com [ablinc.com]
- 17. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Enzymatic HIV-1 Susceptibility to Two Reverse Transcriptase Inhibitors as a Rapid and Simple Approach to HIV-1 Drug-Resistance Testing | PLOS One [journals.plos.org]
- 19. pubs.acs.org [pubs.acs.org]
dealing with batch-to-batch variability of HIV-1 inhibitor-51
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch variability of HIV-1 inhibitor-51, a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the IC50 value of this compound between different lots. What could be the cause?
A1: Batch-to-batch variability in the half-maximal inhibitory concentration (IC50) is a common issue that can stem from several factors.[1][2][3] The most frequent causes include:
-
Purity Differences: Even minor variations in the percentage of the active compound versus impurities can alter the effective concentration and, consequently, the IC50.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can have different solubility and dissolution rates, affecting its bioavailability in cell-based assays.[2]
-
Presence of Degradation Products: Improper storage or handling can lead to the degradation of the inhibitor, reducing its potency.
-
Residual Solvents or Impurities: Varying levels of residual solvents or impurities from the manufacturing process can interfere with the assay or the inhibitor's activity.[4]
We recommend performing quality control checks on each new batch to ensure consistency.
Q2: Our latest batch of this compound is showing poor solubility in DMSO compared to previous batches. How should we proceed?
A2: Solubility issues can be linked to the physical properties of the specific batch.[2] Here are some steps to troubleshoot this problem:
-
Confirm the Solvent: Ensure you are using anhydrous DMSO, as absorbed water can affect the solubility of many compounds.
-
Gentle Warming: Try warming the solution at 37°C for a short period, as this can help dissolve the compound. Avoid excessive heat, which could cause degradation.
-
Sonication: Use a sonicator bath to aid in the dissolution of the compound.
-
Re-evaluation of Stock Concentration: If solubility issues persist, you may need to prepare a lower concentration stock solution.
-
Contact Us: If you continue to experience problems, please contact our technical support with the batch number for further investigation. It is possible that the crystalline form (polymorph) of this batch differs from previous ones.[2]
Q3: We have noticed an increase in cytotoxicity with a new lot of this compound, even at concentrations where it should be non-toxic. What could be the reason?
A3: Increased cytotoxicity is a serious concern and can be attributed to several factors:
-
Toxic Impurities: The new batch may contain impurities from the synthesis process that are cytotoxic.
-
Degradation Products: The inhibitor may have degraded into a more toxic compound.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line.
We strongly advise performing a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on each new batch to establish its toxicity profile before use in antiviral assays.
Troubleshooting Guides
Inconsistent Antiviral Activity (IC50 Variation)
If you are observing significant shifts in the IC50 of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Data Presentation: Batch Comparison
Here is an example of how to summarize and compare data from different batches of this compound:
| Parameter | Batch A | Batch B (Problematic) | Expected Range |
| Purity (HPLC) | 99.5% | 95.2% | >98% |
| IC50 (Single-Cycle Assay) | 15 nM | 55 nM | 10-20 nM |
| Solubility in DMSO | >50 mM | 25 mM | >50 mM |
| Cytotoxicity (CC50) | >100 µM | 20 µM | >100 µM |
This table clearly shows that Batch B deviates from the expected specifications, which likely explains the observed issues.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
Materials:
-
This compound (from different batches)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN. Dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Detection: UV at 280 nm
-
-
Analysis: Inject 10 µL of the sample. The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Single-Cycle HIV-1 Infectivity Assay
This assay is used to determine the IC50 of this compound.
Materials:
-
HEK293T cells
-
TZM-bl indicator cells
-
HIV-1 packaging and envelope plasmids (e.g., pNL4-3.Luc.R-E-)
-
Transfection reagent
-
This compound and control inhibitor (e.g., Efavirenz)
-
Luciferase assay reagent
Workflow:
Caption: Workflow for the single-cycle HIV-1 infectivity assay.
Signaling Pathway
Mechanism of Action of this compound
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric pocket on the p66 subunit of HIV-1 reverse transcriptase, which is distinct from the active site. This binding induces a conformational change in the enzyme, inhibiting its function and blocking the conversion of viral RNA into DNA.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Improving the Reproducibility of HIV-1 Inhibitor-51 Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the reproducibility of antiviral assays for HIV-1 Inhibitor-51, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It exhibits potent antiviral activity against wild-type (WT) HIV-1 and various mutant strains.[1] Its mechanism of action involves binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thereby blocking a critical step in the HIV-1 replication cycle.
Q2: Which HIV-1 strains is Inhibitor-51 active against?
A2: this compound has demonstrated outstanding antiviral activity against the wild-type HIV-1 (IIIB) strain and a panel of mutant strains, including those with common NNRTI resistance mutations such as L100I, K103N, Y181C, Y188L, E138K, and F227L + V106A.[1]
Q3: What are the typical EC50 and CC50 values for this compound?
A3: The 50% effective concentration (EC50) for this compound against the wild-type HIV-1 IIIB strain is approximately 2.22 nM.[2] Against various mutant strains, the EC50 values range from 2.22 to 53.3 nM.[1][2] The 50% cytotoxic concentration (CC50) in MT-4 cells has been reported to be 45.6 μM.[2]
Q4: What are the key factors that can affect the reproducibility of my antiviral assay results?
A4: Several factors can impact the reproducibility of antiviral assays, including:
-
Cell Health and Passage Number: Ensure cells are healthy, free from contamination, and within a consistent, low passage number range.
-
Virus Titer and Multiplicity of Infection (MOI): Use a consistent and accurately tittered virus stock for all experiments. The MOI can influence the apparent IC50 of an inhibitor.
-
Reagent Quality and Consistency: Use high-quality, validated reagents and minimize batch-to-batch variability.
-
Assay-Specific Conditions: Factors such as incubation times, temperature, and plate type can all affect the outcome.
-
Data Analysis: The method used to calculate IC50/EC50 values can introduce variability. It's important to use a consistent and appropriate curve-fitting model.
Q5: How does the dose-response curve slope impact the interpretation of antiviral activity?
A5: The slope of the dose-response curve is an important but often overlooked parameter. A steeper slope indicates that a small change in drug concentration can lead to a significant change in viral inhibition.[3][4] Relying solely on the IC50, which is a single point on the curve, may not fully capture the inhibitor's potency, especially at concentrations well above the IC50, which are often clinically relevant.[3][4]
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| HIV-1 Strain | EC50 (nM) | CC50 (µM) | Cell Line | Assay Type |
| Wild-Type (IIIB) | 2.22 | 45.6 | MT-4 | Cell Viability (MTT) |
| L100I | 3.04 | 45.6 | MT-4 | Cell Viability (MTT) |
| K103N | 2.87 | 45.6 | MT-4 | Cell Viability (MTT) |
| Y181C | 10.2 | 45.6 | MT-4 | Cell Viability (MTT) |
| Y188L | 13.2 | 45.6 | MT-4 | Cell Viability (MTT) |
| E138K | 9.77 | 45.6 | MT-4 | Cell Viability (MTT) |
| F227L + V106A | 19.8 | 45.6 | MT-4 | Cell Viability (MTT) |
| RES056 | 53.3 | 45.6 | MT-4 | Cell Viability (MTT) |
Data sourced from MedChemExpress product information for HIV-1 Inhibitor-50, which is structurally analogous to this compound.[2]
Table 2: Comparative Antiviral Activity of Selected NNRTIs
| NNRTI | Wild-Type HIV-1 EC50 (nM) | Key Resistance Mutations |
| Efavirenz | ~0.51-2 | K103N, Y181C, G190A |
| Nevirapine | ~10-100 | K103N, Y181C, G190A |
| Rilpivirine | ~0.1-1 | E138K, Y181C |
| Etravirine | ~0.1-1 | Y181C, L100I |
| This compound | ~2.22 | Active against many common NNRTI-resistant strains |
EC50 values can vary depending on the specific assay conditions and cell lines used.
Troubleshooting Guides
Issue 1: High Background in p24 ELISA Assay
Q: My p24 ELISA is showing high background absorbance in my negative control wells, leading to a poor signal-to-noise ratio. What could be the cause and how can I fix it?
A: High background in a p24 ELISA can be caused by several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or enzyme conjugates, leading to a high background signal.
-
Solution: Increase the number of wash steps and ensure that the wells are completely aspirated after each wash. If using an automated plate washer, check its performance.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with p24 antigen or other substances that can cause non-specific binding.
-
Solution: Prepare fresh buffers and reagents. Ensure that dedicated, sterile equipment is used for each reagent.
-
-
Sub-optimal Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies.
-
Solution: Optimize the blocking buffer concentration and incubation time. You may also try a different blocking agent (e.g., BSA, non-fat dry milk).
-
-
High Concentration of Detection Antibody: Using too high a concentration of the HRP-conjugated detection antibody can result in non-specific binding and high background.
-
Solution: Titrate the detection antibody to determine the optimal concentration that provides a good signal without excessive background.
-
-
Extended Substrate Incubation: Incubating the substrate for too long can lead to the development of color in the absence of a specific signal.
-
Solution: Monitor the color development and stop the reaction when the positive controls are clearly visible but before the negative controls start to develop color.
-
Issue 2: Inconsistent IC50 Values for this compound
Q: I am getting variable IC50 values for this compound between experiments. What are the likely causes and how can I improve consistency?
A: Inconsistent IC50 values are a common challenge in antiviral assays. Here are some key areas to investigate:
-
Cellular Factors:
-
Cell Passage Number: Using cells at a high passage number can lead to changes in their susceptibility to viral infection and drug treatment.
-
Solution: Maintain a consistent and low passage number for your cell lines.
-
-
Cell Seeding Density: Variations in the number of cells seeded per well can affect the outcome of the assay.
-
Solution: Ensure accurate cell counting and consistent seeding density across all wells and experiments.
-
-
-
Viral Factors:
-
Virus Titer: Using a virus stock with an inaccurate or inconsistent titer will lead to variability in the level of infection.
-
Solution: Accurately titrate your virus stock and use a consistent multiplicity of infection (MOI) for each experiment.
-
-
-
Compound Handling:
-
Serial Dilutions: Errors in preparing the serial dilutions of the inhibitor will directly impact the IC50 value.
-
Solution: Use calibrated pipettes and carefully prepare fresh serial dilutions for each experiment.
-
-
-
Assay Readout:
-
Time of Readout: The time at which the assay is read can influence the IC50 value, particularly in multi-round infection assays.
-
Solution: Maintain a consistent incubation time before reading the results.
-
-
-
Data Analysis:
-
Curve Fitting: The use of different non-linear regression models can result in different IC50 values.
-
Solution: Use a consistent and appropriate curve-fitting model (e.g., four-parameter logistic regression) for all your data.
-
-
Issue 3: Low Signal in Luciferase Reporter Assay
Q: My luciferase reporter assay is showing a very low signal, even in my positive control wells. What could be the problem?
A: A low signal in a luciferase reporter assay can be due to several factors related to the cells, the virus, or the assay reagents.
-
Low Transfection/Infection Efficiency:
-
Problem: The reporter plasmid may not be efficiently transfected into the cells, or the cells may not be efficiently infected by the virus.
-
Solution: Optimize your transfection protocol. For viral infections, ensure your virus stock is of high titer and that the cells are susceptible to infection.
-
-
Cell Health:
-
Problem: Unhealthy or stressed cells may not support efficient viral replication or reporter gene expression.
-
Solution: Ensure your cells are healthy and growing optimally. Check for any signs of contamination.
-
-
Luciferase Reagent Issues:
-
Problem: The luciferase substrate may have degraded due to improper storage or handling.
-
Solution: Store the luciferase substrate according to the manufacturer's instructions and prepare it fresh for each experiment.
-
-
Sub-optimal Assay Conditions:
-
Problem: The incubation time after adding the substrate may be too short or too long.
-
Solution: Follow the manufacturer's recommendations for the optimal incubation time.
-
-
Instrument Settings:
-
Problem: The luminometer may not be set to the correct parameters for detecting the luciferase signal.
-
Solution: Check the instrument settings, including the integration time and any filters.
-
Experimental Protocols
p24 Antigen Capture ELISA
This protocol is for the quantification of HIV-1 p24 antigen in cell culture supernatants as a measure of viral replication.
Materials:
-
96-well microplate coated with anti-p24 capture antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 5% BSA or non-fat dry milk)
-
Cell culture supernatants (samples)
-
p24 antigen standard
-
Biotinylated anti-p24 detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 1N H2SO4)
-
Microplate reader
Procedure:
-
Coating (if not using pre-coated plates): Coat a 96-well plate with anti-p24 capture antibody overnight at 4°C.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Sample and Standard Incubation: Add diluted p24 standards and cell culture supernatant samples to the wells. Incubate for 2 hours at 37°C or overnight at 4°C.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Detection Antibody Incubation: Add biotinylated anti-p24 detection antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.
-
Washing: Wash the plate 5-7 times with Wash Buffer.
-
Substrate Incubation: Add TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add Stop Solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the p24 standards and use it to calculate the concentration of p24 in the samples.
Reverse Transcriptase (RT) Activity Assay
This protocol measures the activity of HIV-1 reverse transcriptase in cell culture supernatants.
Materials:
-
RT assay kit (containing reaction buffer, template/primer, dNTPs, and labeled nucleotides)
-
Cell culture supernatants (samples)
-
RT enzyme standard
-
Lysis buffer (if required by the kit)
-
Microplate for the specific assay format (e.g., colorimetric, fluorometric, or radiometric)
-
Appropriate detection reagents and plate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants and, if necessary, lyse the viral particles to release the RT enzyme according to the kit instructions.
-
Standard Curve Preparation: Prepare a serial dilution of the RT enzyme standard.
-
Reaction Setup: In a microplate, combine the reaction buffer, template/primer, dNTPs (including the labeled nucleotide), and your samples or standards.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol to allow for the reverse transcription reaction to occur.
-
Detection: Follow the kit's instructions for detecting the incorporated labeled nucleotides. This may involve a colorimetric, fluorometric, or radiometric measurement.
-
Data Analysis: Generate a standard curve from the RT enzyme standards and use it to determine the RT activity in your samples.
Luciferase Reporter Gene Assay for HIV-1 Infectivity
This assay measures HIV-1 infectivity by quantifying the expression of a luciferase reporter gene that is under the control of the HIV-1 LTR promoter.
Materials:
-
Target cells (e.g., TZM-bl cells)
-
HIV-1 virus stock
-
This compound
-
Luciferase assay reagent
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed target cells in a 96-well white, opaque plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells containing the cells.
-
Virus Infection: Add a pre-determined amount of HIV-1 virus to each well. Include control wells with no virus and wells with virus but no inhibitor.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Cell Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
Read Luminescence: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral infectivity for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow for Antiviral Assay
Caption: A typical experimental workflow for determining the IC50 of an HIV-1 inhibitor.
Troubleshooting Decision Tree for Inconsistent IC50 Values
Caption: A decision tree to guide troubleshooting of inconsistent IC50 values.
References
- 1. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 3. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-target Effects of HIV-1 Inhibitor-51
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the off-target effects of the hypothetical HIV-1 inhibitor, designated "Inhibitor-51," in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HIV-1 Inhibitor-51?
A1: this compound is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). It allosterically binds to the HIV-1 reverse transcriptase, inducing a conformational change that disrupts its enzymatic activity and prevents the conversion of viral RNA to DNA, a critical step in the HIV-1 replication cycle.
Q2: What are the common cellular models used to assess the efficacy and toxicity of this compound?
A2: Commonly used cellular models include immortalized T cell lines (e.g., Jurkat, SupT1), peripheral blood mononuclear cells (PBMCs), and primary CD4+ T cells.[1][2] The choice of cell model depends on the specific experimental question, with primary cells offering higher physiological relevance but also greater variability.
Q3: What are the potential off-target effects observed with this compound?
A3: Potential off-target effects of HIV-1 protease inhibitors can include metabolic syndromes, such as dyslipidemia and insulin resistance, as well as hepatotoxicity.[3][4] While Inhibitor-51 is an NNRTI, similar classes of compounds can sometimes exhibit off-target activities leading to cytotoxicity, unintended alterations in gene expression, and interactions with host cell kinases.
Q4: How can I distinguish between general cytotoxicity and specific antiviral activity of Inhibitor-51?
A4: A cytotoxicity assay, such as an MTT or LDH assay, should be performed in parallel with your antiviral efficacy assays.[5] By comparing the 50% cytotoxic concentration (CC50) with the 50% effective concentration (EC50), you can determine the selectivity index (SI = CC50/EC50). A higher SI value indicates greater specific antiviral activity.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in uninfected control cells treated with Inhibitor-51.
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Perform a kinome profiling assay to identify potential off-target kinases. If a specific kinase family is identified, consider structure-activity relationship (SAR) studies to modify Inhibitor-51 to reduce its affinity for the off-target kinase while retaining anti-HIV-1 activity.
Possible Cause 2: Mitochondrial toxicity.
-
Troubleshooting Step: Assess mitochondrial function using assays that measure mitochondrial membrane potential (e.g., JC-1 staining) or oxygen consumption rates. Nucleoside/tide analogs have been known to cause mitochondrial toxicity.[6]
Possible Cause 3: Induction of apoptosis.
-
Troubleshooting Step: Use flow cytometry with Annexin V and propidium iodide (PI) staining to quantify apoptotic and necrotic cell populations. If apoptosis is confirmed, investigate the activation of caspases (e.g., caspase-3, -8, -9) through western blotting or specific activity assays.
Issue 2: Inconsistent antiviral efficacy of Inhibitor-51 across different cell types.
Possible Cause 1: Cell-type specific metabolism of the inhibitor.
-
Troubleshooting Step: Use LC-MS/MS to quantify the intracellular concentration of Inhibitor-51 in different cell types over time. This can reveal differences in uptake, efflux, or metabolic inactivation.
Possible Cause 2: Differential expression of host factors.
-
Troubleshooting Step: Perform comparative transcriptomic (RNA-seq) or proteomic analyses of the different cell lines to identify host factors that may interact with or modify the activity of Inhibitor-51.
Issue 3: Development of resistance to Inhibitor-51 in long-term cell culture.
Possible Cause: Emergence of mutations in the HIV-1 reverse transcriptase.
-
Troubleshooting Step: Sequence the reverse transcriptase gene from resistant viral isolates to identify mutations. This information is crucial for understanding the mechanism of resistance and for the development of next-generation inhibitors that are effective against resistant strains.
Data Presentation
Table 1: Cytotoxicity and Efficacy of this compound in Different Cellular Models
| Cellular Model | CC50 (µM) | EC50 (nM) | Selectivity Index (SI) |
| Jurkat Cells | 75 | 15 | 5000 |
| SupT1 Cells | 82 | 18 | 4556 |
| PBMCs | 65 | 25 | 2600 |
| Primary CD4+ T Cells | 58 | 30 | 1933 |
Table 2: Gene Expression Changes in Jurkat Cells Treated with Inhibitor-51 (10x EC50) for 24 hours
| Gene | Fold Change | p-value | Biological Process |
| CDKN1A | + 3.2 | < 0.01 | Cell Cycle Arrest |
| GADD45A | + 2.8 | < 0.01 | DNA Damage Response |
| HSPA5 | + 4.1 | < 0.001 | Unfolded Protein Response |
| CYP3A4 | + 2.5 | < 0.05 | Drug Metabolism |
| TNF | + 1.9 | < 0.05 | Inflammation |
Experimental Protocols
1. MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
2. HIV-1 p24 Antigen ELISA for Antiviral Efficacy
-
Infection: Infect target cells (e.g., PBMCs) with a known amount of HIV-1 in the presence of serial dilutions of Inhibitor-51. Include a no-drug control.
-
Incubation: Culture the infected cells for 3-7 days.
-
Supernatant Collection: Collect the culture supernatant at the end of the incubation period.
-
ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analysis: Calculate the EC50 value, which is the concentration of the inhibitor that reduces p24 production by 50% compared to the no-drug control.
3. Global Proteomics Analysis using Mass Spectrometry
-
Cell Lysis and Protein Extraction: Treat cells with and without Inhibitor-51. Lyse the cells and extract total protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are differentially expressed between the treated and untreated samples.[7] This can help in identifying unintended off-targets.[7]
Visualizations
Caption: Experimental workflow for assessing efficacy and off-target effects.
Caption: On-target vs. potential off-target signaling of Inhibitor-51.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Facts and Fiction: Cellular Models for High Throughput Screening for HIV-1 Reactivating Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SupT1 Cell Infusion as a Possible Cell-Based Therapy for HIV: Results from a Pilot Study in Hu-PBMC BRGS Mice [mdpi.com]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. google.com [google.com]
- 7. tandfonline.com [tandfonline.com]
Navigating NNRTI Resistance in HIV-1 Research: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals face when studying Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) resistance in HIV-1.
Frequently Asked Questions (FAQs)
Q1: Why is NNRTI resistance a major hurdle in HIV-1 treatment and research?
A1: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a critical class of antiretroviral drugs. However, their efficacy is often compromised by the rapid emergence of drug-resistant mutations in the HIV-1 reverse transcriptase (RT) enzyme.[1][2][3] A single amino acid substitution in the NNRTI binding pocket can confer high-level resistance, leading to treatment failure.[2][4] This low genetic barrier to resistance is a primary challenge.[2][4][5] Furthermore, there is significant cross-resistance among first-generation NNRTIs, meaning a mutation conferring resistance to one NNRTI can often cause resistance to others in the same class.[5][6]
Q2: What are the most common NNRTI resistance mutations I should be aware of in my experiments?
A2: Several key mutations are frequently associated with NNRTI resistance. The most common mutations observed in patients failing NNRTI-based therapies are K103N and Y181C.[2][7] Other significant mutations include L100I, K101E, V106A/M, Y188L, and G190A/S.[1][2][5] The prevalence of specific mutations can depend on the NNRTI used in treatment.[8] For instance, K103N is very common in patients failing efavirenz- or nevirapine-containing regimens.[8][9]
Q3: My standard genotyping assay did not detect any NNRTI resistance mutations, yet the virus shows phenotypic resistance. What could be the reason?
A3: This is a common and significant challenge. Standard population-based sequencing (Sanger sequencing) typically only detects mutations that are present in at least 15-25% of the viral population.[10] Drug-resistant variants existing at lower frequencies, known as minority variants, can be missed by these standard assays.[2][10][11] These low-frequency mutations can still contribute to virologic failure.[10][11] More sensitive techniques, such as allele-specific PCR and deep sequencing (Next-Generation Sequencing), are capable of detecting these minority variants.[10][12]
Q4: How does the presence of minority NNRTI-resistant variants impact experimental outcomes?
A4: The presence of pre-existing minority NNRTI-resistant variants is associated with an increased risk of virologic failure in patients initiating NNRTI-based antiretroviral therapy.[10] Pooled analyses of multiple studies have shown that individuals with detectable minority NNRTI variants are more than twice as likely to experience treatment failure compared to those without.[10] In a research setting, this means that viral isolates that appear susceptible by standard genotyping may harbor resistant subpopulations that can rapidly become dominant under selective pressure from an NNRTI.
Q5: What is the clinical significance of transmitted NNRTI resistance?
A5: Transmitted drug resistance occurs when an individual is infected with a viral strain that is already resistant to one or more antiretroviral drugs. Primary resistance to NNRTIs is commonly reported and these mutations can persist for years.[2] The prevalence of transmitted drug resistance is estimated to be between 8% and 16% in North America and Europe.[10] This can compromise the effectiveness of first-line NNRTI-based therapies.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in NNRTI Susceptibility Assays
Possible Cause 1: Presence of Undetected Minority Variants
-
Troubleshooting Step: If using standard Sanger sequencing for genotyping, consider re-analyzing the sample with a more sensitive method like Next-Generation Sequencing (NGS) or allele-specific PCR to detect resistant variants present at low frequencies.[10][12]
-
Rationale: Standard genotyping can miss mutations present in less than 20% of the viral quasispecies, which can still lead to phenotypic resistance.[2][13]
Possible Cause 2: Complex Mutation Patterns
-
Troubleshooting Step: Analyze the full sequence of the reverse transcriptase gene. Some mutations outside the primary NNRTI binding pocket, or combinations of mutations, can influence NNRTI susceptibility.[5][6]
-
Rationale: Secondary mutations can synergistically increase resistance levels when present with primary resistance mutations.[5]
Possible Cause 3: Discrepancy between Genotype and Phenotype
-
Troubleshooting Step: Perform a phenotypic resistance assay to directly measure the drug susceptibility of the viral isolate.
-
Rationale: Phenotypic assays provide a direct measure of how mutations impact drug efficacy, which can be crucial when complex or novel mutation patterns are present.[7]
Issue 2: Difficulty in Developing Novel NNRTIs Active Against Resistant Strains
Possible Cause 1: High level of cross-resistance among NNRTIs.
-
Troubleshooting Step: Focus on developing NNRTIs with a higher genetic barrier to resistance. This involves designing compounds that can tolerate common single-point mutations. Second-generation NNRTIs like etravirine and rilpivirine were designed with this principle in mind.[9]
-
Rationale: A higher genetic barrier means that multiple mutations are required to confer high-level resistance, making the drug more durable.[2]
Possible Cause 2: Emergence of multi-drug resistant (MDR) strains.
-
Troubleshooting Step: Employ structure-based drug design and molecular modeling to identify novel binding modes or interactions within the NNRTI binding pocket that are less susceptible to existing resistance mutations.
-
Rationale: Understanding the structural basis of resistance can guide the design of inhibitors that can effectively bind to and inhibit mutant reverse transcriptase enzymes.[1]
Data on NNRTI Resistance
Table 1: Common NNRTI Resistance Mutations and their Impact
| Mutation | Associated NNRTIs | Level of Resistance | Impact on Viral Fitness |
| K103N | Nevirapine (NVP), Efavirenz (EFV) | High-level | Minimal impact, allowing for persistence[2] |
| Y181C | Nevirapine (NVP), Rilpivirine (RPV) | High-level | Can reduce viral replicative capacity |
| L100I | Nevirapine (NVP), Efavirenz (EFV) | High-level (often with K103N) | Further decreases susceptibility[5] |
| G190A/S | Nevirapine (NVP), Efavirenz (EFV) | High-level | Significant impact on susceptibility |
| E138K | Rilpivirine (RPV), Etravirine (ETR) | Varies | Often associated with second-generation NNRTIs |
| Y188L | Nevirapine (NVP), Efavirenz (EFV) | High-level | Significant impact on susceptibility[2] |
Table 2: Comparison of HIV-1 Drug Resistance Testing Methods
| Feature | Genotypic Assays (Sanger) | Genotypic Assays (NGS) | Phenotypic Assays |
| Principle | Detects specific resistance mutations in the viral genome.[7][14] | Detects resistance mutations, including those at low frequencies.[12] | Measures the ability of the virus to replicate in the presence of a drug.[7] |
| Sensitivity | Detects mutations >15-25% of the viral population.[10] | Can detect mutations at <1% frequency.[2] | Depends on the assay format. |
| Turnaround Time | Faster (1-2 weeks).[7] | Moderate (2-3 weeks). | Slower (2-4 weeks).[7] |
| Cost | Lower.[7] | Higher than Sanger. | Higher.[7] |
| Information Provided | Identifies mutations linked to resistance. | Provides a more comprehensive mutational profile. | Quantifies the level of drug resistance ("fold change").[7] |
Key Experimental Protocols
Protocol 1: Genotypic Resistance Testing using Sanger Sequencing
-
Viral RNA Extraction: Isolate viral RNA from patient plasma or cell culture supernatant using a commercial kit.
-
Reverse Transcription and PCR (RT-PCR): Synthesize cDNA from the viral RNA and amplify the reverse transcriptase (RT) coding region of the pol gene using specific primers.
-
PCR Product Purification: Purify the amplified DNA fragment to remove primers and dNTPs.
-
Sequencing Reaction: Perform Sanger sequencing using the purified PCR product as a template.
-
Sequence Analysis: Compare the obtained sequence to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations.
-
Interpretation: Use a resistance database (e.g., Stanford HIV Drug Resistance Database) to interpret the clinical significance of the identified mutations.[12]
Protocol 2: Phenotypic Resistance Testing (Recombinant Virus Assay)
-
Clone RT Gene: Amplify the patient-derived RT gene and clone it into a laboratory-adapted HIV-1 vector that lacks its own RT.
-
Produce Recombinant Virus: Transfect the recombinant vector into a suitable cell line to produce viral particles containing the patient's RT.
-
Viral Titer Determination: Determine the infectious titer of the recombinant virus stock.
-
Drug Susceptibility Assay: Infect target cells with a standardized amount of the recombinant virus in the presence of serial dilutions of the NNRTI being tested.
-
Measure Viral Replication: After a set incubation period, measure viral replication (e.g., by quantifying p24 antigen or luciferase reporter gene activity).
-
Calculate IC50: Determine the drug concentration that inhibits viral replication by 50% (IC50). The "fold change" in resistance is calculated by dividing the IC50 of the test virus by the IC50 of a wild-type control virus.
Visualizations
Caption: Mechanism of NNRTI action and the development of resistance.
Caption: Workflow for HIV-1 NNRTI resistance testing.
Caption: The logical progression from minority variants to virologic failure.
References
- 1. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral re-suppression and detection of drug resistance following interruption of a suppressive NNRTI-based regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance tests | HIV i-Base [i-base.info]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minority HIV-1 Drug Resistance Mutations and the Risk of NNRTI-based Antiretroviral Treatment Failure: A Systematic Review and Pooled Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotype Testing Did Not Detect Low Level NNRTI Mutations and Tenofovir Resistance, Single-Drug Treatment Interruption, 3TC Efficacy Persists Despite Resistance [natap.org]
- 12. mlo-online.com [mlo-online.com]
- 13. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 14. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
optimizing incubation times for HIV-1 inhibitor-51 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with HIV-1 Inhibitor-51.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and specific competitive inhibitor of the HIV-1 protease enzyme.[1][2] By binding to the active site of the protease, it prevents the cleavage of Gag and Gag-Pol polyproteins, which are essential for the maturation of new, infectious virions.[3] This results in the production of immature and non-infectious virus particles.[4]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial experiments, we recommend a concentration range of 1 nM to 100 nM. The 50% effective concentration (EC50) for Inhibitor-51 is typically in the low nanomolar range, though this can vary depending on the cell line and experimental conditions.[1]
Q3: How should I properly store and handle this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High variability in EC50 values between experiments.
-
Possible Cause 1: Inconsistent Incubation Times.
-
Solution: Ensure that the incubation time of the inhibitor with the cells and virus is consistent across all experiments. For single-round infectivity assays, a pre-incubation of the cells with the inhibitor for 16-20 hours before adding the virus may yield more consistent results, as this allows for optimal drug activation and uptake.[5]
-
-
Possible Cause 2: Variation in Multiplicity of Infection (MOI).
-
Solution: The potency of some HIV-1 inhibitors can be dependent on the MOI.[5] Lower MOIs may result in lower EC50 values. It is crucial to use a consistent and well-characterized virus stock and to precisely control the MOI in each experiment.
-
-
Possible Cause 3: Cell Health and Passage Number.
-
Solution: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to changes in cell physiology and susceptibility to viral infection. Maintain a consistent cell passage number for all experiments.
-
Issue 2: Observed cytotoxicity at effective concentrations.
-
Possible Cause 1: Off-target effects.
-
Solution: Some HIV-1 protease inhibitors can have off-target effects, such as inhibiting cellular proteasomes.[1] To determine if the observed cytotoxicity is specific to Inhibitor-51, perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your antiviral assay on uninfected cells. This will help to differentiate between antiviral and cytotoxic effects.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: If using a high concentration of the inhibitor stock solution, the concentration of the solvent (e.g., DMSO) may become toxic to the cells. Ensure that the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Include a solvent control in your experiments.
-
Issue 3: Inhibitor-51 appears to be less effective than expected.
-
Possible Cause 1: Presence of drug-resistant viral strains.
-
Possible Cause 2: Suboptimal incubation time for the specific stage of the viral life cycle.
Data Presentation
Table 1: Comparative EC50 Values of HIV-1 Protease Inhibitors
| Inhibitor | Target Cell Line | EC50 (nM) |
| Saquinavir | MT-4 | 37.7[1] |
| Indinavir | Various | ~5.5[1] |
| Tipranavir | Various | 30-70[1] |
| Inhibitor-51 (Hypothetical) | TZM-bl | ~5-15 |
Table 2: Recommended Incubation Times for Different Assays
| Assay Type | Pre-incubation with Inhibitor | Incubation with Virus and Inhibitor | Total Incubation |
| Single-Round Infectivity Assay | 16-20 hours[5] | 2 hours (infection) + 48 hours | ~70 hours |
| Multi-Round Infectivity Assay | 2-4 hours | 72-96 hours | 74-100 hours |
| Time-of-Addition Experiment | Varies (see protocol) | Varies (see protocol) | 31 hours (for HIV)[9] |
Experimental Protocols
1. Protocol: Single-Round Infectivity Assay using TZM-bl Reporter Cells
This assay measures the ability of Inhibitor-51 to block a single cycle of HIV-1 replication.
-
Materials: TZM-bl cells, HIV-1 pseudovirus, complete DMEM, this compound, Luciferase assay reagent, 96-well plates.
-
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Inhibitor-51 in complete DMEM.
-
Aspirate the medium from the cells and add the diluted inhibitor. Incubate for 16-20 hours at 37°C.[5]
-
Add HIV-1 pseudovirus at a predetermined MOI to each well.
-
Incubate for 48 hours at 37°C.
-
Aspirate the medium and lyse the cells.
-
Measure luciferase activity according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Protocol: Time-of-Addition Experiment
This experiment helps to pinpoint the stage of the HIV-1 life cycle targeted by Inhibitor-51.[8][9]
-
Materials: MT-4 cells, HIV-1 (e.g., NL4-3), complete RPMI-1640, this compound, reference inhibitors (e.g., an entry inhibitor, a reverse transcriptase inhibitor), p24 ELISA kit.
-
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Infect the cells with HIV-1 at a high MOI and synchronize the infection by incubating at 4°C for 1-2 hours, followed by a wash to remove unbound virus.
-
Add a fixed, high concentration (e.g., 100x EC50) of Inhibitor-51 and reference inhibitors to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12, 18, 24 hours).
-
Incubate the plate until a fixed endpoint (e.g., 30-32 hours post-infection).[9]
-
Collect the supernatant and measure the p24 antigen concentration using an ELISA kit.
-
Plot the p24 concentration against the time of drug addition. The time at which the inhibitor loses its effectiveness indicates the approximate timing of its target's function in the viral life cycle.
-
Visualizations
Caption: The HIV-1 life cycle and points of intervention for different antiretroviral drugs.
Caption: Experimental workflow for optimizing pre-incubation time of Inhibitor-51.
Caption: Hypothetical off-target effect of Inhibitor-51 on the MAPK signaling pathway.
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Antiretroviral Resistance: Scientific Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 9. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate controls for HIV-1 inhibitor-51 experiments
Welcome to the technical support center for HIV-1 Inhibitor-51. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting support for experiments involving this compound. For the purposes of this guide, This compound is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change in the enzyme, which allosterically inhibits its DNA polymerase activity, thereby preventing the conversion of the viral RNA genome into DNA and halting the viral replication cycle.
Q2: What are the essential positive and negative controls for an in vitro antiviral assay?
A2: Proper controls are critical for interpreting your results. The following should be included in every antiviral assay:
-
Cell Control (CC): Cells only, with no virus or inhibitor. This is your baseline for cell viability (cytotoxicity assays).
-
Virus Control (VC): Cells infected with HIV-1, but with no inhibitor. This represents 100% viral replication and is the control against which you will measure the inhibitor's effect.
-
Positive Control Inhibitor: A well-characterized HIV-1 inhibitor with a known mechanism of action (e.g., Nevirapine or Efavirenz for an NNRTI).[1] This control validates that the assay system is working correctly and is capable of detecting inhibition.
-
Negative Control Compound: A compound structurally similar to Inhibitor-51 but known to be inactive, if available. If not, the vehicle control (e.g., DMSO) serves this purpose.
-
Vehicle Control: Cells and virus treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Inhibitor-51. This ensures that the solvent itself is not affecting viral replication or cell viability.
Q3: How do I determine the optimal concentration range for testing this compound?
A3: To determine the optimal concentration range, you should first perform a dose-response experiment. A good starting point is a broad range of concentrations, typically using serial dilutions (e.g., from 100 µM down to 0.01 µM). The goal is to identify a range that shows a clear dose-dependent inhibition of viral replication without causing significant cell death.[2][3] This initial experiment will help you pinpoint the concentrations needed to accurately calculate the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).[2][3]
Q4: How can I assess the cytotoxicity of this compound?
A4: Cytotoxicity should be assessed in parallel with your antiviral assays using uninfected cells.[2][3] A common method is the MTT assay, which measures the metabolic activity of cells.[4][5][6][7][8] In this assay, viable cells convert a yellow tetrazolium salt (MTT) into purple formazan crystals.[6][8] The amount of formazan produced is proportional to the number of living cells. By testing a range of inhibitor concentrations, you can determine the CC50, which is the concentration that reduces cell viability by 50%.[2][3]
Q5: What cell lines are appropriate for testing this compound?
A5: The choice of cell line depends on the specific goals of your experiment. Commonly used cell lines for HIV-1 research include:
-
TZM-bl cells: These are HeLa cells that express CD4, CXCR4, and CCR5, and contain an integrated HIV-1 LTR-driven luciferase reporter gene. They are highly susceptible to a wide range of HIV-1 isolates and allow for a simple, quantifiable readout of viral entry.
-
CEM-GFP cells: A T-cell line containing a green fluorescent protein (GFP) reporter gene under the control of the HIV-1 LTR.[9] This allows for direct monitoring of infected cells via fluorescence.[9]
-
PM1 cells: A T-cell line that supports the replication of diverse HIV-1 subtypes and is considered a good alternative to peripheral blood mononuclear cells (PBMCs).[10][11]
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a more physiologically relevant system but are more difficult to work with due to donor variability and their short lifespan in culture.[10][11]
Data Presentation
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 0.05 | >100 | >2000 |
| Nevirapine (Positive Control) | 0.1 | >100 | >1000 |
| Inactive Analog (Negative Control) | >100 | >100 | N/A |
A higher Selectivity Index (SI) indicates a more favorable therapeutic window, with potent antiviral activity and low cell toxicity. Compounds with an SI value ≥ 10 are generally considered active in vitro.[2]
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the inhibitor that reduces cell viability by 50% (CC50).[2][3][4]
-
Cell Plating: Seed TZM-bl cells (or another appropriate cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the appropriate wells. Include "cells only" and "vehicle" controls.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C in the dark.[4][6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC50 value using non-linear regression analysis.[12][13]
Protocol 2: Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This protocol measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a marker of viral replication.
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound and Virus Addition: Add serial dilutions of this compound to the wells. Subsequently, add a predetermined amount of HIV-1 (e.g., multiplicity of infection of 0.1). Include all necessary controls (cell control, virus control, positive control inhibitor, vehicle control).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the p24 antigen in the supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer’s instructions.[14][15] This typically involves capturing the p24 antigen with a specific antibody, detecting it with a secondary enzyme-linked antibody, and then adding a substrate to produce a colorimetric signal.[14]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control. Determine the IC50 value by plotting the data and using non-linear regression.[12][16]
Visualizations
HIV-1 Life Cycle and NNRTI Inhibition Point
Caption: HIV-1 life cycle showing the inhibition of reverse transcription by this compound.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating the cytotoxicity and antiviral efficacy of this compound.
Troubleshooting Guide
Q: I am seeing high variability in my p24 ELISA results. What could be the cause?
A: High variability can stem from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents. Use multichannel pipettes where appropriate.
-
Inconsistent Washing: Inadequate or inconsistent washing of ELISA plate wells can lead to high background noise. Ensure all wells are washed thoroughly and uniformly according to the kit protocol.[14]
-
Sample Issues: Ensure that cell culture supernatants are clarified by centrifugation to remove any cells or debris before performing the assay.[15] Repeated freeze-thaw cycles of samples should also be avoided.[15]
-
Edge Effects: The outer wells of a 96-well plate can be prone to evaporation, leading to skewed results. To mitigate this, avoid using the outermost wells for critical samples or ensure the plate is well-sealed during incubation.
Q: My positive control inhibitor (e.g., Nevirapine) is not showing inhibition.
A: This suggests a problem with the assay system itself:
-
Virus Stock: The virus stock may have lost infectivity. Titer your virus stock to ensure it is potent.
-
Cell Health: The cells may be unhealthy or were plated at an incorrect density. Always check cell viability and morphology before starting an experiment.
-
Reagent Degradation: The positive control inhibitor may have degraded. Use a fresh, validated stock of the inhibitor.
-
Incorrect Assay Setup: Double-check all reagent concentrations and incubation times. Ensure the correct virus and cell line were used.
Q: The inhibitor shows high cytotoxicity at concentrations where it is effective (low Selectivity Index). What should I do?
A: A low Selectivity Index (SI) indicates that the inhibitor is toxic to the host cells at or near its effective antiviral concentration.
-
Confirm the Result: Repeat the cytotoxicity and antiviral assays carefully to confirm the initial findings.
-
Test in Different Cell Lines: Some compounds exhibit cell-type specific toxicity. Testing in a different cell line (e.g., PM1 cells or primary PBMCs) may yield a better therapeutic window.
-
Consider Structural Analogs: If you are in a drug development setting, this result suggests that medicinal chemistry efforts may be needed to design analogs of the compound with reduced cytotoxicity while retaining antiviral activity.
Q: I am not observing any antiviral activity with this compound.
A: There are several potential reasons for a lack of activity:
-
Compound Inactivity: The compound may simply not be an effective inhibitor of the HIV-1 strain you are using.
-
Compound Degradation: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The concentration range tested may be too low. Try testing higher concentrations, but be mindful of the compound's solubility and cytotoxicity.
-
Resistant Virus Strain: If you are not using a standard lab-adapted strain, it's possible it has baseline resistance to NNRTIs. Test the inhibitor against a known NNRTI-sensitive strain (e.g., HIV-1 IIIB) to confirm its activity.
-
Mechanism of Action: Confirm that the inhibitor's target (reverse transcriptase) is essential for the replication of the virus in your specific assay format.
References
- 1. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. clyte.tech [clyte.tech]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
- 14. ablinc.com [ablinc.com]
- 15. hanc.info [hanc.info]
- 16. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up HIV-1 Inhibitor-51 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up experiments involving HIV-1 inhibitor-51.
Troubleshooting Guides
This section addresses specific issues that may arise during the scaling up of this compound experiments.
| Issue | Potential Cause | Recommended Solution |
| High variability in assay results | Inconsistent cell seeding, reagent preparation, or incubation times. Pipetting errors. | Ensure consistent cell densities in all wells. Prepare master mixes for reagents to minimize well-to-well variation. Use automated liquid handlers for large-scale experiments to improve precision. |
| Loss of inhibitor potency (increased IC50) | Development of resistant viral strains.[1] Degradation of the inhibitor compound. | Sequence the viral genome to identify resistance mutations.[2] Store this compound at the recommended temperature and protect it from light. Prepare fresh solutions for each experiment. |
| High cytotoxicity observed | Inhibitor concentration is too high. Off-target effects of the inhibitor. | Determine the 50% cytotoxic concentration (CC50) and use concentrations well below this value for efficacy studies.[3] Perform counter-screens against a panel of cell lines to assess off-target toxicity. |
| Low signal-to-noise ratio in reporter assays | Suboptimal reporter gene expression. Low viral infectivity. | Optimize the transfection protocol for the reporter plasmid. Ensure the use of a highly infectious viral stock. Consider using a more sensitive reporter system, such as luciferase-based assays.[4][5] |
| Inconsistent results between single-round and multi-round infectivity assays | Multi-round assays can allow for the selection of drug-resistant variants during the experiment.[6] Single-round assays measure the immediate effect of the inhibitor. | For initial high-throughput screening, single-round infectivity assays are recommended due to their reproducibility and speed.[6] Multi-round assays can be used in later stages to assess the potential for resistance development. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: It is recommended to start with a broad concentration range, typically from nanomolar (nM) to micromolar (µM), to determine the optimal inhibitory concentration. A preliminary cytotoxicity assay (e.g., MTT or XTT) should be performed to establish the non-toxic concentration range for the specific cell line being used.[3]
Q2: How can I monitor for the emergence of drug resistance to this compound during long-term experiments?
A2: The emergence of drug resistance can be monitored by periodically sequencing the target region of the HIV-1 genome from viral cultures maintained in the presence of the inhibitor.[2] An increase in the IC50 value over time is also indicative of resistance development.[7]
Q3: What are the key differences between single-round and multi-round infectivity assays for inhibitor screening?
A3: Single-round infectivity assays are generally preferred for high-throughput screening as they are faster, more reproducible, and measure the instantaneous effect of an inhibitor, preventing the emergence of resistant variants during the assay.[6] Multi-round assays, while more time-consuming, can provide insights into the cumulative effects of an inhibitor and the potential for resistance to develop over multiple replication cycles.[6]
Q4: What are the critical quality control measures to implement when scaling up experiments?
A4: Critical quality control measures include:
-
Cell line authentication: Regularly verify the identity of the cell lines used.
-
Reagent validation: Test each new batch of reagents for consistency and performance.
-
Assay validation: Include positive and negative controls in every experiment to monitor assay performance.
-
Data normalization: Normalize data to control for variations between plates and experiments.
Q5: How can I differentiate between the inhibition of viral entry and post-entry events?
A5: A time-of-addition assay can be employed. By adding this compound at different time points post-infection, you can determine the specific stage of the viral life cycle that is being inhibited.[5] For example, if the inhibitor is only effective when added at the beginning of the infection, it likely targets viral entry.[5]
Experimental Protocols
Single-Round Infectivity Assay Protocol
This protocol is designed to measure the inhibitory activity of this compound using pseudotyped viruses in a single round of infection.
Materials:
-
HEK293T cells
-
Target cells (e.g., TZM-bl)
-
HIV-1 packaging plasmid (e.g., pSG3ΔEnv)
-
HIV-1 Env expression plasmid
-
Transfection reagent
-
Culture medium
-
This compound
-
Luciferase assay reagent
-
96-well plates
Procedure:
-
Produce Pseudotyped Virus:
-
Co-transfect HEK293T cells with the HIV-1 packaging plasmid and the Env expression plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudotyped virus.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Infectivity Assay:
-
Seed target cells (e.g., TZM-bl) in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the pseudotyped virus with the different concentrations of the inhibitor for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the target cells.
-
Incubate for 48 hours at 37°C.
-
-
Measure Infectivity:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
-
Cytotoxicity Assay (MTT Assay) Protocol
This protocol determines the cytotoxic effect of this compound on a given cell line.
Materials:
-
Target cells
-
Culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate for 48-72 hours at 37°C.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the inhibitor concentration.
HIV-1 Genotyping for Resistance Profiling Protocol
This protocol outlines the steps for identifying resistance mutations in the HIV-1 genome.
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase
-
PCR amplification reagents (primers targeting the gene of interest, DNA polymerase)
-
Gel electrophoresis equipment
-
DNA sequencing reagents and access to a sequencer
Procedure:
-
Viral RNA Extraction: Extract viral RNA from the culture supernatant using a commercial kit.[8]
-
Reverse Transcription: Synthesize cDNA from the viral RNA using reverse transcriptase and a gene-specific primer.[9]
-
PCR Amplification: Amplify the target region of the HIV-1 genome (e.g., protease, reverse transcriptase, integrase) using nested PCR.[10]
-
Gel Electrophoresis: Run the PCR product on an agarose gel to verify the size of the amplicon.
-
DNA Sequencing: Purify the PCR product and perform Sanger sequencing.
-
Sequence Analysis: Compare the obtained sequence to a wild-type reference sequence to identify mutations associated with drug resistance.
Quantitative Data Summary
The following tables summarize key quantitative data for different classes of HIV-1 inhibitors.
Table 1: Inhibitory Potency (IC50) of Various HIV-1 Inhibitors
| Inhibitor Class | Inhibitor | Target | IC50 Range (nM) |
| Entry Inhibitor | Maraviroc | CCR5 | 1 - 10 |
| Fusion Inhibitor | Enfuvirtide | gp41 | 3 - 20 |
| Reverse Transcriptase Inhibitor | Zidovudine (AZT) | Reverse Transcriptase | 5 - 50 |
| Reverse Transcriptase Inhibitor | Nevirapine | Reverse Transcriptase | 10 - 100 |
| Integrase Inhibitor | Raltegravir | Integrase | 2 - 10 |
| Protease Inhibitor | Lopinavir | Protease | 1 - 15 |
| Maturation Inhibitor | Bevirimat | Gag polyprotein | 2 - 20 |
| Capsid Inhibitor | Lenacapavir | Capsid | 0.1 - 1 |
Note: IC50 values can vary depending on the specific viral strain and cell type used in the assay.[7][11][12][13]
Table 2: Cytotoxicity (CC50) of Various HIV-1 Inhibitors
| Inhibitor Class | Inhibitor | Cell Line | CC50 Range (µM) |
| Entry Inhibitor | Maraviroc | PBMCs | > 10 |
| Fusion Inhibitor | Enfuvirtide | MT-4 | > 50 |
| Reverse Transcriptase Inhibitor | Zidovudine (AZT) | CEM | 1 - 20 |
| Reverse Transcriptase Inhibitor | Nevirapine | PBMCs | > 100 |
| Integrase Inhibitor | Raltegravir | MT-4 | > 50 |
| Protease Inhibitor | Lopinavir | PBMCs | 10 - 50 |
| Maturation Inhibitor | Bevirimat | MT-2 | > 25 |
| Capsid Inhibitor | Lenacapavir | MT-4 | > 10 |
Note: CC50 values are highly dependent on the cell line used.[14][15]
Visualizations
HIV-1 Replication Cycle and Inhibitor Targets
Caption: Overview of the HIV-1 replication cycle and the targets of different inhibitor classes.
Experimental Workflow for Inhibitor Screening
Caption: A logical workflow for the screening and characterization of HIV-1 inhibitors.
Signaling Pathway of HIV-1 Entry and Inhibition
Caption: Mechanism of HIV-1 entry and the action of entry and fusion inhibitors.
References
- 1. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Universal profiling of HIV-1 pol for genotypic study and resistance analysis across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Cytotoxicity and anti-HIV activities of extracts of the twigs of Croton dichogamus Pax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Disparate Effects of Cytotoxic Chemotherapy on the Antiviral Activity of Antiretroviral Therapy: Implications for Treatments of HIV-Infected Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Doravirine (a next-generation NNRTI) and First-Generation NNRTIs in HIV-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Doravirine, a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), with first-generation NNRTIs such as Efavirenz and Nevirapine. The following sections present quantitative data from in vitro and cell-based assays, detailed experimental protocols, and a visualization of the underlying mechanism of action to offer a comprehensive overview for research and drug development purposes.
Quantitative Efficacy Comparison
The following table summarizes the in vitro and in-cell antiviral activity of Doravirine compared to the first-generation NNRTIs, Efavirenz and Nevirapine, against wild-type and common NNRTI-resistant strains of HIV-1. The data is presented as 50% inhibitory concentration (IC50) from enzymatic assays and 50% effective concentration (EC50) from cell-based assays.
| Inhibitor | HIV-1 Strain | IC50 (nM) - Recombinant RT Assay | EC50 (nM) - Cell-Based Assay | Fold Change in Susceptibility vs. Wild-Type |
| Doravirine | Wild-Type | ~12 | 0.7 - 2.2 | - |
| K103N | - | 1.1 - 3.5 | ~1.6 | |
| Y181C | - | 1.0 - 2.8 | ~1.3 | |
| G190A | - | 2.0 - 4.0 | ~1.8 | |
| Efavirenz | Wild-Type | ~2.9 | 0.5 - 1.5 | - |
| K103N | - | >100 | >50 | |
| Y181C | - | >100 | >60 | |
| G190A | - | >100 | >60 | |
| Nevirapine | Wild-Type | ~100 | 10 - 50 | - |
| K103N | - | >4000 | >100 | |
| Y181C | - | >4000 | >100 | |
| G190A | - | >4000 | >100 |
Data Interpretation: Doravirine demonstrates potent activity against wild-type HIV-1, comparable to Efavirenz and significantly more potent than Nevirapine. Crucially, Doravirine retains high efficacy against common NNRTI-resistant mutations (K103N, Y181C, and G190A), which confer high-level resistance to both Efavirenz and Nevirapine.[1][2][3][4] This highlights a key advantage of Doravirine in overcoming common resistance pathways that limit the clinical utility of first-generation NNRTIs.
Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase (RT) Activity Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(A) RNA template
-
Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)
-
Assay Buffer: Typically contains Tris-HCl, KCl, MgCl₂, DTT, and a non-ionic detergent.
-
Test compounds (NNRTIs) at various concentrations
-
Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader (for fluorescent assays)
Protocol:
-
Reaction Mixture Preparation: In a microtiter plate, combine the poly(A) template and oligo(dT) primer in the assay buffer and incubate to allow for annealing.
-
Inhibitor Addition: Add serial dilutions of the test compounds (Doravirine, Efavirenz, Nevirapine) or a vehicle control (e.g., DMSO) to the wells.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each well.
-
Initiation of Reaction: Start the polymerization reaction by adding the dNTP mix.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution such as EDTA.
-
Quantification:
-
Radioactive method: Spot the reaction mixture onto DEAE filter mats, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent method: Measure the fluorescence intensity, which correlates with the amount of newly synthesized DNA.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration at which the inhibitor reduces RT activity by 50%, by fitting the data to a dose-response curve.
Cell-Based HIV-1 Replication Assay (Luciferase Reporter Gene Assay)
This assay measures the ability of an inhibitor to prevent HIV-1 replication in a cellular context.
Materials:
-
A susceptible T-cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs).
-
An HIV-1 strain engineered to express a reporter gene, such as luciferase, upon successful infection and gene expression.
-
Cell culture medium and supplements.
-
Test compounds (NNRTIs) at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Plating: Seed the T-cells into a 96-well microtiter plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compounds or a vehicle control to the wells.
-
Infection: Add a standardized amount of the luciferase-reporter HIV-1 virus to each well.
-
Incubation: Incubate the infected cells at 37°C in a CO₂ incubator for a period that allows for viral entry, reverse transcription, integration, and reporter gene expression (typically 48-72 hours).
-
Cell Lysis and Luciferase Assay: Add a lysis buffer to the cells, followed by the luciferase substrate.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer. The light output is proportional to the level of viral replication.
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration relative to the virus-only control. Determine the EC50 value, the concentration at which the inhibitor reduces viral replication by 50%, by fitting the data to a dose-response curve.[5][6][7][8][9]
Mechanism of Action and Signaling Pathway
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors of HIV-1 reverse transcriptase. They do not bind to the active site of the enzyme but rather to a hydrophobic pocket located approximately 10 Å away from the catalytic site in the p66 subunit.[10][11][12][13][14] This binding induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains of the reverse transcriptase. This alteration of the enzyme's structure distorts the active site, thereby preventing the proper binding of the natural deoxynucleotide triphosphate (dNTP) substrates and inhibiting the DNA polymerization step of reverse transcription.[10][15][16][17]
Caption: Mechanism of NNRTI Inhibition of HIV-1 Reverse Transcription.
This comparison highlights the significant advancements in NNRTI development, with Doravirine demonstrating a superior resistance profile compared to first-generation agents, making it a valuable tool in the management of HIV-1 infection. The provided experimental frameworks can be adapted for the evaluation of novel reverse transcriptase inhibitors.
References
- 1. Impact of HIV-1 Resistance-Associated Mutations on Susceptibility to Doravirine: Analysis of Real-World Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doravirine responses to HIV-1 viruses bearing mutations to NRTIs and NNRTIs under in vitro selective drug pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of new T-cell-based cell lines expressing two luciferase reporters for accurately evaluating susceptibility to anti-human immunodeficiency virus type 1 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. virongy.com [virongy.com]
- 8. researchgate.net [researchgate.net]
- 9. med.emory.edu [med.emory.edu]
- 10. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 17. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of HIV-1 Inhibitor-51 and Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-51, and the established class of nucleoside reverse transcriptase inhibitors (NRTIs). This comparison is intended to be an objective resource for researchers, scientists, and professionals involved in the development of new antiretroviral therapies. The information presented is supported by experimental data to facilitate a comprehensive understanding of their respective mechanisms, efficacy, and resistance profiles.
Introduction
The management of Human Immunodeficiency Virus Type 1 (HIV-1) infection has been revolutionized by the advent of antiretroviral therapy (ART). A cornerstone of ART is the inhibition of reverse transcriptase (RT), a critical enzyme for the replication of the viral genome. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) were the first class of antiretrovirals to be developed and remain a fundamental component of combination therapy. In parallel, the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) has provided alternative mechanisms for targeting the same enzyme. This guide focuses on a promising NNRTI, this compound, and compares its preclinical profile with that of the well-established NRTI class.
This compound is a diarylpyrimidine derivative that has demonstrated potent antiviral activity against both wild-type and a range of NNRTI-resistant HIV-1 strains. NRTIs are nucleoside analogs that, upon intracellular phosphorylation, act as chain terminators during the process of reverse transcription. This guide will delve into a direct comparison of their mechanisms of action, in vitro efficacy, resistance profiles, and pharmacokinetic properties.
Mechanism of Action
The fundamental difference between this compound and NRTIs lies in their mechanism of inhibiting the HIV-1 reverse transcriptase enzyme.
This compound (An NNRTI): As a non-nucleoside inhibitor, it binds to an allosteric site on the reverse transcriptase, known as the NNRTI binding pocket (NNIBP). This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function non-competitively with respect to the natural nucleoside triphosphate substrates.
Nucleoside Reverse Transcriptase Inhibitors (NRTIs): NRTIs are prodrugs that require intracellular phosphorylation by host cell kinases to their active triphosphate form. These triphosphorylated NRTIs then compete with the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the NRTI molecule prevents the formation of the next phosphodiester bond, leading to premature chain termination of the viral DNA.
Comparative Efficacy and In Vitro Activity
The following tables summarize the in vitro antiviral activity and inhibitory potential of this compound against wild-type and resistant HIV-1 strains, compared to representative NRTIs.
Table 1: Antiviral Activity against Wild-Type and Mutant HIV-1 Strains
| Compound/Class | Target | Wild-Type HIV-1 (IIIB) EC50 (nM) | L100I EC50 (nM) | K103N EC50 (nM) | Y181C EC50 (nM) | Y188L EC50 (nM) | E138K EC50 (nM) | F227L + V106A EC50 (nM) | RES056 EC50 (nM) |
| This compound | NNRTI | 2.22 | 3.51 | 2.65 | 4.33 | 13.2 | 9.77 | 19.8 | 53.3 |
| Zidovudine (AZT) | NRTI | 3-10 | - | - | - | - | - | - | - |
| Lamivudine (3TC) | NRTI | 5-20 | - | - | - | - | - | - | - |
| Tenofovir (TDF) | NRTI | 20-100 | - | - | - | - | - | - | - |
Data for this compound is from Sun et al. (2022). Data for NRTIs are typical ranges from published literature.
Table 2: Inhibition of HIV-1 Reverse Transcriptase
| Compound/Class | Target | Wild-Type HIV-1 RT IC50 (µM) | Binding Affinity (KD) (µM) |
| This compound | NNRTI | 0.03 | 2.50 |
| Zidovudine-TP | NRTI | 0.03-0.2 | - |
| Lamivudine-TP | NRTI | 0.5-1.9 | - |
| Tenofovir-DP | NRTI | 0.1-1.0 | - |
Data for this compound is from Sun et al. (2022). Data for NRTIs are typical ranges for the active triphosphate forms from published literature.
Resistance Profiles
A critical aspect of antiretroviral therapy is the potential for the development of drug resistance.
This compound: As an NNRTI, resistance to this compound would likely arise from mutations within the NNRTI binding pocket of the reverse transcriptase. The provided data indicates that this compound retains potent activity against several common NNRTI-resistant mutations, including L100I, K103N, Y181C, Y188L, and E138K. This suggests a higher genetic barrier to resistance compared to first-generation NNRTIs.
NRTIs: Resistance to NRTIs typically develops through two main mechanisms:
-
Discrimination: Mutations in the reverse transcriptase that increase its ability to discriminate between the NRTI-triphosphate and the natural dNTP substrate. The M184V mutation is a classic example, conferring high-level resistance to lamivudine and emtricitabine.
-
Excision: Thymidine analog mutations (TAMs) enhance the enzyme's ability to remove the incorporated chain-terminating NRTI, allowing DNA synthesis to resume.
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound in preclinical studies are summarized below.
Table 3: Pharmacokinetic Parameters of this compound in ICR Mice
| Compound | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | Oral Bioavailability (F) |
| This compound HCl | IV | 2 | 1.43 | 484 | - |
| This compound HCl | Oral | 10 | 5.12 | 37.5 | 12.1% |
Data for this compound is from Sun et al. (2022).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiviral Activity Assay (for this compound)
Objective: To determine the 50% effective concentration (EC50) of this compound against wild-type and mutant HIV-1 strains.
Methodology (based on Sun et al., 2022):
-
Cell Line and Virus: MT-4 cells are used for this assay. The wild-type HIV-1 strain used is IIIB. Various NNRTI-resistant strains (L100I, K103N, Y181C, Y188L, E138K, F227L + V106A, and RES056) are also tested.
-
Assay Procedure:
-
MT-4 cells are seeded in 96-well plates.
-
The cells are infected with the respective HIV-1 strain at a predetermined multiplicity of infection (MOI).
-
Immediately after infection, serial dilutions of this compound are added to the wells.
-
The plates are incubated for 5 days at 37 °C in a humidified atmosphere with 5% CO2.
-
-
Endpoint Measurement: The cytopathic effect of the virus is determined using the MTT method. The absorbance is read at 540 nm with a microplate reader.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits the cytopathic effect of the virus by 50%, is calculated from the dose-response curves.
HIV-1 Reverse Transcriptase Inhibition Assay (for this compound)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the HIV-1 reverse transcriptase enzyme.
Methodology (based on Sun et al., 2022):
-
Enzyme and Substrate: Recombinant HIV-1 reverse transcriptase is used. The assay utilizes a commercially available kit that measures the incorporation of a labeled substrate (e.g., BrdUTP) into a template-primer (e.g., poly(A)·oligo(dT)15).
-
Assay Procedure:
-
The reaction is carried out in a 96-well plate coated with the template-primer.
-
Serial dilutions of this compound are pre-incubated with the HIV-1 RT enzyme.
-
The reaction is initiated by the addition of the dNTP mix containing the labeled substrate.
-
The plate is incubated to allow for the polymerization reaction.
-
-
Endpoint Measurement: The amount of incorporated labeled substrate is quantified using an ELISA-based method. An antibody conjugate to the label (e.g., anti-BrdU-POD) is added, followed by a colorimetric substrate. The absorbance is read at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined from the dose-response curve.
Pharmacokinetic Study in ICR Mice (for this compound)
Objective: To determine the pharmacokinetic parameters of this compound following intravenous and oral administration.
Methodology (based on Sun et al., 2022):
-
Animals: Male ICR mice are used for the study.
-
Drug Administration:
-
Intravenous (IV): this compound hydrochloride is administered as a single bolus dose (2 mg/kg) via the tail vein.
-
Oral (PO): this compound hydrochloride is administered as a single dose (10 mg/kg) by oral gavage.
-
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), and oral bioavailability (F), are calculated using appropriate software.
Conclusion
This comparative analysis highlights the distinct yet complementary nature of this compound and the NRTI class of antiretrovirals. This compound, a novel NNRTI, demonstrates potent in vitro activity against both wild-type and a range of clinically relevant NNRTI-resistant HIV-1 strains, suggesting a favorable resistance profile. NRTIs, as the backbone of combination ART, have a well-established mechanism of action and a long history of clinical efficacy.
The provided experimental data and detailed protocols offer a foundation for further research and development. The favorable preclinical profile of this compound, particularly its activity against resistant mutants, warrants further investigation as a potential new agent in the armamentarium against HIV-1. A thorough understanding of the comparative advantages and disadvantages of different inhibitor classes is crucial for the strategic development of next-generation antiretroviral therapies that can overcome the challenges of drug resistance and improve long-term treatment outcomes for individuals living with HIV-1.
Unveiling the Allosteric Blockade: A Comparative Analysis of HIV-1 Inhibitor-51
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HIV-1 inhibitor-51, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with other classes of antiretroviral agents. Through a detailed examination of its allosteric inhibition mechanism, supported by experimental data and protocols, this document serves as a critical resource for researchers engaged in the discovery and development of novel HIV-1 therapeutics.
At a Glance: this compound Performance
This compound demonstrates potent antiviral activity against wild-type HIV-1 and a range of mutant strains. Its efficacy is rooted in its allosteric inhibition of the HIV-1 reverse transcriptase enzyme. The following table summarizes its key performance metrics.
| Parameter | Value |
| Target | HIV-1 Reverse Transcriptase (RT) |
| Mechanism | Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI) - Allosteric |
| IC50 (WT HIV-1 RT) | 0.03 µM[1] |
| Binding Affinity (KD to WT HIV-1 RT) | 2.50 µM[1] |
| EC50 (WT HIV-1 IIIB) | 2.22 - 53.3 nM (against various mutant strains)[1] |
| Pharmacokinetics (10 mg/kg, oral) | T1/2: 5.12 hours, Cmax: 37.5 ng/mL[1] |
Comparative Efficacy of HIV-1 Inhibitor Classes
The treatment of HIV-1 infection relies on a combination of drugs from different classes, each targeting a specific stage of the viral lifecycle. The following tables provide a comparative overview of the in vitro efficacy of this compound against other major classes of antiretroviral agents.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Compound | Target | IC50 / EC50 |
| This compound | HIV-1 RT | IC50: 0.03 µM (WT RT)[1] |
| Efavirenz | HIV-1 RT | EC50: 1.7 nM |
| Rilpivirine | HIV-1 RT | EC50: 0.49 nM |
| Etravirine | HIV-1 RT | EC50: 0.6 nM |
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
| Compound | Target | IC50 / EC50 |
| Zidovudine (AZT) | HIV-1 RT | EC50: 0.03 µM (in Jurkat cells, 7 days)[2] |
| Lamivudine (3TC) | HIV-1 RT | In vitro IC50: 2 nM - 15 µM[3] |
| Tenofovir Disoproxil Fumarate (TDF) | HIV-1 RT | EC50: 5.4 µM |
| Emtricitabine (FTC) | HIV-1 RT | EC50: 0.01 µM |
Protease Inhibitors (PIs)
| Compound | Target | Ki / IC50 |
| Darunavir | HIV-1 Protease | Ki: 16 pM, IC50: 3.0 nM[4] |
| Atazanavir | HIV-1 Protease | Ki: <0.1 nM |
| Lopinavir | HIV-1 Protease | Serum-free IC50: 0.69 ng/ml[5] |
| Ritonavir | HIV-1 Protease | Serum-free IC50: 4.0 ng/ml[5] |
Integrase Strand Transfer Inhibitors (INSTIs)
| Compound | Target | IC50 |
| Raltegravir | HIV-1 Integrase | 90 nM (WT PFV IN)[6] |
| Dolutegravir | HIV-1 Integrase | 2.7 nM (strand transfer)[7] |
| Elvitegravir | HIV-1 Integrase | 7.2 nM |
| Bictegravir | HIV-1 Integrase | 7.5 nM[8] |
Entry Inhibitors
| Compound | Target | IC50 / EC50 |
| Enfuvirtide (Fusion Inhibitor) | gp41 | EC50: 1.5 ng/mL |
| Maraviroc (CCR5 Antagonist) | CCR5 | EC50: 0.8 ng/mL |
| Ibalizumab (Post-attachment Inhibitor) | CD4 | EC50: 0.015–0.023 μg/ml[9] |
| Fostemsavir (Attachment Inhibitor) | gp120 | EC50: 1.6 ng/mL |
Capsid Inhibitors
| Compound | Target | EC50 |
| Lenacapavir | HIV-1 Capsid | 30 to 190 pM[10][11][12] |
Deciphering the Mechanisms: Signaling and Experimental Workflows
The following diagrams illustrate the allosteric inhibition mechanism of this compound and provide a comparative look at the mechanisms of other antiretroviral classes, along with a typical experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of HIV-1 inhibitors.
HIV-1 Reverse Transcriptase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl2, 0.05% Triton X-100)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxynucleotide triphosphate)
-
Unlabeled dTTP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, poly(rA)-oligo(dT), and a mix of [³H]-dTTP and unlabeled dTTP.
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Single-Round HIV-1 Infectivity Assay
This cell-based assay measures the ability of a compound to inhibit a single cycle of HIV-1 replication.
Materials:
-
HEK293T cells
-
HIV-1 packaging plasmid (e.g., pNL4-3.Luc.R-E-)
-
VSV-G expression plasmid (for pseudotyping)
-
Target cells (e.g., TZM-bl cells expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter gene)
-
Cell culture medium and supplements
-
Test inhibitor
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Produce single-round infectious pseudoviruses by co-transfecting HEK293T cells with the HIV-1 packaging plasmid and the VSV-G expression plasmid.
-
Harvest the virus-containing supernatant after 48-72 hours and determine the virus titer.
-
Seed target cells (e.g., TZM-bl) in a 96-well plate.
-
Pre-incubate the target cells with varying concentrations of the test inhibitor for a short period.
-
Infect the cells with a standardized amount of the pseudovirus.
-
Incubate the infected cells for 48-72 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of viral entry and replication at each inhibitor concentration and determine the EC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between a small molecule inhibitor and its protein target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified target protein (e.g., HIV-1 RT)
-
Running buffer (e.g., HBS-EP+)
-
Test inhibitor at various concentrations
Procedure:
-
Immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal in real-time to observe the association of the inhibitor with the target protein.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regenerate the sensor chip surface to remove any bound inhibitor.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
References
- 1. gilead.com [gilead.com]
- 2. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 3. hivclinic.ca [hivclinic.ca]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication [mdpi.com]
- 9. Clinical evidence for a lack of cross-resistance between temsavir and ibalizumab or maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. academic.oup.com [academic.oup.com]
Synergistic Antiviral Effects of the HIV-1 Protease Inhibitor Darunavir in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of HIV-1 treatment has been revolutionized by the advent of highly active antiretroviral therapy (HAART), a strategy centered on the concurrent use of multiple drugs targeting different stages of the viral lifecycle. This approach not only enhances therapeutic efficacy but also curtails the emergence of drug-resistant viral strains. A cornerstone of many successful HAART regimens is the inclusion of potent protease inhibitors (PIs). Among these, Darunavir stands out for its high potency and favorable resistance profile. This guide provides a comprehensive comparison of the synergistic effects of Darunavir when combined with other classes of HIV-1 inhibitors, supported by experimental data and detailed methodologies.
Darunavir: A Potent HIV-1 Protease Inhibitor
Darunavir is a second-generation nonpeptidyl HIV-1 protease inhibitor that exhibits potent activity against both wild-type and multidrug-resistant HIV-1 strains.[1] Its mechanism of action involves binding to the active site of the HIV-1 protease, an enzyme crucial for cleaving viral polyproteins into mature, functional proteins. By inhibiting this process, Darunavir effectively halts the production of infectious virions.[1][2] Due to its robust antiviral activity and high genetic barrier to resistance, Darunavir, often pharmacokinetically boosted with a low dose of ritonavir, is a key component of modern antiretroviral therapy.[1]
Synergistic Combinations of Darunavir with Other Antiretroviral Agents
The efficacy of Darunavir is significantly enhanced when used in combination with other antiretroviral drugs. Synergy, in this context, refers to an effect where the combined antiviral activity of two or more drugs is greater than the sum of their individual effects. This is a highly desirable outcome in combination therapy as it can lead to lower required drug dosages, reduced toxicity, and a more profound and sustained suppression of viral replication.
Combination with Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
NRTIs are a foundational class of antiretrovirals that inhibit the viral enzyme reverse transcriptase, which is responsible for converting the viral RNA genome into DNA. Studies have consistently demonstrated synergistic or additive effects when Darunavir is combined with various NRTIs.
| NRTI | Observed Effect with Darunavir | Key Findings |
| Tenofovir Disoproxil Fumarate (TDF) | Synergistic | Enhanced suppression of viral replication in vitro. |
| Emtricitabine (FTC) | Synergistic | Increased inhibition of viral breakthrough in cell-based assays. |
| Abacavir (ABC) | Additive to Synergistic | Favorable interaction with no evidence of antagonism. |
| Lamivudine (3TC) | Synergistic | Potent inhibition of both wild-type and NRTI-resistant HIV-1 strains. |
Combination with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs also target the reverse transcriptase enzyme but through a different, allosteric binding site. The combination of Darunavir with NNRTIs has been shown to be highly effective.
| NNRTI | Observed Effect with Darunavir | Key Findings |
| Efavirenz (EFV) | Additive to Synergistic | Effective in treatment-naive and experienced patients. |
| Rilpivirine (RPV) | Synergistic | Potent activity against a broad range of HIV-1 subtypes. |
| Etravirine (ETR) | Synergistic | Particularly effective against NNRTI-resistant strains. |
Combination with Integrase Strand Transfer Inhibitors (INSTIs)
INSTIs represent a newer class of antiretrovirals that block the integrase enzyme, thereby preventing the integration of the viral DNA into the host cell's genome.[3][4] This class has shown excellent synergy with Darunavir.
| INSTI | Observed Effect with Darunavir | Key Findings |
| Raltegravir (RAL) | Synergistic | Rapid and profound viral load reduction. |
| Dolutegravir (DTG) | Synergistic | High barrier to resistance and potent antiviral activity. |
| Elvitegravir (EVG) | Synergistic | Often co-formulated in single-tablet regimens. |
Combination with Entry Inhibitors
Entry inhibitors block the virus from entering the host cell. This class includes CCR5 antagonists and fusion inhibitors.
| Entry Inhibitor | Observed Effect with Darunavir | Key Findings |
| Maraviroc (MVC) | Synergistic | Effective against CCR5-tropic HIV-1. |
| Enfuvirtide (T-20) | Synergistic | Provides an additional mechanism of action for treatment-experienced patients.[5] |
Experimental Protocols for Assessing Synergy
The synergistic, additive, or antagonistic effects of drug combinations are typically evaluated using in vitro cell-based assays. A common methodology is the checkerboard assay.
Experimental Workflow for Synergy Testing
Caption: Workflow for determining the synergistic effects of HIV-1 inhibitors.
Detailed Methodology:
-
Cell Lines: A susceptible T-cell line, such as MT-4 or CEM-SS, is cultured under standard conditions.
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) or clinical isolates are used to infect the cells.
-
Drug Preparation: Stock solutions of Darunavir and the test compound are prepared and serially diluted to a range of concentrations above and below their respective 50% effective concentrations (EC50).
-
Checkerboard Assay: The diluted drugs are added to a 96-well plate in a checkerboard format, where each well contains a unique concentration combination of the two drugs.
-
Infection and Incubation: Cells are infected with a standardized amount of HIV-1 and added to the wells containing the drug combinations. The plates are then incubated for 3 to 7 days.
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring a relevant endpoint, such as cell viability (e.g., using an MTT or XTT assay, where a reduction in cell death indicates inhibition of viral cytopathic effect) or by quantifying a viral protein (e.g., p24 antigen ELISA).
-
Data Analysis: The results are analyzed using a synergy quantification method, such as the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Signaling Pathways and Mechanisms of Synergy
The synergistic interactions of Darunavir with other antiretrovirals stem from the multi-targeted inhibition of the HIV-1 replication cycle. By simultaneously blocking different essential viral enzymes or processes, the combination therapy creates a higher barrier for the virus to overcome.
HIV-1 Lifecycle and Inhibition Points
Caption: Inhibition of the HIV-1 lifecycle by different classes of antiretroviral drugs.
This multi-pronged attack not only results in a more profound suppression of viral replication but also significantly reduces the likelihood of the virus developing resistance to any single agent. The synergistic effect is a key principle underpinning the success of modern HIV-1 therapy, and Darunavir-based combination regimens exemplify this powerful therapeutic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Dolutegravir (DTG) Performance Across Diverse HIV-1 Subtypes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the efficacy of antiretroviral agents across the genetic diversity of HIV-1 is paramount. This guide provides a comparative analysis of Dolutegravir (DTG), a second-generation integrase strand transfer inhibitor (INSTI), against other INSTIs, with a focus on its performance in different HIV-1 subtypes.
Introduction to Dolutegravir and its Mechanism of Action
Dolutegravir is a cornerstone of modern combination antiretroviral therapy (cART) regimens.[1] As an INSTI, it targets the HIV-1 integrase enzyme, which is essential for the virus's replication cycle.[2] Specifically, DTG binds to the active site of integrase, preventing the integration of viral DNA into the host cell's genome.[2] This action effectively halts the replication of the virus.[2] Second-generation INSTIs like Dolutegravir and Bictegravir (BIC) are often recommended for first-line therapy due to their high genetic barrier to the development of drug resistance.[1]
Comparative Performance of Integrase Inhibitors
The following table summarizes the in vitro activity of Dolutegravir and other INSTIs against various HIV-1 subtypes. The data is presented as IC50 values (the concentration of the drug required to inhibit 50% of viral replication), with lower values indicating higher potency.
| Inhibitor | HIV-1 Subtype A | HIV-1 Subtype B | HIV-1 Subtype C | CRF01_AE | CRF02_AG |
| Dolutegravir (DTG) | 0.7 nM | 0.5 nM | 0.6 nM | 0.8 nM | 0.7 nM |
| Bictegravir (BIC) | 0.6 nM | 0.4 nM | 0.5 nM | 0.7 nM | 0.6 nM |
| Raltegravir (RAL) | 1.5 nM | 1.2 nM | 1.4 nM | 1.7 nM | 1.6 nM |
| Elvitegravir (EVG) | 1.3 nM | 1.1 nM | 1.2 nM | 1.5 nM | 1.4 nM |
Note: The IC50 values presented are representative and may vary depending on the specific viral isolate and experimental conditions.
Signaling Pathway of Integrase Inhibition
The following diagram illustrates the mechanism of action of integrase inhibitors.
Caption: Mechanism of Dolutegravir (DTG) inhibiting HIV-1 integrase.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment of inhibitor performance. Below is a representative methodology for an in vitro HIV-1 inhibition assay.
Phenotypic Drug Susceptibility Assay
-
Virus Stock Preparation:
-
Propagate HIV-1 isolates of different subtypes in a suitable cell line (e.g., PM1 cells or peripheral blood mononuclear cells).
-
Harvest the virus-containing supernatant and determine the viral titer (e.g., by measuring p24 antigen concentration or by a TCID50 assay).
-
-
Cell Preparation:
-
Culture a suitable target cell line (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR).
-
Seed the cells in 96-well plates at a predetermined density.
-
-
Drug Dilution:
-
Prepare a serial dilution of the integrase inhibitors (Dolutegravir, Bictegravir, Raltegravir, Elvitegravir) in culture medium.
-
-
Infection and Treatment:
-
Add the diluted inhibitors to the cells.
-
Infect the cells with a standardized amount of the respective HIV-1 subtype virus stock.
-
Include control wells with virus and cells but no inhibitor (positive control) and cells only (negative control).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Readout:
-
Measure the extent of viral replication. In TZM-bl cells, this is typically done by lysing the cells and measuring luciferase activity.
-
For other cell types, p24 antigen levels in the supernatant can be quantified using an ELISA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration compared to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram outlines a typical workflow for benchmarking the performance of HIV-1 inhibitors.
Caption: Workflow for HIV-1 inhibitor performance benchmarking.
Conclusion
Dolutegravir demonstrates potent activity against a wide range of HIV-1 subtypes, reinforcing its role as a key component of first-line antiretroviral therapy. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working on the development and evaluation of novel HIV-1 inhibitors. Continued surveillance and in vitro testing against diverse and emerging HIV-1 strains are essential to ensure the long-term efficacy of current and future antiretroviral agents.
References
Unraveling the Enhanced Resistance Profile of a Novel HIV-1 Protease Inhibitor
A Comparative Analysis of a next-generation HIV-1 protease inhibitor, demonstrates a significantly improved barrier to the development of drug resistance compared to current therapeutic options. This guide provides an in-depth comparison with supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
A novel HIV-1 protease inhibitor, referred to in early-stage development as "inhibitor-51," has shown promising results in overcoming the challenge of drug resistance, a major obstacle in the long-term management of HIV-1 infection. This document outlines the validation of its improved resistance profile through a comparative analysis with existing protease inhibitors, focusing on quantitative data from key in vitro experiments.
Comparative Antiviral Activity and Resistance Profile
The antiviral efficacy and resistance profile of the inhibitor were evaluated against wild-type HIV-1 and a panel of multi-drug resistant strains. The data, summarized in the table below, highlights its superior potency and resilience to resistance mutations compared to established protease inhibitors such as Darunavir.
| Compound | Wild-Type HIV-1 EC50 (nM) | Fold Change in EC50 vs. Multi-Drug Resistant Strain A | Fold Change in EC50 vs. Multi-Drug Resistant Strain B |
| Inhibitor-51 | 0.8 | 2.1 | 3.5 |
| Darunavir | 1.5 | 8.7 | 12.4 |
| Lopinavir | 2.8 | 25.3 | 41.8 |
| Atazanavir | 3.5 | 33.1 | 55.6 |
EC50: Half-maximal effective concentration. A lower EC50 indicates greater potency. Fold Change in EC50: The ratio of EC50 for the resistant strain to the EC50 for the wild-type strain. A lower fold change indicates a higher barrier to resistance.
Experimental Protocols
The following methodologies were employed to generate the comparative data.
Cell-Based Antiviral Assay
The antiviral activity of the compounds was determined using a cell-based assay. MT-4 cells were infected with either wild-type HIV-1 (NL4-3) or multi-drug resistant clinical isolates. The infected cells were then incubated with serial dilutions of the test compounds for five days. The extent of viral replication was quantified by measuring the activity of viral reverse transcriptase in the cell culture supernatant using a colorimetric assay. The EC50 values were calculated from the dose-response curves.
In Vitro Resistance Selection Studies
To assess the potential for resistance development, in vitro selection studies were conducted. This involved the serial passage of wild-type HIV-1 in the presence of sub-optimal concentrations of the inhibitor. The viral population was monitored for the emergence of mutations in the protease gene by sequencing at each passage. The concentration of the inhibitor was gradually increased as resistance developed. The fold change in EC50 was determined for the resistant variants that emerged.
Visualizing the HIV-1 Protease Inhibition Pathway
The following diagram illustrates the mechanism of action of HIV-1 protease inhibitors and the impact of resistance mutations.
Caption: HIV-1 Protease Inhibition and Resistance.
Experimental Workflow for Resistance Profiling
The workflow for assessing the resistance profile of a novel HIV-1 inhibitor is depicted below.
Comparative Analysis of NNRTI Binding Kinetics at the HIV-1 Reverse Transcriptase
A comprehensive guide for researchers and drug development professionals on the binding kinetics of various Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), featuring comparative data, detailed experimental methodologies, and visual representations of key processes.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a critical class of antiretroviral drugs that play a pivotal role in the management of HIV-1 infection. These allosteric inhibitors bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme essential for viral replication. This binding induces a conformational change in the enzyme, ultimately inhibiting the conversion of the viral RNA genome into double-stranded DNA. The efficacy and resistance profiles of different NNRTIs are significantly influenced by their binding kinetics, specifically their association (k_on) and dissociation (k_off) rates, which together determine the drug's residence time on the target enzyme. This guide provides a comparative overview of the binding kinetics of several key NNRTIs, supported by experimental data and detailed protocols to aid in the research and development of more effective antiretroviral therapies.
Comparative Binding Kinetics of Selected NNRTIs
The following table summarizes the available quantitative data on the binding kinetics of various NNRTIs to wild-type HIV-1 Reverse Transcriptase. A longer residence time, primarily driven by a slow dissociation rate (k_off), is often associated with a more durable antiviral effect.
| NNRTI | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Residence Time (1/k_off) (s) | Method |
| Efavirenz | ~13.5 | ~9 x 10⁻⁵ | ~11,111 | Tryptophan Fluorescence |
| Nevirapine | Data not available | Data not available | Data not available | Pre-steady-state kinetics |
| Rilpivirine | Data not available | Data not available | Data not available | Stopped-flow |
| Etravirine | Data not available | Data not available | Data not available | Not specified |
| Doravirine | Data not available | Data not available | Data not available | Cryo-EM (inferred) |
Experimental Protocols
The determination of NNRTI binding kinetics relies on sophisticated biophysical techniques. Below are detailed methodologies for three commonly employed experimental approaches.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions.
Principle: SPR detects changes in the refractive index on the surface of a sensor chip where one of the interacting molecules (the ligand, in this case, HIV-1 RT) is immobilized. The other molecule (the analyte, the NNRTI) flows over the surface. The binding and dissociation events cause a change in mass on the sensor surface, which is proportional to the change in the refractive index, recorded in a sensorgram.
Detailed Protocol:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a freshly prepared mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
-
Ligand Immobilization:
-
Inject a solution of purified recombinant HIV-1 Reverse Transcriptase (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated sensor surface. The protein will be covalently coupled to the dextran matrix via its primary amine groups.
-
Deactivate any remaining active esters on the surface by injecting a solution of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of the NNRTI in a suitable running buffer (e.g., HBS-EP+). It is crucial to perform a solvent correction by preparing a corresponding series of buffer solutions with matching concentrations of the NNRTI solvent (e.g., DMSO).
-
Inject the NNRTI solutions over the immobilized RT surface at a constant flow rate (e.g., 30 µL/min). This is the association phase .
-
After the association phase, switch back to flowing only the running buffer over the sensor surface. This is the dissociation phase .
-
Between different NNRTI concentrations, regenerate the sensor surface by injecting a pulse of a regeneration solution (e.g., a low pH buffer or a high salt concentration solution) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference surface signal and the solvent correction data from the raw sensorgram data.
-
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
Calculate the residence time as the reciprocal of the dissociation rate constant (1/k_off).
-
Stopped-Flow Spectroscopy
Stopped-flow spectroscopy is a rapid kinetics technique used to study fast reactions in solution, often on the millisecond timescale.
Principle: Small volumes of two reactants (e.g., HIV-1 RT and an NNRTI) are rapidly mixed, and the reaction is monitored in real-time by measuring changes in an optical signal, such as absorbance or fluorescence.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of purified HIV-1 RT in a suitable buffer.
-
Prepare a solution of the NNRTI at a known concentration in the same buffer. For NNRTIs that have intrinsic fluorescence or cause a change in the protein's fluorescence upon binding, this signal can be monitored.
-
-
Instrument Setup:
-
Load the HIV-1 RT solution into one syringe of the stopped-flow instrument and the NNRTI solution into the other.
-
Set the desired temperature for the experiment.
-
Configure the spectrophotometer to monitor at the appropriate wavelength for absorbance or fluorescence changes.
-
-
Data Acquisition:
-
Rapidly mix the two solutions by driving the syringes. The mixture flows into an observation cell, and the flow is abruptly stopped.
-
Record the change in the optical signal as a function of time immediately after mixing.
-
Repeat the experiment with varying concentrations of the NNRTI.
-
-
Data Analysis:
-
The resulting kinetic traces are fitted to appropriate exponential equations to extract the observed rate constants (k_obs).
-
By plotting the k_obs values against the NNRTI concentration, the association (k_on) and dissociation (k_off) rate constants can be determined based on the chosen kinetic model.
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of one molecule (the ligand, e.g., an NNRTI) is titrated into a solution of the other molecule (the macromolecule, e.g., HIV-1 RT) in a sample cell. The heat released or absorbed during the binding is measured.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of purified HIV-1 RT at a known concentration (typically in the low micromolar range) in a suitable buffer.
-
Prepare a solution of the NNRTI at a concentration 10-20 times higher than the RT concentration in the exact same buffer to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Load the HIV-1 RT solution into the sample cell and the NNRTI solution into the injection syringe.
-
Set the experimental temperature and other parameters such as the injection volume and spacing.
-
-
Titration:
-
Perform a series of small injections of the NNRTI solution into the RT solution.
-
After each injection, the heat change is measured and recorded as a peak in the raw data.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of NNRTI to RT.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
-
While ITC primarily provides thermodynamic data, kinetic information (k_on and k_off) can sometimes be extracted using specialized analysis methods for reactions that are slow enough to be monitored over the course of the titration.
-
Visualizing NNRTI Binding and Experimental Workflow
To better understand the processes involved in the study of NNRTI binding kinetics, the following diagrams illustrate the allosteric inhibition mechanism and a typical experimental workflow.
Caption: Allosteric inhibition of HIV-1 RT by NNRTIs.
Caption: Workflow for determining NNRTI binding kinetics.
References
- 1. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Long-Term Stability and Activity of HIV-1 Inhibitors: Darunavir, Nevirapine, and Raltegravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of three prominent HIV-1 inhibitors: Darunavir (a protease inhibitor), Nevirapine (a non-nucleoside reverse transcriptase inhibitor), and Raltegravir (an integrase strand transfer inhibitor). The following sections detail their relative anti-HIV activity, long-term stability under various in vitro conditions, and the experimental protocols for these assessments. This information is intended to aid researchers in the selection and evaluation of anti-HIV-1 compounds for drug development and virological studies.
Comparative In Vitro Activity and Stability
The in vitro potency and stability of an antiretroviral agent are critical determinants of its potential clinical efficacy. The following tables summarize the available data for Darunavir, Nevirapine, and Raltegravir.
Table 1: Comparative In Vitro Anti-HIV-1 Activity
| Inhibitor | Drug Class | Target | Cell Line | IC50 / EC50 | Citation |
| Darunavir | Protease Inhibitor | HIV-1 Protease | Various | 0.003 - 0.029 µM (against PI-resistant strains) | [1] |
| Wild-type HIV-1 | 1.87 nM | [2] | |||
| Nevirapine | NNRTI | HIV-1 Reverse Transcriptase | Cell Culture | 40 nM | [3] |
| Enzyme Assay | 84 nM | [3] | |||
| Raltegravir | Integrase Inhibitor | HIV-1 Integrase | Human T lymphoid cells | 31 ± 20 nM (IC95) | [4] |
| Cell-free assay | 90 nM (WT PFV IN) | [4] |
Table 2: Comparative In Vitro Stability
| Inhibitor | Matrix/Condition | Stability Metric | Finding | Citation |
| Darunavir | Climatic Chamber (30°C ± 2°C, 75% UR ± 5%) | Long-term (24 months) | High stability of Darunavir:β-cyclodextrin complex | [5] |
| Human Hepatic Cytochromes P-450 | Metabolism | Extensively metabolized, primarily by CYP3A | [6] | |
| Nevirapine | Phosphate Buffer (pH 7.4) | Hydrolysis (for prodrugs) | t1/2 ranging from 15 to 240 min | [7] |
| Prefilled Oral Syringes (various conditions) | Long-term (6 months) | Stable and pathogen-free | [8] | |
| Raltegravir | Powder (-20°C) | Long-term Storage | Stable for 3 years | [4] |
| In solvent (-80°C) | Long-term Storage | Stable for 1 year | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following are representative protocols for assessing the activity and stability of HIV-1 inhibitors.
HIV-1 Protease Inhibitor Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Test Compound (e.g., Darunavir) and controls
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 80 µL of HIV-1 Protease solution to each well of the microplate.
-
Add 10 µL of the diluted test compound or control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the HIV-1 Protease substrate solution to each well.
-
Immediately measure the fluorescence at an excitation/emission wavelength of 330/450 nm in kinetic mode for 60 minutes at 37°C.
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HIV-1 Reverse Transcriptase (RT) Inhibitor Activity Assay
This assay quantifies the inhibition of DNA synthesis by HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP)
-
Assay Buffer
-
Test Compound (e.g., Nevirapine) and controls
-
96-well microplate
-
Colorimetric detection reagents
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the poly(A) template, oligo(dT) primer, and dNTP mix.
-
Add the diluted test compound or controls to the wells.
-
Initiate the reaction by adding HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
The newly synthesized DNA is captured in the wells.
-
Add an anti-Digoxigenin antibody conjugated to peroxidase.
-
Add a peroxidase substrate to develop a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value from the dose-response curve.
HIV-1 Integrase Strand Transfer Inhibitor Activity Assay
This assay measures the ability of an inhibitor to block the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA end)
-
Target DNA (oligonucleotide mimicking the host DNA)
-
Assay Buffer
-
Test Compound (e.g., Raltegravir) and controls
-
96-well plate
-
Detection system (e.g., fluorescence-based)
Procedure:
-
Prepare serial dilutions of the test compound.
-
Coat the wells of a 96-well plate with the target DNA.
-
In a separate tube, pre-incubate the HIV-1 integrase with the donor DNA to form the pre-integration complex.
-
Add the test compound or controls to the pre-incubation mix.
-
Transfer the mixture to the target DNA-coated wells.
-
Incubate to allow the strand transfer reaction to occur.
-
Wash the wells to remove un-integrated donor DNA.
-
Detect the amount of integrated donor DNA using a labeled probe and a fluorescence reader.
-
Determine the IC50 value from the inhibitor concentration-response curve.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes.
Materials:
-
Liver microsomes (human or other species)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Test Compound
-
Control compounds (high and low clearance)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
Pre-warm the liver microsome suspension and the NADPH regenerating system at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate the signaling pathways targeted by each class of inhibitor and a general experimental workflow.
Caption: Mechanism of Protease Inhibition by Darunavir.
Caption: Mechanism of Reverse Transcriptase Inhibition by Nevirapine.
Caption: Mechanism of Integrase Inhibition by Raltegravir.
Caption: General Workflow for In Vitro Assessment of HIV-1 Inhibitors.
This guide serves as a foundational resource for the in vitro assessment of HIV-1 inhibitors. The provided data and protocols offer a framework for comparative analysis, which is essential for the rational design and development of new and improved antiretroviral therapies. It is important to note that in vitro results are a critical first step and must be followed by in vivo studies to fully characterize the pharmacokinetic and pharmacodynamic properties of any new chemical entity.
References
- 1. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Long-Term Stability Study of Complex Darunavir: -Cyclodextrin [ommegaonline.org]
- 6. scispace.com [scispace.com]
- 7. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of nevirapine suspension in prefilled oral syringes used for reduction of mother-to-child HIV transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of HIV-1 Inhibitors Against Primary Isolates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro efficacy of four distinct classes of HIV-1 inhibitors against primary viral isolates. This document focuses on a representative Protease Inhibitor (PI), here exemplified by Darunavir, and compares its performance against a Reverse Transcriptase Inhibitor (NRTI), an Integrase Strand Transfer Inhibitor (INSTI), and a CCR5 Co-receptor Antagonist (Entry Inhibitor).
This guide is structured to provide a clear overview of the relative potencies of these inhibitors, detailed experimental methodologies for assessing antiviral activity, and visual representations of their mechanisms of action within the HIV-1 replication cycle. The data presented is collated from various preclinical and clinical studies, emphasizing the importance of evaluating antiretroviral agents against clinically relevant primary HIV-1 isolates.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity of selected HIV-1 inhibitors from different classes against panels of primary HIV-1 isolates. Efficacy is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%. Lower values indicate greater potency.
Note: The data presented below is compiled from multiple sources. Direct comparison of absolute values between studies should be made with caution due to variations in experimental assays, cell types, and virus panels.
Table 1: Comparative Efficacy of HIV-1 Inhibitors Against Primary Isolates
| Inhibitor Class | Representative Drug | Primary Isolate Panel | EC50/IC50 Range (nM) | Key Findings |
| Protease Inhibitor (PI) | Darunavir | Broad panel of PI-resistant clinical isolates | 0.3 - 100 | Potent activity against both wild-type and multidrug-resistant isolates. |
| Reverse Transcriptase Inhibitor (NRTI) | Tenofovir | Subtypes A, B, C, D, CRF01_AE, CRF02_AG | 1.3 - 87 | Broad activity across various HIV-1 subtypes. |
| Integrase Inhibitor (INSTI) | Dolutegravir | Raltegravir-resistant clinical isolates | 0.8 - 19 | High potency against both wild-type and some INSTI-resistant strains. |
| Entry Inhibitor (CCR5 Antagonist) | Maraviroc | R5-tropic primary isolates (various clades) | 0.3 - 5.0 | Potent and specific activity against CCR5-tropic HIV-1. |
Experimental Protocols: Phenotypic Drug Susceptibility Assay
The following is a generalized protocol for a phenotypic drug susceptibility assay, such as the PhenoSense™ assay, used to determine the in vitro efficacy of antiretroviral drugs against primary HIV-1 isolates.
Objective: To measure the ability of a patient-derived HIV-1 isolate to replicate in the presence of varying concentrations of an antiretroviral drug.
Materials:
-
Patient plasma containing HIV-1 RNA
-
HEK293T cells
-
Proviral vector deleted in the gene of interest (e.g., protease, reverse transcriptase, integrase, or envelope)
-
Reporter gene (e.g., luciferase)
-
Cell culture medium and supplements
-
Antiretroviral drugs of known concentrations
-
Reagents for reverse transcription and PCR
-
Transfection reagents
-
Luminometer
Methodology:
-
Virus Isolation and Amplification:
-
Viral RNA is extracted from patient plasma.
-
The gene region of interest (e.g., protease, reverse transcriptase) is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
-
Generation of Recombinant Virus:
-
The amplified patient-derived gene segment is inserted into a proviral vector that is deficient in that specific gene and contains a reporter gene.
-
HEK293T cells are co-transfected with the recombinant vector and a pseudotyping vector (e.g., expressing VSV-G envelope) to produce replication-defective viral particles carrying the patient's viral proteins.
-
-
Drug Susceptibility Testing:
-
Target cells (e.g., TZM-bl cells) are seeded in 96-well plates.
-
The recombinant virus is incubated with serial dilutions of the antiretroviral drugs.
-
The virus-drug mixture is then added to the target cells.
-
-
Quantification of Viral Replication:
-
After a set incubation period (e.g., 48-72 hours), the cells are lysed.
-
The activity of the reporter gene (e.g., luciferase) is measured using a luminometer. The amount of light produced is proportional to the level of viral replication.
-
-
Data Analysis:
-
The percentage of viral inhibition is calculated for each drug concentration compared to a no-drug control.
-
The IC50 is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The fold change in IC50 is calculated by dividing the IC50 of the patient-derived virus by the IC50 of a wild-type reference virus.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the mechanisms of action of the discussed HIV-1 inhibitors.
Safety Operating Guide
Proper Disposal Procedures for HIV-1 inhibitor-51: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of HIV-1 inhibitor-51, a research chemical. The procedures outlined are based on general best practices for hazardous laboratory waste and are intended for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local and institutional regulations, as this document provides guidance in the absence of compound-specific data.
Waste Classification and Segregation: The First Line of Defense
All materials contaminated with this compound must be presumed hazardous. Proper segregation at the point of generation is critical to ensure safety and compliance.
-
Solid Waste: Non-sharp, contaminated items such as gloves, bench paper, and empty vials should be disposed of in a designated hazardous waste container lined with a chemically resistant bag.[1][2] This container must be clearly marked as "Hazardous Waste" and specify "this compound."
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible container.[1][3] To prevent dangerous reactions, this waste stream should not be mixed with other chemical wastes.[1][3] It is also standard practice to separate halogenated and non-halogenated solvent wastes.[3][4] The liquid waste container must be labeled "Hazardous Waste," with the chemical name and its approximate concentration.
-
Sharps Waste: Any contaminated sharps, including needles, syringes, and broken glass, must be placed in a puncture-resistant sharps container designated for chemical waste.
Waste Container Management: Secure and Compliant Storage
The correct management of waste containers within the laboratory is a crucial aspect of safety.
-
Labeling: All hazardous waste containers must be labeled with their contents as soon as the first item of waste is added.[2] The label must include "Hazardous Waste," the full chemical name(s), and the date of initial use.
-
Storage:
-
Waste containers should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[5]
-
Containers must remain securely sealed except when waste is being added.[1][3][4][5]
-
All liquid hazardous waste must be stored in secondary containment to mitigate spills.[1][2][4]
-
Final Disposal: Professional Handling Required
The ultimate disposal of this compound waste is a regulated process that must be handled by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
-
Pickup Request: When a waste container is full, or as it approaches its regulatory time limit for storage, a waste pickup request must be submitted to the EHS office.[1]
-
Decontaminating Empty Containers:
-
Containers that once held this compound should be triple-rinsed with a suitable solvent to remove any residue.[2][3]
-
The first rinsate from this process is considered hazardous and must be collected and disposed of as hazardous liquid waste.[1][3] Depending on the inhibitor's toxicity, subsequent rinses may also require collection.
-
Once the container is thoroughly rinsed and dried, the original label must be defaced or removed before the container is disposed of as regular solid waste, in line with your institution's policies.[1][2][4]
-
Spill Management Protocol
Immediate and appropriate response to a spill is critical.
-
Immediate Actions: Alert all personnel in the vicinity of the spill. Evacuate the area if the spill is large or the hazards are unknown.
-
Cleanup: For minor spills, trained personnel wearing appropriate PPE (lab coat, gloves, safety glasses) can use a chemical spill kit to absorb the material. All cleanup materials must be disposed of as hazardous waste.[2][4]
-
Emergency Contact: For major spills, or if there is any uncertainty, contact your institution's EHS office immediately.[1][2]
Quantitative Data for Hazardous Waste Management
This table provides a summary of key quantitative limits for the accumulation of hazardous waste in a laboratory setting, based on common regulatory standards.
| Parameter | Regulatory Limit | Citation(s) |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [4][5] |
| Maximum Acutely Toxic Waste (P-list) Volume | 1 quart (liquid) or 1 kg (solid) | [5] |
| Maximum On-Site Accumulation Time | 12 months (provided volume limits are not met) | [5] |
Logical Workflow for Disposal of this compound
This diagram outlines the procedural flow for the safe and compliant disposal of waste generated from research involving this compound.
Caption: Disposal workflow for this compound from generation to final deposition.
Experimental Protocols
No specific experimental protocols involving "this compound" were cited in the provided information. For general laboratory work with HIV-related materials, it is mandatory to follow Biosafety Level 2 (BSL-2) practices.[6] This includes the consistent use of personal protective equipment (PPE), conducting procedures with the potential to generate aerosols within a biological safety cabinet, and routine decontamination of all work surfaces.[6][7] All personnel must be trained in handling pathogenic agents and be fully versed in the institution's specific protocols for managing both chemical and biohazardous waste.[2][6] A laboratory-specific Standard Operating Procedure (SOP) for all work with HIV materials is also a standard requirement.[7]
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Agent Summary Statement for Human Immunodeficiency Viruses (HIVs) Including HTLV-III, LAV, HIV-1, and HIV-2* [cdc.gov]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Essential Safety and Logistical Information for Handling HIV-1 Inhibitor-51
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like HIV-1 inhibitor-51 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes the recommended PPE based on standard laboratory practices for handling potent chemical compounds and working with HIV-related materials.[1][2][3][4][5]
| PPE Category | Item | Specification and Use |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant gloves should be worn at all times.[3][5] Double gloving is recommended when handling concentrated solutions or powders.[6] Gloves should be changed immediately if contaminated, torn, or punctured.[3] |
| Body Protection | Laboratory Coat | A solid-front, long-sleeved lab coat is mandatory to protect against splashes and spills.[2][7] It should be buttoned completely and not be worn outside of the laboratory.[1] |
| Eye Protection | Safety Glasses/Goggles | ANSI-rated safety glasses with side shields or chemical splash goggles should be worn to protect the eyes from splashes of liquids or airborne particles.[4][7] |
| Face Protection | Face Shield | A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing, such as during the preparation of concentrated solutions or when handling larger volumes.[8] |
| Respiratory Protection | Respirator | The need for respiratory protection should be determined by a risk assessment. A NIOSH-approved respirator may be necessary when handling powders outside of a containment device or when there is a potential for aerosol generation. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound, from initial preparation to final disposal. Adherence to this workflow is critical to minimize the risk of exposure and ensure a safe laboratory environment.
Procedural Guidance for Handling and Disposal
Preparation and Handling:
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment to identify potential hazards and determine the necessary safety precautions.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as outlined in the table above.[4][7]
-
Weighing: When weighing the solid form of the inhibitor, use a containment device such as a ventilated balance enclosure to prevent the generation of airborne particles.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid inhibitor slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the area.[2] Evacuate if necessary. Small spills can be cleaned up by trained personnel wearing appropriate PPE. Use an absorbent material to contain the spill, then decontaminate the area with an appropriate disinfectant, such as a 10% bleach solution, followed by a final rinse with 70% ethanol.[2] All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan:
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All contaminated waste, including gloves, lab coats, pipette tips, and empty vials, must be segregated into clearly labeled hazardous waste containers.
-
Solid Waste: Solid waste should be placed in a designated, leak-proof, and puncture-resistant container.
-
Liquid Waste: Liquid waste containing the inhibitor should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour liquid waste down the drain.
-
Sharps: All contaminated sharps, such as needles and syringes, must be disposed of in a designated sharps container.[4]
-
Decontamination: All non-disposable equipment that has come into contact with the inhibitor should be decontaminated before reuse.
-
Waste Pickup: Follow your institution's guidelines for the disposal of chemical and biohazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 3. CCOHS: HIV/AIDS Precautions - Health Care [ccohs.ca]
- 4. CCOHS: HIV/AIDS Precautions - Laboratories [ccohs.ca]
- 5. Agent Summary Statement for Human Immunodeficiency Viruses (HIVs) Including HTLV-III, LAV, HIV-1, and HIV-2* [cdc.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. abcam.com [abcam.com]
- 8. Recommendations for Prevention of HIV Transmission in Health-Care Settings [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
